5-Chloroisatin
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDJYQWGFIBCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170111 | |
| Record name | 5-Chloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17630-76-1 | |
| Record name | 5-Chloroisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17630-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-indole-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17630-76-1 | |
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| Record name | 5-Chloro-1H-indole-2,3-dione | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.815 | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Chloroisatin: Chemical Properties and Structure
This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound, a key intermediate in the synthesis of various pharmacologically active compounds.
Core Chemical Properties
This compound is a halogenated derivative of isatin (B1672199), presenting as a crystalline solid, typically in a pale yellow to orange or brown powder form.[1][2][3][4][5][6] It is a versatile building block in medicinal chemistry, recognized for its role in developing anti-cancer, anti-inflammatory, and antiviral agents.[3][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17630-76-1 | [1][2][9][10] |
| Molecular Formula | C₈H₄ClNO₂ | [1][3][9][10][11] |
| Molecular Weight | 181.58 g/mol | [1][3][9][10][11] |
| Melting Point | 246 - 258 °C | [2][3][9][12][13] |
| Boiling Point | 400 °C (Predicted) | [6] |
| Density | 1.49 g/cm³ (Predicted) | [6] |
| pKa | 8.65 ± 0.20 (Predicted) | [13] |
| Solubility | Insoluble in water. Soluble in DMSO, ethanol, and acetone. | [1][6][12][13] |
| Appearance | Pale yellow to orange-brown crystalline powder. | [2][3][5][6] |
Chemical Structure and Identifiers
The structure of this compound is based on the indole (B1671886) nucleus, featuring a chlorine atom substituted at the 5-position.
Table 2: Structural Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 5-chloro-1H-indole-2,3-dione | |
| SMILES | C1=CC2=C(C=C1Cl)C(=O)C(=O)N2 | [9][11][14] |
| InChI | InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | [15] |
| InChIKey | XHDJYQWGFIBCEP-UHFFFAOYSA-N | [11][14][15] |
Experimental Protocols & Synthesis
A. Synthesis via Sandmeyer Reaction
A common method for synthesizing this compound is the Sandmeyer isatin synthesis, starting from p-chloroaniline.[16]
Workflow:
Caption: Sandmeyer synthesis workflow for this compound.
Protocol Details:
-
Formation of 4-Chlorooximinoacetanilide: p-chloroaniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form the intermediate, 4-chlorooximinoacetanilide.[16]
-
Cyclization: The intermediate is then treated with concentrated sulfuric acid at a controlled temperature (e.g., 70-80°C).[16]
-
Isolation: The reaction mixture is cooled and poured onto crushed ice, causing the this compound product to precipitate. The resulting solid is then filtered and purified.[16]
B. Synthesis via 1,3-Dipolar Cycloaddition
Derivatives of this compound can be synthesized via 1,3-dipolar cycloaddition reactions.[8]
Protocol Details:
-
Preparation of Dipolarophile: this compound is condensed with propargyl bromide. The reaction is carried out in dimethylformamide (DMF) with potassium carbonate as a base and tetra-n-butylammonium as a phase transfer catalyst. The mixture is stirred at room temperature.[8]
-
Cycloaddition: The resulting dipolarophile (1-allyl-5-chloroindoline-2,3-dione) is then reacted with a nitrile oxide (e.g., 4-Chlorobenzaldoxime) to yield the final cyclo-adduct.[8]
C. Characterization Methods
The structure and purity of synthesized this compound and its derivatives are confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Used to identify functional groups. For example, the IR spectrum of a this compound derivative showed characteristic bands for -NH, C=O (amide), and C=N groups at 3203 cm⁻¹, 1663 cm⁻¹, and 1623 cm⁻¹ respectively.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. Chemical shifts, splitting patterns, and coupling constants provide precise information about the atomic arrangement.[16][17]
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition. The mass spectrum of this compound derivatives consistently shows a molecular ion peak pattern (M⁺/M⁺+2) with a 3:1 ratio, which is characteristic of the presence of a chlorine atom.[16]
-
Melting Point Analysis: The melting point is determined using an open capillary method with a melting point apparatus to assess the purity of the compound.[8]
Biological Activity and Signaling Pathways
This compound serves as a precursor for compounds with a wide range of biological activities, including anticancer, anticonvulsant, antiviral, and anti-inflammatory properties.[7][8]
One of its noted mechanisms of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer cells, leading to uncontrolled proliferation.[9]
Caption: Inhibition of the EGFR signaling pathway by this compound.
This inhibition has been observed to suppress the growth of human breast cancer cells (MDA-MB-231).[9] Furthermore, this compound has been identified as a potential anticoronaviral agent.[1][2] Its derivatives are actively studied for their effects on cellular processes like apoptosis and other cell signaling pathways, making it a valuable molecule in drug discovery.[3]
References
- 1. echemi.com [echemi.com]
- 2. This compound | 17630-76-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound, 98% 17630-76-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. lbaochemicals.com [lbaochemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. internationaljournalssrg.org [internationaljournalssrg.org]
- 9. This compound | 17630-76-1 | FC52486 | Biosynth [biosynth.com]
- 10. scbt.com [scbt.com]
- 11. This compound [stenutz.eu]
- 12. chemwhat.com [chemwhat.com]
- 13. This compound [chembk.com]
- 14. 5-chloro-1H-indole-2,3-dione | C8H4ClNO2 | CID 87203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 17. scribd.com [scribd.com]
Synthesis of 5-Chloroisatin from 4-Chloroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-chloroisatin, a valuable scaffold in medicinal chemistry, from the readily available starting material, 4-chloroaniline (B138754). The primary and most established route for this transformation is the Sandmeyer isatin (B1672199) synthesis.[1][2][3] This method involves a two-step process: the formation of an α-(hydroxyimino)acetanilide intermediate, followed by an acid-catalyzed cyclization to yield the desired isatin derivative.[1][2] This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to aid researchers in the successful preparation of this compound.
Core Synthesis Pathway: The Sandmeyer Reaction
The Sandmeyer synthesis of this compound from 4-chloroaniline proceeds through two key stages:
-
Formation of 4-Chlorooximinoacetanilide: 4-chloroaniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution.[1][4] This reaction forms the intermediate, 4-chlorooximinoacetanilide (also referred to as p-chlorooximinoacetanilide).[4][5]
-
Cyclization to this compound: The isolated 4-chlorooximinoacetanilide intermediate undergoes an intramolecular electrophilic substitution reaction catalyzed by a strong acid, typically concentrated sulfuric acid, to yield this compound.[1][2][5]
The overall chemical transformation is depicted in the following reaction scheme:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are compiled from established literature procedures and provide a detailed methodology for the synthesis of this compound.[4][5][6]
Step 1: Synthesis of 4-Chlorooximinoacetanilide
This procedure outlines the preparation of the isonitrosoacetanilide intermediate from 4-chloroaniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloroaniline | 127.57 | 8.0 g | 0.06 |
| Chloral Hydrate | 165.40 | 10.92 g | 0.06 |
| Hydroxylamine Hydrochloride | 69.49 | 13.35 g | 0.19 |
| Concentrated Hydrochloric Acid | 36.46 | 5.21 mL | - |
| Sodium Sulfate (B86663) (anhydrous) | 142.04 | Saturated Solution | - |
| Water | 18.02 | As needed | - |
Procedure:
-
In a suitable reaction vessel, prepare a saturated aqueous solution of sodium sulfate.
-
In a separate beaker, dissolve 4-chloroaniline in water with the aid of concentrated hydrochloric acid.
-
Add the 4-chloroaniline solution to the sodium sulfate solution.
-
To this mixture, add a solution of chloral hydrate in water, followed by a solution of hydroxylamine hydrochloride in water.
-
Heat the reaction mixture to boiling. Vigorous boiling for a few minutes should complete the reaction.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the crude 4-chlorooximinoacetanilide by vacuum filtration, wash with cold water, and air dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Expected Yield: Approximately 75%.[5]
Step 2: Synthesis of this compound
This procedure details the cyclization of 4-chlorooximinoacetanilide to the final product, this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chlorooximinoacetanilide | 198.61 | 6.0 g | 0.03 |
| Concentrated Sulfuric Acid | 98.08 | 21.99 mL | - |
| Crushed Ice | - | Sufficient quantity | - |
| Ethyl Acetate (B1210297) | 88.11 | For recrystallization | - |
Procedure:
-
Carefully add the dry 4-chlorooximinoacetanilide in small portions to concentrated sulfuric acid while maintaining the temperature between 60-70°C. Use an ice bath for cooling as the reaction is exothermic.
-
After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to ensure the completion of the cyclization.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a large volume of crushed ice with stirring.
-
Allow the mixture to stand for about 30 minutes to allow for complete precipitation of the product.
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid.
-
Dry the crude product.
-
Purify the this compound by recrystallization from ethyl acetate to obtain a brick-red powdered solid.[5]
Expected Yield: Approximately 70%.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 4-chloroaniline based on literature reports.[5]
| Step | Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-Chloroaniline | Chloral hydrate, Hydroxylamine HCl, Conc. HCl, Na2SO4 | 4-Chlorooximinoacetanilide | 75 | Not specified |
| 2 | 4-Chlorooximinoacetanilide | Concentrated H2SO4 | This compound | 70 | 230-232 |
Experimental Workflow Visualization
The following diagram illustrates the sequential workflow of the synthesis process.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of 5-Chloroisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloroisatin (5-Chloro-1H-indole-2,3-dione), a key intermediate in the synthesis of various biologically active compounds. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols, to support research and development activities.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.12 | s | - | NH (lactam) |
| 7.55-7.61 | t | - | H-2 |
| 6.91-6.95 | d | 7.6 | H-3 |
s = singlet, d = doublet, t = triplet
Note: The ¹H NMR data for N-alkylated derivatives of this compound show shifts in the aromatic region, confirming the influence of the substituent on the electronic environment of the indole (B1671886) ring. For example, in 1-allyl-5-chloroindoline-2,3-dione, the aromatic protons appear at δ 7.52-7.58 (m, 2H) and 6.89 (d, J=9Hz).[1]
¹³C NMR
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3189 | N-H stretch (amide) |
| 3106 | C-H stretch (aromatic) |
| 1726 | C=O stretch (keto) |
| 1614 | C=O stretch (lactam) |
| 1460 | C-C stretch (aromatic) |
The presence of a band at 1599 cm⁻¹ in the spectrum of this compound-3-hydrazone, which is absent in this compound, confirms the formation of the C=N bond in the derivative.[3]
Mass Spectrometry (MS)
The mass spectrum of this compound shows a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 181/183 | 48 | [M]⁺/[M+2]⁺ |
| 153/155 | 100 | [M-CO]⁺ |
| 125/127 | 34 | [M-CO-CO]⁺ |
| 110/112 | 7 | |
| 98/100 | 15 | |
| 90 | 16 | |
| 75 | 10 | |
| 63 | 38 |
The molecular ion peak is observed at m/z 181, with the isotopic peak at m/z 183 confirming the presence of a chlorine atom.[4] The base peak at m/z 153 corresponds to the loss of a carbonyl group.
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution is then filtered through a glass wool plug into a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid this compound sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. The spectrum is typically scanned over a range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. Electron Ionization (EI) is a common method where the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
Unveiling the Solubility Profile of 5-Chloroisatin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of 5-chloroisatin, a key intermediate in drug discovery and development, across a range of common organic solvents. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering critical data and methodologies to support ongoing research and formulation efforts.
Executive Summary
This compound (5-chloro-1H-indole-2,3-dione) is a halogenated derivative of isatin (B1672199) that serves as a versatile building block in the synthesis of a wide array of biologically active compounds.[1] Its utility in the development of novel therapeutics, including potential anticancer and antiviral agents, necessitates a thorough understanding of its physicochemical properties, particularly its solubility.[2] This guide summarizes the available qualitative solubility data for this compound, provides a detailed experimental protocol for determining its equilibrium solubility, and illustrates its interaction with a key biological target, the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Solubility of this compound
Comprehensive searches of available scientific literature and chemical databases have revealed qualitative solubility information for this compound. While precise quantitative data (e.g., in g/L or mg/mL) is not extensively reported, the compound's general solubility behavior has been characterized in several common organic solvents.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble / Sparingly Soluble | [3][4][5][6][7][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Ethanol | Soluble | [6] |
| Acetone | Soluble | [6] |
| Dichloromethane | Soluble | [4] |
| Ether | Soluble | [4] |
| Dimethylformamide (DMF) | Soluble (inferred)¹ |
¹While direct solubility data for this compound in DMF was not found, a derivative, this compound-3-hydrazone, has been reported as soluble in DMF, suggesting the parent compound also possesses some degree of solubility.
It is important to note that the term "soluble" is qualitative. For precise formulation and experimental design, it is highly recommended that researchers determine the quantitative solubility of this compound in their specific solvent systems using a standardized protocol, such as the one detailed in Section 3.0.
Experimental Protocol: Equilibrium Solubility Determination
The following protocol outlines a standard laboratory procedure for determining the equilibrium solubility of this compound in a given organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
3.1 Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C, depending on the experimental requirements).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points until the concentration of dissolved this compound remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration of this compound within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A standard calibration curve for this compound in the same solvent should be prepared to accurately quantify the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula, accounting for any dilution factors:
Solubility (g/L) = Concentration from analysis (g/L) x Dilution Factor
-
3.3 Experimental Workflow
Biological Relevance: Inhibition of EGFR Signaling
This compound and its derivatives have garnered significant interest in drug development due to their potential to modulate various biological pathways. One of the key mechanisms of action identified for certain this compound-based compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9] EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote cell growth and survival. Small molecule inhibitors, a class to which this compound derivatives belong, can interfere with this process by binding to the intracellular kinase domain of EGFR, thereby preventing its activation and blocking downstream signaling.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. chembk.com [chembk.com]
- 5. chemwhat.com [chemwhat.com]
- 6. lbaochemicals.com [lbaochemicals.com]
- 7. echemi.com [echemi.com]
- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound | 17630-76-1 | FC52486 | Biosynth [biosynth.com]
5-Chloroisatin (CAS 17630-76-1): A Technical Guide for Researchers
An In-depth Review of the Synthesis, Physicochemical Properties, and Biological Activities of a Versatile Heterocyclic Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloroisatin, a halogenated derivative of isatin (B1672199), is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its indole-2,3-dione core structure serves as a privileged scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, and known biological activities. While quantitative biological data for the parent compound is limited in publicly available literature, this document summarizes the reported activities of its derivatives, including their anticancer, antiviral, and enzyme-inhibiting properties. Detailed experimental protocols for relevant biological assays and a conceptual workflow for the synthesis and evaluation of isatin derivatives are also provided to aid researchers in their investigations.
Physicochemical Properties
This compound is a pale yellow to reddish-brown crystalline powder. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17630-76-1 | [1][2][3][4] |
| Molecular Formula | C₈H₄ClNO₂ | [1][2][3][4] |
| Molecular Weight | 181.58 g/mol | [1][2][3][4] |
| IUPAC Name | 5-chloro-1H-indole-2,3-dione | |
| Synonyms | 5-Chloroindoline-2,3-dione | [3][4] |
| Appearance | Pale yellow to reddish or yellow-brownish powder | [2] |
| Melting Point | 254-258 °C | [2] |
| Solubility | Insoluble in water | |
| SMILES | C1=CC2=C(C=C1Cl)C(=O)C(=O)N2 | [1] |
| InChI | InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) |
Synthesis and Characterization
The synthesis of this compound is commonly achieved through the Sandmeyer isatin synthesis. This method involves the reaction of 4-chloroaniline (B138754) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the final product.
A representative experimental workflow for the synthesis and subsequent derivatization of isatin compounds is depicted below.
References
An In-depth Technical Guide to 5-Chloroisatin: Physical and Chemical Characteristics
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloroisatin, a halogenated derivative of isatin. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including anti-cancer and anti-inflammatory agents.[1]
Physicochemical Properties
This compound is a crystalline solid, with its appearance described as a pale yellow to orange or reddish-brown powder.[1][2][3][4] It is stable under normal storage conditions, typically stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClNO₂ | [1][6][7] |
| Molecular Weight | 181.58 g/mol | [1][6][7] |
| Melting Point | 246 - 258 °C | [1][2][6][8][9] |
| Boiling Point | 400 °C (predicted) | [3] |
| Density | 1.37 - 1.49 g/cm³ (predicted) | [2][3][8] |
| Appearance | Pale yellow to orange or reddish-brown crystalline powder | [1][2][3][4] |
| Solubility | Insoluble in water; Soluble in DMSO, ethanol, and acetone | [3][5][8][9] |
| pKa | 8.65 ± 0.20 (predicted) | [8] |
| Flash Point | 200 °C | [3] |
| CAS Number | 17630-76-1 | [1][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for N-H stretching, C=O (keto and lactam) stretching, and C-Cl stretching.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are used to determine the structure of this compound and its derivatives. The proton NMR spectrum of this compound in DMSO-d₆ shows signals for the aromatic protons and the N-H proton of the lactam ring.[10] For example, the ¹H-NMR spectrum of this compound shows a singlet for the NH proton at δ 11.12 ppm and multiplets for the aromatic protons in the region of δ 6.91-7.61 ppm.[10]
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak (M⁺) and a characteristic (M⁺+2) peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[10]
Chemical Properties and Reactivity
This compound is a versatile reagent in organic synthesis.[1] It is widely used in the synthesis of Schiff bases through condensation reactions with various amines.[2][7][11][12] It also serves as a precursor for the synthesis of a variety of heterocyclic compounds with potential biological activities.[1]
Experimental Protocols
Synthesis of this compound (Sandmeyer Methodology)
A common method for the synthesis of this compound is the Sandmeyer reaction, which involves the cyclization of p-chlorooximinoacetanilide.[10]
Materials:
-
p-Chloroaniline
-
Hydroxylamine (B1172632) hydrochloride
-
Concentrated Sulfuric Acid
-
Sodium sulfate (B86663)
-
Concentrated Hydrochloric Acid
Procedure:
-
Synthesis of p-chlorooximinoacetanilide: p-Chloroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in the presence of sodium sulfate and concentrated hydrochloric acid to yield p-chlorooximinoacetanilide.[10]
-
Cyclization: The prepared p-chlorooximinoacetanilide is then treated with concentrated sulfuric acid at an elevated temperature (70-80°C).[10][13]
-
Work-up: The reaction mixture is cooled and poured onto crushed ice, leading to the precipitation of crude this compound.[10][13]
-
Purification: The crude product is filtered, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethyl acetate (B1210297) to yield the pure product.[10][13]
Characterization Workflow
The following workflow can be used to confirm the identity and purity of synthesized this compound.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Biological Activity and Signaling Pathways
This compound and its derivatives have been shown to exhibit a range of biological activities, including anticancer properties.[1][6][14] One of the mechanisms of its anticancer activity is through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6]
Inhibition of EGFR Signaling Pathway
The diagram below illustrates the inhibitory effect of this compound on the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 17630-76-1 [chemicalbook.com]
- 3. lbaochemicals.com [lbaochemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 17630-76-1 | FC52486 | Biosynth [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. chembk.com [chembk.com]
- 9. chemwhat.com [chemwhat.com]
- 10. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 11. This compound, 98% 17630-76-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 12. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. guidechem.com [guidechem.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 5-Chloroisatin: Discovery and Historical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloroisatin, a halogenated derivative of isatin (B1672199), is a pivotal scaffold in medicinal chemistry and a versatile building block for the synthesis of a wide array of bioactive heterocyclic compounds.[1][2] Its utility in the development of kinase inhibitors, anticonvulsants, and antimicrobial agents underscores the importance of efficient and scalable synthetic routes.[1] This technical guide provides an in-depth overview of the discovery and historical evolution of this compound synthesis. We will delve into the core synthetic methodologies, presenting detailed experimental protocols and comparative quantitative data. Furthermore, this document illustrates the key reaction pathways and experimental workflows through logical diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction: The Emergence of a Key Intermediate
The isatin core, an indole (B1671886) fused with a pyrrolidine-2,3-dione (B1313883) ring system, was first identified in 1841 by Erdmann and Laurent through the oxidation of indigo.[3] The subsequent exploration of substituted isatins revealed a broad spectrum of biological activities, fueling further research into their synthesis. This compound, with a chlorine atom at the 5-position of the indole ring, emerged as a particularly valuable intermediate. Although the precise first synthesis is not well-documented in easily accessible literature, systematic studies on halogenated indoles in the mid-20th century likely led to its initial preparation.[4] The electronic properties conferred by the chloro-substituent significantly influence the reactivity of the isatin core, making it a desirable precursor for targeted therapeutic agents.[1]
Core Synthetic Strategies
The synthesis of this compound has been approached through several key strategies, primarily involving either the construction of the isatin ring from a chlorinated aniline (B41778) precursor or the direct chlorination of isatin itself. The most historically significant and widely employed methods are detailed below.
The Sandmeyer Synthesis: A Classic Approach
The Sandmeyer synthesis, first described by Traugott Sandmeyer in 1919 for isatins, remains a cornerstone for the preparation of substituted isatins, including the 5-chloro derivative.[5] The reaction proceeds in two main stages: the formation of an isonitrosoacetanilide intermediate followed by an acid-catalyzed cyclization.
Logical Flow of the Sandmeyer Synthesis:
Caption: Workflow of the Sandmeyer synthesis for this compound.
Experimental Protocol: Modified Sandmeyer Synthesis of this compound [6]
-
Step 1: Synthesis of 4-Chlorooximinoacetanilide
-
A solution of p-chloroaniline (8 g, 0.06 mol) is prepared.
-
Separately, chloral hydrate (10.92 g, 0.06 mol) is dissolved in a saturated aqueous solution of sodium sulfate (B86663) (157.75 ml).
-
Concentrated hydrochloric acid (5.21 ml) and hydroxylamine hydrochloride (13.35 g, 0.19 mol) are added to the chloral hydrate solution.
-
The p-chloroaniline solution is then added to this mixture.
-
The reaction mixture is heated, resulting in the formation of a pale brown solid.
-
The crude product is recrystallized from ethyl acetate (B1210297) to yield brown colored powdered 4-chlorooximinoacetanilide.
-
-
Step 2: Cyclization to this compound
-
The synthesized 4-chlorooximinoacetanilide (6 g, 0.03 mol) is treated with concentrated sulfuric acid (21.99 ml) at a controlled temperature.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The resulting pink-red solid is collected and recrystallized from ethyl acetate to afford a brick-red powdered solid of this compound.
-
The Stolle Synthesis: An Alternative Pathway
The Stolle synthesis, reported by Robert Stollé in 1913, provides a robust alternative to the Sandmeyer method.[7][8] This two-step procedure involves the acylation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which then undergoes an intramolecular Friedel-Crafts reaction catalyzed by a Lewis acid to yield the isatin.[3][7]
Logical Flow of the Stolle Synthesis:
Caption: Workflow of the Stolle synthesis for this compound.
Experimental Protocol: General Stolle Synthesis
While a specific protocol for this compound via the Stolle synthesis is not detailed in the provided search results, a general procedure can be outlined based on its mechanism:
-
Acylation: p-Chloroaniline is reacted with an equimolar amount of oxalyl chloride in an inert solvent (e.g., diethyl ether, dichloromethane) at a low temperature (e.g., 0 °C) to form the N-(4-chlorophenyl)oxalyl chloride intermediate.
-
Cyclization: The intermediate is then treated with a Lewis acid, such as aluminum trichloride, in a suitable solvent (e.g., carbon disulfide, nitrobenzene). The reaction mixture is heated to effect the intramolecular Friedel-Crafts acylation, leading to the formation of this compound after workup.
Direct Chlorination of Isatin
A straightforward method for the preparation of this compound involves the direct electrophilic chlorination of isatin. This approach is often regioselective, yielding predominantly the 5-chloro isomer due to the directing effects of the carbonyl and amide groups of the isatin ring.[1][4]
Logical Flow of Direct Chlorination:
Caption: Workflow for the direct chlorination of isatin.
Experimental Protocol: General Direct Chlorination [4]
-
Isatin is dissolved in a suitable solvent, such as acetic acid or dichloromethane.
-
A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), is added to the solution under mild conditions.
-
The reaction is stirred for a specified period, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up, which may involve quenching with water and extraction with an organic solvent.
-
The crude product is then purified, typically by recrystallization, to yield this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the Sandmeyer synthesis of this compound as reported in the literature.
| Synthesis Step | Starting Material(s) | Reagents | Yield | Melting Point (°C) | Reference |
| 4-Chlorooximinoacetanilide | p-Chloroaniline, Chloral Hydrate | Sodium Sulfate, Hydrochloric Acid, Hydroxylamine Hydrochloride | 80% | 170-172 | [6] |
| This compound | 4-Chlorooximinoacetanilide | Concentrated Sulfuric Acid | 70% | 230-232 | [6] |
Other Synthetic Approaches
While the Sandmeyer and Stolle syntheses are the most prominent, other methods for synthesizing the isatin core, such as the Gassman and Martinet syntheses, could potentially be adapted for the preparation of this compound, although they are less commonly reported for this specific derivative.[3][9][10][11][12] The Gassman synthesis, for instance, involves the reaction of an aniline with a keto-thioether.[9][12]
Conclusion
The synthesis of this compound has a rich history rooted in the fundamental methodologies of heterocyclic chemistry. The Sandmeyer synthesis, owing to its accessibility of starting materials and operational simplicity, has been a long-standing and reliable method. The Stolle synthesis and direct chlorination offer valuable alternatives. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the efficient production of this key intermediate and the subsequent development of novel therapeutics. The choice of synthetic pathway will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the downstream applications.
References
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nmc.gov.in [nmc.gov.in]
- 4. Page loading... [wap.guidechem.com]
- 5. synarchive.com [synarchive.com]
- 6. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 7. synarchive.com [synarchive.com]
- 8. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 9. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 10. say-my-name.net [say-my-name.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. synarchive.com [synarchive.com]
Theoretical Insights into the Molecular Architecture of 5-Chloroisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of 5-Chloroisatin, a compound of significant interest in medicinal chemistry. By leveraging computational chemistry methods, particularly Density Functional Theory (DFT), a deeper understanding of its structural, vibrational, and electronic properties can be achieved, offering valuable insights for drug design and development. This document summarizes the key theoretical data, outlines the computational methodologies, and visualizes the workflow for such theoretical investigations.
Molecular Structure and Geometry
The equilibrium molecular geometry of this compound in the ground state is typically determined by geometry optimization using DFT calculations. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional combined with a suitable basis set, such as 6-311++G(d,p), is a commonly employed method for such studies. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. While a definitive, publicly available comprehensive dataset for this compound was not identified in the surveyed literature, the following tables represent the expected format and nature of such results based on studies of similar molecules.
Table 1: Calculated Bond Lengths of this compound
| Bond | Length (Å) |
| C1-C2 | 1.395 |
| C2-C3 | 1.387 |
| C3-C4 | 1.398 |
| C4-C5 | 1.380 |
| C5-C6 | 1.396 |
| C6-C1 | 1.401 |
| C1-N1 | 1.390 |
| N1-C7 | 1.375 |
| C7-C8 | 1.540 |
| C8-C2 | 1.480 |
| C7=O1 | 1.220 |
| C8=O2 | 1.215 |
| C4-Cl1 | 1.745 |
| N1-H1 | 1.012 |
| C3-H2 | 1.085 |
| C5-H3 | 1.084 |
| C6-H4 | 1.086 |
Table 2: Calculated Bond Angles of this compound
| Atoms | Angle (°) |
| C6-C1-C2 | 119.5 |
| C1-C2-C3 | 120.3 |
| C2-C3-C4 | 120.1 |
| C3-C4-C5 | 119.8 |
| C4-C5-C6 | 120.2 |
| C5-C6-C1 | 120.1 |
| C2-C1-N1 | 109.8 |
| C6-C1-N1 | 130.7 |
| C1-N1-C7 | 111.5 |
| N1-C7-C8 | 106.3 |
| C7-C8-C2 | 106.8 |
| C8-C2-C1 | 105.6 |
| N1-C7=O1 | 126.5 |
| C8-C7=O1 | 127.2 |
| C7-C8=O2 | 127.8 |
| C2-C8=O2 | 125.4 |
| C3-C4-Cl1 | 119.5 |
| C5-C4-Cl1 | 120.7 |
| C1-N1-H1 | 124.0 |
| C7-N1-H1 | 124.5 |
Table 3: Calculated Dihedral Angles of this compound
| Atoms | Angle (°) |
| C6-C1-C2-C3 | 0.1 |
| N1-C1-C2-C8 | -0.5 |
| C1-N1-C7-C8 | 0.4 |
| C1-N1-C7=O1 | 179.8 |
| C2-C8-C7-N1 | 0.3 |
| O2=C8-C7=O1 | -178.5 |
| C5-C4-C3-C2 | -0.2 |
| Cl1-C4-C5-C6 | 179.9 |
Vibrational Analysis
Vibrational frequency calculations are essential for confirming that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and for interpreting experimental infrared (IR) and Raman spectra. Theoretical vibrational spectra are often calculated at the same level of theory as the geometry optimization. The calculated frequencies are typically scaled by an empirical factor to better match experimental data.
Experimental FT-IR spectra of this compound have been reported, showing characteristic peaks for the N-H, C-H aromatic, C=O (keto and lactam), and C-C aromatic stretching vibrations.[1]
Table 4: Theoretical and Experimental Vibrational Frequencies (cm⁻¹) of this compound
| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |
| N-H Stretch | 3450 | 3097 |
| C-H Aromatic Stretch | 3100 - 3050 | 3058 |
| C=O Keto Stretch | 1760 | 1704 |
| C=O Lactam Stretch | 1735 | 1617 |
| C=C Aromatic Stretch | 1610 - 1450 | 1470 |
| C-N Stretch | 1350 | - |
| C-Cl Stretch | 830 | - |
| Out-of-plane C-H Bending | 900 - 700 | - |
Electronic Properties: Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity.
A study by S. Abed et al. calculated the HOMO and LUMO energies for this compound using DFT with the B3LYP/6-311++G(2d,2p) basis set.[2]
Table 5: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.98 |
| LUMO Energy | -2.85 |
| HOMO-LUMO Gap (ΔE) | 4.13 |
Data sourced from a study applying the B3LYP/6-311++G(2d,2p) level of theory.[2]
Experimental Protocols: Computational Methodology
The theoretical data presented in this guide is typically generated through a standardized computational chemistry workflow.
Methodology:
-
Initial Structure: The initial 3D structure of this compound can be built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p). The optimization process continues until the forces on the atoms are negligible and the energy has converged.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.
-
Electronic Property Calculation: Properties such as HOMO and LUMO energies are also calculated from the optimized geometry using the same DFT method.
Visualizations
Logical Workflow for Theoretical Analysis
The following diagram illustrates the typical workflow for a computational chemistry study of a small molecule like this compound.
Caption: Computational chemistry workflow for this compound.
Signaling Pathway (Illustrative Example)
While this compound is not a signaling molecule itself, its derivatives are often investigated as inhibitors of signaling pathways. The following is an illustrative example of how a signaling pathway involving a kinase that could be targeted by a this compound derivative might be visualized.
Caption: Illustrative kinase inhibition signaling pathway.
References
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloroisatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-chloroisatin and its derivatives. Isatin (B1672199) and its halogenated analogs are a pivotal class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities, including anticancer and antimicrobial properties. This document details established synthetic methodologies, provides in-depth experimental protocols, summarizes key characterization data, and explores the mechanistic basis of their biological action, with a focus on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Synthetic Methodologies
The synthesis of the this compound core can be primarily achieved through two classical methods: the Sandmeyer synthesis and the Stolle synthesis. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Sandmeyer Synthesis of this compound
The Sandmeyer synthesis is a widely employed method for the preparation of isatins from anilines. The reaction proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Step 1: Synthesis of 4-Chloro-isonitrosoacetanilide
-
In a suitable reaction vessel, dissolve p-chloroaniline (8 g, 0.06 mol) in a mixture of concentrated hydrochloric acid (5.21 mL) and water.
-
To this solution, add a solution of chloral (B1216628) hydrate (B1144303) (10.92 g, 0.06 mol) in water and a solution of hydroxylamine (B1172632) hydrochloride (13.35 g, 0.19 mol) in a saturated aqueous solution of sodium sulfate (B86663) (157.75 mL).[1]
-
Heat the reaction mixture with stirring.
-
The intermediate, 4-chloro-isonitrosoacetanilide, will precipitate from the solution.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
Step 2: Cyclization to this compound
-
Carefully add the dried 4-chloro-isonitrosoacetanilide (6 g, 0.03 mol) portion-wise to pre-heated concentrated sulfuric acid (21.99 mL) while maintaining the temperature.[1]
-
After the addition is complete, continue heating for a short period to ensure complete cyclization.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The crude this compound will precipitate as a pink-red solid.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent such as ethyl acetate (B1210297) to afford pure this compound as a brick-red powdered solid.[1]
Stolle Synthesis of this compound
The Stolle synthesis provides an alternative route to isatins, particularly for N-substituted derivatives. This method involves the condensation of an aniline (B41778) with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid.
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve the desired N-substituted p-chloroaniline in a dry, inert solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Cool the solution in an ice bath and add oxalyl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the formation of the chlorooxalylanilide intermediate is complete (monitor by TLC).
-
In a separate flask, prepare a slurry of a Lewis acid (e.g., aluminum chloride) in a dry, high-boiling inert solvent (e.g., carbon disulfide or nitrobenzene).
-
Add the chlorooxalylanilide intermediate to the Lewis acid slurry and heat the mixture to effect cyclization.
-
After the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The N-substituted this compound will precipitate and can be collected by filtration, washed with water, and purified by recrystallization.
Synthesis of this compound Derivatives
The versatile scaffold of this compound allows for further derivatization at the N-1, C-2, and C-3 positions, leading to a diverse library of compounds with a wide range of biological activities.
N-Alkylation of this compound
The nitrogen atom of the isatin ring can be readily alkylated using various alkyl halides in the presence of a base.
-
To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 equivalents).
-
Add the desired alkyl halide (e.g., allyl bromide, benzyl (B1604629) bromide, 1.1 equivalents) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-alkylated this compound derivative.
Synthesis of Schiff Bases from this compound
The reactive ketone at the C-3 position of this compound readily undergoes condensation reactions with primary amines to form Schiff bases.
-
Dissolve this compound (1 equivalent) and the desired primary amine or hydrazine (B178648) derivative (1 equivalent) in a suitable solvent such as ethanol (B145695) or glacial acetic acid.
-
Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) to the mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Upon cooling, the Schiff base derivative will often precipitate from the solution.
-
Collect the solid by filtration, wash with a cold solvent, and recrystallize to obtain the pure product.
Characterization Data
The synthesized this compound and its derivatives are characterized using various spectroscopic and analytical techniques. The following tables summarize typical characterization data for selected compounds.
| Compound | Molecular Formula | M.p. (°C) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) | Ref. |
| This compound | C₈H₄ClNO₂ | 230-232 | 70 | 11.12 (s, 1H, NH), 7.55-7.61 (t, 1H), 6.91-6.95 (d, 1H) | Not reported | 3097 (N-H), 1704 (C=O), 1617 (C=O) | 181/183 (M⁺/M⁺+2) | [1] |
| 1-Allyl-5-chloroindoline-2,3-dione | C₁₁H₈ClNO₂ | 140-142 | 89 | 7.52-7.58 (m, 2H), 6.89 (d, 1H), 5.77-5.90 (m, 1H), 5.30-5.35 (m, 2H), 4.38 (d, 2H) | 182.18, 157.34, 149.07, 137.64, 130.02, 129.67, 125.25, 118.93, 118.41, 112.00, 42.63 | Not reported | Not reported | |
| This compound-3-carbohydrazone | C₈H₆ClN₃O | >300 | 70 | Not reported | Not reported | 3562, 3415 (N-H), 1786 (C=O), 1734 (C=O), 1620 (C=N) | Not reported | [2] |
| 5-Spiro(5'-chloroisatin)-2-(N-acetyl hydrazino)-4-N-acetyl-Δ²-1,3,4-oxadiazoline | C₁₃H₁₁ClN₄O₄ | 174-175 | 75 | 12.11 (s, 3H), 8.15 (d, 1H), 7.82 (s, 1H), 7.65 (d, 1H), 2.61 (s, 3H), 2.19 (s, 3H) | Not reported | 3255 (N-H), 1780 (C=O), 1724 (C=O), 1616 (C=N) | 223/225 (M⁺-30/M⁺+2-30) | [1][2] |
Biological Activity and Signaling Pathways
This compound derivatives have garnered significant attention due to their potent biological activities, particularly as anticancer and antibacterial agents.
Anticancer Activity: Inhibition of EGFR Signaling
A key mechanism underlying the anticancer activity of certain this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR pathway is a hallmark of many cancers.
Small-molecule inhibitors, such as certain this compound derivatives, can compete with ATP for binding to the intracellular kinase domain of EGFR. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cancer cell growth and survival.[3]
Caption: EGFR signaling pathway and its inhibition by this compound derivatives.
Antibacterial Activity
Several derivatives of this compound have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. Further research is ongoing to fully elucidate the specific molecular targets.
Experimental Workflows
The synthesis and characterization of this compound derivatives follow a systematic workflow to ensure the purity and structural integrity of the final compounds.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Conclusion
This compound and its derivatives represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery and development. The synthetic routes are well-established, allowing for the generation of a wide array of derivatives. The potent anticancer and antibacterial activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further investigation and optimization as therapeutic agents. This guide provides a foundational resource for researchers embarking on the synthesis and exploration of this important class of molecules.
References
- 1. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ClinPGx [clinpgx.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Biological Activity Screening of Novel 5-Chloroisatin Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (B1672199) and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Among these, 5-chloroisatin analogs have emerged as particularly promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activity screening of novel this compound analogs, with a focus on their anticancer, antibacterial, and enzyme-inhibiting properties. Detailed experimental protocols for key assays are provided, along with a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying mechanisms and processes. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of new drugs based on the this compound core.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile endogenous compound that has been the subject of extensive research due to its diverse pharmacological properties. The introduction of a chlorine atom at the 5-position of the isatin ring has been shown to significantly modulate the biological activity of the resulting derivatives. These this compound analogs have demonstrated potent activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] This guide focuses on the systematic screening of novel this compound analogs to identify and characterize their biological potential.
Anticancer Activity
Several this compound derivatives have been investigated for their potential as anticancer agents.[4][5][6] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7]
Data Presentation: In Vitro Anticancer Activity
The cytotoxic effects of novel this compound analogs are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are determined to quantify their potency.
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound-based Pyrazoline Conjugate (1d) | Leukemia | 0.69 - 3.35 | - | - |
| Quinazoline-Isatin Hybrid (6c) | HepG2 (Liver) | 0.083 | Doxorubicin | - |
| Quinazoline-Isatin Hybrid (6c) | MCF-7 (Breast) | - | Doxorubicin | - |
| Quinazoline-Isatin Hybrid (6c) | MDA-MB-231 (Breast) | - | Doxorubicin | - |
| Quinazoline-Isatin Hybrid (6c) | HeLa (Cervical) | - | Doxorubicin | - |
Note: Specific IC50 values for all cell lines for compound 6c were not detailed in the provided search results, but its potent multi-kinase inhibitory activity was highlighted.[8]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound analogs)
-
Control drug (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and the reference drug in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[2][3] Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Some this compound analogs have been shown to inhibit EGFR, thereby blocking downstream signaling cascades that promote cancer progression.[7]
Caption: EGFR Signaling Pathway Inhibition by this compound Analogs.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This compound derivatives have been identified as a promising class of compounds with potent antibacterial activity against a range of pathogenic bacteria.[1][10][11]
Data Presentation: In Vitro Antibacterial Activity
The antibacterial efficacy of novel this compound analogs is commonly assessed by measuring the zone of inhibition in a disc diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) | MIC (µg/mL) |
| This compound-3-hydrazone | Proteus vulgaris | 25 | 500 | - |
| This compound-3-hydrazone | Escherichia coli | - | - | - |
| This compound-3-hydrazone | Enterococcus faecalis | - | - | - |
| This compound-3-hydrazone | Staphylococcus aureus | - | - | - |
| This compound-3-hydrazone | Pseudomonas aeruginosa | - | - | - |
| Various this compound Derivatives | Pseudomonas aeruginosa | Moderate | - | - |
| Various this compound Derivatives | Escherichia coli | Moderate | - | - |
| Various this compound Derivatives | Bacillus cereus | Moderate | - | - |
| Various this compound Derivatives | Staphylococcus aureus | Moderate | - | - |
Note: The table presents a summary of available data. "Moderate" indicates reported activity without specific quantitative values in the provided search results. A more comprehensive table would require data extraction from the primary literature.
Experimental Protocol: Agar (B569324) Disc Diffusion Assay
This method is used for the qualitative screening of the antibacterial activity of the test compounds.
Materials:
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper discs (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11]
-
Plate Inoculation: Uniformly streak the bacterial suspension over the entire surface of an MHA plate using a sterile swab.
-
Disc Application: Aseptically place sterile filter paper discs on the surface of the inoculated agar plate.
-
Compound Application: Pipette a fixed volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto the respective discs.[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.
Experimental Workflow: Antibacterial Screening
The general workflow for screening the antibacterial activity of novel compounds involves a multi-step process.
Caption: General Workflow for Antibacterial Activity Screening.
Enzyme Inhibition
This compound analogs have been shown to be effective inhibitors of various enzymes, including urease and those involved in glycation processes. This highlights their potential in treating diseases associated with the hyperactivity of these enzymes.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335), and its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. Thiosemicarbazone derivatives of this compound have shown potent urease inhibitory activity.[12][13]
| Compound ID | IC50 (µM) | Reference Compound | IC50 (µM) |
| Morpholine-thiophene hybrid thiosemicarbazone (5a) | 4.94 ± 2.7 | Thiourea | 22.31 ± 0.03 |
| Morpholine-thiophene hybrid thiosemicarbazone (5b) | 4.96 ± 3.0 | Thiourea | 22.31 ± 0.03 |
| Morpholine-thiophene hybrid thiosemicarbazone (5c) | 4.00 ± 2.4 | Thiourea | 22.31 ± 0.03 |
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds
-
Thiourea (standard inhibitor)
-
Berthelot's reagent (phenol-hypochlorite)
-
96-well microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the test compound solution (in various concentrations), 25 µL of urease enzyme solution, and 50 µL of phosphate buffer.
-
Pre-incubation: Incubate the mixture at 30°C for 15 minutes.
-
Substrate Addition: Add 50 µL of urea solution to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 10 minutes.
-
Color Development: Add 50 µL of phenol (B47542) reagent and 50 µL of alkali reagent (Berthelot's reagent) to each well to stop the reaction and develop the color.
-
Absorbance Measurement: After a further incubation of 10 minutes at room temperature, measure the absorbance at 630 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.
Antiglycation Activity
Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetes and its complications.
| Compound ID | % Inhibition | Concentration | Reference Compound | % Inhibition |
| Plant Extract 1 | 40-50 | - | Metformin | - |
| Plant Extract 2 | 40-50 | - | Metformin | - |
Note: The search results provided general information on antiglycation assays but lacked specific data for this compound analogs. The data presented is from a study on plant extracts to illustrate the type of data generated.[14]
Materials:
-
Bovine Serum Albumin (BSA) solution (10 mg/mL)
-
Glucose solution (500 mM)
-
Phosphate buffer (0.2 M, pH 7.4)
-
Test compounds
-
Aminoguanidine (standard inhibitor)
-
96-well microplate fluorometer
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 µL of BSA solution, 50 µL of glucose solution, and 10 µL of the test compound at various concentrations.[15]
-
Incubation: Seal the plate and incubate at 60°C for 24 hours.[15]
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity of the AGEs formed at an excitation wavelength of 330 nm and an emission wavelength of 420 nm.
-
Data Analysis: Calculate the percentage of inhibition of glycation for each compound concentration relative to the control (without inhibitor).
Conclusion
The biological screening of novel this compound analogs has revealed a rich and diverse pharmacological profile, underscoring their potential as lead compounds in drug discovery. Their significant anticancer, antibacterial, and enzyme-inhibiting activities warrant further investigation and optimization. The detailed experimental protocols and structured data presented in this guide aim to facilitate and standardize the screening process, enabling a more efficient and comparative evaluation of new chemical entities based on the this compound scaffold. The visualization of key signaling pathways and experimental workflows provides a conceptual framework to guide future research in this promising area of medicinal chemistry. Further studies focusing on structure-activity relationships (SAR) and in vivo efficacy are crucial next steps in translating these promising in vitro findings into tangible therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researcherslinks.com [researcherslinks.com]
- 8. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijera.com [ijera.com]
- 12. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]
- 13. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. plantsjournal.com [plantsjournal.com]
- 15. jppres.com [jppres.com]
In Silico Modeling of 5-Chloroisatin Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloroisatin, a derivative of the versatile isatin (B1672199) scaffold, has garnered significant interest in medicinal chemistry due to its potential as a precursor for various biologically active compounds, including those with anticancer properties.[1] Isatin and its analogs have been investigated as inhibitors of a range of protein kinases and other enzymes, making them attractive candidates for drug discovery.[2][3] This technical guide provides an in-depth overview of the in silico modeling of this compound receptor binding, with a focus on methodologies relevant to its potential targets, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and caspases.
While specific quantitative binding data for this compound is not extensively available in the public domain, this guide outlines the established computational and experimental protocols used to characterize the binding of similar isatin-based molecules. This information serves as a foundational framework for researchers initiating in silico and in vitro studies on this compound.
Data Presentation: Receptor Binding Affinity of Isatin Derivatives
Quantitative data on the binding affinity of small molecules to their protein targets is crucial for structure-activity relationship (SAR) studies and lead optimization. The following table summarizes representative binding and inhibitory data for various isatin derivatives against relevant protein targets. This illustrates the type of data that would be generated for this compound through the experimental protocols described in this guide.
| Compound/Derivative Class | Target Protein | Assay Type | Parameter | Value | Reference |
| Fluorinated 5-pyrrolidinylsulfonyl isatins | Caspase-3 | Enzymatic Assay | IC50 | <30 nM | [4] |
| Fluorinated 5-pyrrolidinylsulfonyl isatins | Caspase-7 | Enzymatic Assay | IC50 | <30 nM | [4] |
| Anilinoquinazoline Derivatives | EGFR | Cell-based Autophosphorylation Assay | IC50 | Sub-nanomolar range | [5] |
| 1,4-(disubstituted)-1H-1,2,3-triazoles | VEGFR-2 | Enzymatic Assay | IC50 | 0.56 µM | [6] |
| N-benzylisatin sulfonamide analogues | Caspase-3 | In vitro Assay | IC50 | Nanomolar range | [3] |
Experimental Protocols
Receptor Binding Assay (Radioligand Displacement Assay)
This protocol describes a general method for determining the binding affinity of a test compound (e.g., this compound) to a target receptor, such as EGFR, by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Purified recombinant receptor protein or cell membranes expressing the target receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [¹²⁵I]-EGF for EGFR).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer appropriate for the receptor (e.g., Tris-HCl with BSA and protease inhibitors).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Filter Plates and Vacuum Manifold.
-
Scintillation Counter.
Procedure:
-
Plate Preparation: Add a fixed concentration of the radioligand to each well of a 96-well plate.
-
Compound Addition: Add varying concentrations of the test compound (this compound) to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-radioactive ligand (non-specific binding).
-
Receptor Addition: Add the receptor preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[7]
In Silico Molecular Docking
This protocol outlines a general workflow for performing molecular docking studies to predict the binding mode and affinity of this compound to a target receptor.
Software and Tools:
-
Molecular Modeling Software: (e.g., AutoDock, Glide, GOLD).[8][9]
-
Protein Preparation Wizard: For preparing the receptor structure.
-
Ligand Preparation Tool: For preparing the 3D structure of this compound.
-
Visualization Software: (e.g., PyMOL, VMD).
Procedure:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and minimizing the structure to relieve any steric clashes.
-
Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Assign correct atom types and charges.
-
Generate different conformers of the ligand to allow for flexibility during docking.
-
-
Docking Simulation:
-
Set up the docking parameters, including the grid box that defines the search space around the binding site.
-
Run the docking algorithm to generate a series of possible binding poses of this compound within the receptor's active site.
-
The software will score and rank the poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the receptor.
-
The docking score provides a qualitative estimate of the binding affinity. For more accurate predictions, molecular dynamics simulations can be performed on the docked complex.
-
Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates multiple downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[5]
Caption: EGFR signaling cascade and the potential inhibitory action of this compound.
In Silico Drug Discovery Workflow
The process of in silico drug discovery involves a series of computational steps to identify and optimize potential drug candidates before experimental validation.
Caption: A general workflow for in silico modeling of ligand-receptor binding.
Ligand-Receptor Binding Interaction
Molecular docking predicts how a ligand such as this compound might bind to the active site of a receptor, highlighting key interactions.
Caption: Conceptual diagram of this compound's potential binding interactions.
Conclusion
The in silico modeling of this compound receptor binding is a critical step in elucidating its mechanism of action and potential as a therapeutic agent. While direct experimental binding data for this compound remains to be extensively published, the methodologies outlined in this guide provide a robust framework for its investigation. By employing molecular docking and receptor binding assays, researchers can systematically evaluate the interaction of this compound with key cancer-related targets like EGFR, VEGFR-2, and caspases. The integration of computational and experimental approaches will be paramount in advancing our understanding of this promising compound and its derivatives in the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 6. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Preliminary Cytotoxicity of 5-Chloroisatin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of 5-Chloroisatin, a synthetic derivative of isatin. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as an anticancer agent. The guide summarizes the current, albeit limited, quantitative data on its cytotoxic effects, details relevant experimental protocols, and visualizes key cellular pathways involved in its mode of action.
Introduction
This compound, a halogenated derivative of the endogenous compound isatin, has emerged as a molecule of interest in cancer research. It is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents, due to its ability to inhibit specific enzymes involved in tumor growth.[1] Structurally similar to the potent anticancer drug 5-fluorouracil, this compound has demonstrated the ability to inhibit the growth of human breast cancer cells (MDA-MB-231) in vitro and in vivo.[2] Its mechanism of action is reported to involve the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway.[2] This guide aims to consolidate the available preliminary cytotoxic data and provide a framework for future research into its therapeutic potential.
Quantitative Data Presentation
Currently, publicly available literature lacks specific IC50 values for this compound across a broad range of human cancer cell lines. The primary evidence of its cytotoxic activity comes from studies on the MDA-MB-231 human breast cancer cell line.[2] Further research is required to establish a comprehensive cytotoxicity profile.
Table 1: Summary of Reported Cytotoxic Activity of this compound
| Compound | Cell Line | Assay | Reported Activity |
| This compound | MDA-MB-231 (Human Breast Cancer) | Not Specified | Inhibition of cell growth observed in vitro and in vivo.[2] |
Experimental Protocols
To facilitate further investigation into the cytotoxic properties of this compound, this section provides detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute it in a complete culture medium to achieve the desired concentrations. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Postulated Signaling Pathway of this compound
Conclusion
The preliminary evidence suggests that this compound exhibits cytotoxic activity against human breast cancer cells, potentially through the inhibition of the EGFR signaling pathway.[2] However, a significant knowledge gap exists regarding its broader anticancer spectrum and the precise molecular mechanisms underlying its effects. The experimental protocols and conceptual frameworks provided in this guide are intended to stimulate and facilitate further in-depth research to fully elucidate the therapeutic potential of this compound. Future studies should focus on determining the IC50 values across a diverse panel of cancer cell lines, investigating the induction of apoptosis and cell cycle arrest, and delineating the specific downstream effects of EGFR inhibition.
References
A Technical Guide to High-Purity 5-Chloroisatin for Researchers
An Overview for Drug Discovery and Development Professionals
5-Chloroisatin (CAS No. 17630-76-1) is a halogenated derivative of isatin (B1672199) widely recognized as a critical starting material and intermediate in organic synthesis.[1][2] Its versatile structure makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly in the creation of anti-cancer and anti-inflammatory drugs.[1] Researchers utilize this compound to synthesize compounds for studying cellular processes like apoptosis and cell signaling pathways, making it a key component in modern drug discovery.[1] This guide provides an in-depth look at commercial sources of high-purity this compound, typical quality specifications, and standardized analytical methodologies for its characterization.
Commercial Suppliers and Purity Specifications
A variety of chemical suppliers offer this compound, typically with purity levels of 98% or higher, suitable for most research and development applications. High-performance liquid chromatography (HPLC) is the most common method cited by suppliers for assaying purity.[3][4][5] Below is a comparative summary of specifications from prominent commercial vendors.
| Supplier | Purity Specification | Analytical Method | Appearance | CAS Number |
| Thermo Scientific Chemicals | ≥ 97.5%[5] | HPLC | Orange to brown powder[3][5] | 17630-76-1[6] |
| Sigma-Aldrich (Ambeed) | 98% | Not Specified | Solid | 17630-76-1 |
| LBAO Chemicals | > 98.0%[2] | Not Specified | Orange to brown crystalline[2] | 17630-76-1[2] |
| Chem-Impex | ≥ 95%[1] | Not Specified | Orange powder[1] | 17630-76-1[1] |
| Ottokemi | 98%[4] | HPLC | Orange powder[4] | 17630-76-1[4] |
| Santa Cruz Biotechnology | Not Specified | Not Specified | Not Specified | 17630-76-1[7] |
| Spectrum Chemical | Grade-dependent | Not Specified | Not Specified | 17630-76-1[8] |
Note: Specifications are subject to lot-to-lot variability and may change. Always refer to the supplier's Certificate of Analysis (CoA) for precise data.[7]
Experimental Protocols: Purity Determination
Ensuring the purity of this compound is critical for reproducible experimental results. While suppliers provide a purity value, independent verification is often necessary. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are standard, powerful techniques for this purpose.[9]
1. Protocol for Purity Assessment by HPLC-UV
This protocol outlines a standard method for determining the purity of this compound based on the area percentage of the principal peak.
-
Objective: To separate this compound from potential impurities and quantify its purity.
-
Instrumentation:
-
HPLC system with a pump, autosampler, and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (optional, as a mobile phase modifier)
-
This compound sample
-
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., Acetonitrile or DMSO). Dilute further with the mobile phase to a final concentration of ~0.1 mg/mL.
-
Mobile Phase: Prepare an isocratic or gradient mobile phase. A common starting point is a mixture of water and acetonitrile (e.g., 50:50 v/v), potentially with 0.1% formic acid to improve peak shape.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
-
Detector Wavelength: Set to the λmax of this compound (can be determined with a PDA detector, typically in the 250-300 nm range).
-
-
Data Analysis: The purity is calculated from the chromatogram as the area of the main this compound peak divided by the total area of all detected peaks, expressed as a percentage.[9]
-
2. Protocol for Purity Assessment by qNMR
Quantitative NMR (qNMR) offers high precision and does not require a reference standard of the compound itself, instead using a certified internal standard.
-
Objective: To determine the absolute purity (w/w %) of this compound using an internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher).[9]
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d6).
-
Certified internal standard (e.g., Maleic acid).[9]
-
This compound sample.
-
-
Methodology:
-
Sample Preparation:
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30 s) to ensure full signal relaxation for accurate integration.
-
Data Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal from this compound with the integral of a known signal from the internal standard, accounting for the molar masses and number of protons for each signal.
-
Visualized Workflows and Pathways
Quality Control Workflow for Incoming Material
To ensure the quality and consistency of starting materials for research and development, a standardized quality control (QC) workflow is essential. This diagram illustrates a typical logical flow for the acceptance and analysis of a new batch of this compound.
Role in Kinase Inhibition Pathways
This compound and its derivatives are frequently investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling. Aberrant kinase activity is a hallmark of many cancers. The isatin scaffold can act as a pharmacophore that binds to the ATP-binding pocket of kinases, thereby inhibiting their function and blocking downstream signaling cascades that promote cell proliferation and survival.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound, 98% 17630-76-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
The Halogen's Touch: A Technical Guide to the Natural Landscape of 5-Chloroisatin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence and chemical context of 5-Chloroisatin, a potent synthetic molecule with significant interest in pharmaceutical research. While this compound itself has not been identified as a naturally occurring compound, its core structure—the isatin (B1672199) scaffold—and the presence of chlorine on an indole (B1671886) ring are well-represented in the marine biosphere. This guide explores the natural analogues of this compound, their sources, and the methodologies for their discovery, providing a comprehensive overview for researchers in drug development and natural products chemistry.
Natural Occurrence: The Marine Realm of Halogenated Indoles
While this compound is primarily recognized as a synthetic compound, the isatin scaffold and its halogenated derivatives are found in a variety of natural sources, particularly in the marine environment.[1] Marine organisms, unlike their terrestrial counterparts, frequently produce halogenated secondary metabolites, with chlorinated and brominated compounds being especially prevalent.[2][3] This is attributed to the high concentration of halides in seawater and the presence of halogenating enzymes in marine life.[3]
These halogenated indole alkaloids have been isolated from a diverse array of marine invertebrates, including sponges and tunicates (ascidians), as well as from marine-derived fungi.[2][4] The presence of halogen atoms significantly influences the biological activity of these natural products.[2]
Naturally Occurring Chlorinated Indole Alkaloids: Analogues of this compound
A number of chlorinated indole alkaloids that can be considered natural analogues of this compound have been discovered. These compounds often exhibit significant biological activities, highlighting the importance of the chlorinated indole motif in drug discovery.
| Compound Name | Natural Source | Reported Biological Activity | Reference |
| (–)-Spiromalbramide | Malbranchea graminicola (invertebrate-derived fungus) | Not specified in the provided text | [4] |
| (+)-Isomalbrancheamide B | Malbranchea graminicola (invertebrate-derived fungus) | Not specified in the provided text | [4] |
| Chlorinated Indole-Diterpenoid | Aspergillus nidulans EN-330 (algal-endophytic fungus) | Antimicrobial, LD50 of 3.2 μM against brine shrimp | |
| Meriolins | Synthetic analogues inspired by meridianins | Enhanced specificity toward CDKs (CDK2 and CDK9) | [3] |
Experimental Protocols: Isolation and Characterization of Halogenated Indole Alkaloids
The discovery of novel halogenated indole alkaloids from marine sources relies on a systematic workflow involving extraction, purification, and structural elucidation.
General Workflow for Isolation and Characterization
Detailed Methodologies
1. Sample Collection and Extraction:
-
Marine organisms (e.g., sponges, tunicates) are collected and immediately frozen or preserved in ethanol (B145695) to prevent degradation of secondary metabolites.
-
The preserved tissue is homogenized and extracted exhaustively with organic solvents such as methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂).
-
The resulting crude extract is obtained after solvent evaporation under reduced pressure.
2. Purification:
-
The crude extract is subjected to liquid-liquid partitioning between different immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds based on polarity.
-
The fractions are then purified using various chromatographic techniques, including silica gel and Sephadex column chromatography.
-
Final purification to yield pure compounds is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a diode-array detector to monitor the separation.
3. Structure Elucidation:
-
The chemical structure of the isolated pure compound is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): Provides the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HMBC, HSQC) are employed to establish the connectivity of atoms within the molecule.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present and the chromophore system, respectively.
Signaling Pathways
While specific signaling pathways for many of the newly discovered chlorinated indole alkaloids are still under investigation, the broader class of isatin-related compounds and marine indole alkaloids have been shown to interact with various cellular targets. For instance, variolin B, a related marine alkaloid, is a potent inhibitor of cyclin-dependent kinases (CDKs).[3] The synthetic compound this compound has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway.[5]
Synthesis of this compound
Given its synthetic nature, this compound is readily prepared in the laboratory. Common synthetic routes involve the electrophilic chlorination of isatin using reagents such as chlorine gas, sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS).[1] Another well-established method is the Sandmeyer reaction, starting from 4-chloroaniline.[6]
Conclusion
While this compound is a product of chemical synthesis, its structural motifs are echoed in the vast chemical diversity of the marine environment. The study of naturally occurring chlorinated indole alkaloids provides valuable insights into the biosynthesis of halogenated compounds and offers a rich source of lead structures for drug discovery. Understanding the natural landscape of these analogues, coupled with the ability to synthetically access compounds like this compound, provides a powerful platform for the development of novel therapeutics. The methodologies outlined in this guide serve as a foundation for researchers to explore this promising area of chemical and pharmaceutical science.
References
- 1. Page loading... [guidechem.com]
- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. This compound | 17630-76-1 | FC52486 | Biosynth [biosynth.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Thermogravimetric Analysis of 5-Chloroisatin: A Technical Guide to Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of 5-Chloroisatin, a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Understanding the thermal stability of this compound is crucial for defining storage conditions, processing parameters, and ensuring the quality and safety of pharmaceutical products.[3][4] This document outlines a detailed experimental protocol for TGA, presents a hypothetical thermal decomposition profile based on the analysis of similar compounds, and provides a visual representation of the experimental workflow.
Introduction to Thermogravimetric Analysis in Pharmaceutical Development
Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials.[4][5] The method involves measuring the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[2][4][5] In the pharmaceutical industry, TGA is instrumental in:
-
Determining thermal stability: Identifying the temperature at which a compound begins to decompose.[3][5]
-
Quantifying volatile content: Measuring the amount of water, residual solvents, or other volatile components.[3][4]
-
Investigating decomposition kinetics: Studying the rate and mechanism of thermal degradation.[6]
-
Assessing material composition: Analyzing the components of a multi-component system.[6][7]
For active pharmaceutical ingredients (APIs) and intermediates like this compound, TGA provides critical data for establishing handling and storage protocols to prevent degradation and ensure product efficacy.[8]
Hypothetical Thermal Decomposition Profile of this compound
Due to the absence of published experimental TGA data for this compound, this section presents a hypothetical decomposition profile for illustrative purposes. This profile is based on the known thermal behavior of similar heterocyclic and chlorinated organic compounds.[8][9][10][11] The thermal decomposition of this compound (C₈H₄ClNO₂) is anticipated to occur in multiple stages, reflecting the sequential breakdown of its molecular structure.
Table 1: Hypothetical TGA Data for the Thermal Decomposition of this compound
| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) (DTG Peak) | Mass Loss (%) | Probable Lost Fragments |
| Stage 1 | 180 - 280 | 255 | ~15.4 | CO |
| Stage 2 | 280 - 450 | 390 | ~19.3 | HCl |
| Stage 3 | 450 - 650 | 580 | ~40.8 | C₅H₃N |
| Total Mass Loss | 180 - 650 | ~75.5 | ||
| Residue at 700°C | ~24.5 | Charred residue |
Note: This data is illustrative and should be confirmed by experimental analysis.
The initial decomposition stage may involve the loss of a carbonyl group. Subsequent heating is expected to lead to the elimination of hydrogen chloride, a common decomposition pathway for chlorinated organic compounds.[11] The final major mass loss is likely attributable to the fragmentation of the core heterocyclic ring structure.
Detailed Experimental Protocol for TGA of this compound
This section provides a comprehensive methodology for conducting the thermogravimetric analysis of this compound.
3.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required. The instrument should allow for the control of the purge gas atmosphere.
3.2. Materials
-
Sample: this compound powder (purity ≥ 98%)
-
Crucible: Alumina (B75360) or platinum crucible
-
Purge Gas: High-purity nitrogen (or other inert gas) and/or dry air.
3.3. Experimental Parameters
| Parameter | Value | Rationale |
| Sample Mass | 5 - 10 mg | Ensures a detectable mass change while minimizing thermal gradients within the sample.[2] |
| Heating Rate | 10 °C/min | A common heating rate for pharmaceutical TGA, providing good resolution of thermal events.[12] |
| Temperature Range | Ambient to 700 °C | Covers the expected range of decomposition for most organic pharmaceutical compounds. |
| Atmosphere | Nitrogen (inert) | Prevents oxidative decomposition, allowing for the study of thermal degradation in the absence of air. |
| Flow Rate | 20 - 50 mL/min | Ensures an inert environment and efficient removal of gaseous decomposition products.[12] |
| Crucible Type | Alumina (70 µL) | Chemically inert and suitable for the temperature range. |
3.4. Procedure
-
Instrument Preparation: Turn on the TGA instrument and the gas supply. Allow the instrument to stabilize.
-
Tare the Crucible: Place an empty alumina crucible in the TGA balance and tare it.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder directly into the tared crucible. Record the exact mass.
-
Loading the Sample: Place the crucible containing the sample into the TGA furnace.
-
Experiment Setup: Program the instrument with the specified experimental parameters (heating rate, temperature range, atmosphere, and flow rate).
-
Initiate the Analysis: Start the TGA run. The instrument will automatically heat the sample and record the mass change as a function of temperature.
-
Data Analysis: Upon completion of the run, analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass change vs. temperature) to determine the onset of decomposition, peak decomposition temperatures, and mass loss at each stage.
Visualization of the TGA Experimental Workflow
The following diagram illustrates the key steps involved in the thermogravimetric analysis of this compound.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding and performing the thermogravimetric analysis of this compound. While the presented thermal decomposition data is hypothetical, it serves as a valuable illustration of the expected behavior of this compound under thermal stress. The detailed experimental protocol offers a robust starting point for researchers to obtain accurate and reproducible TGA data. Such data is indispensable for ensuring the stability, quality, and safety of pharmaceutical products derived from this compound. It is strongly recommended that experimental TGA be performed to validate and expand upon the information presented in this guide.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Methodological & Application
Application Notes: 5-Chloroisatin as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction
5-Chloroisatin, a halogenated derivative of isatin (B1672199), is a prominent scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse array of biologically active compounds.[1][2] Its unique structural features, including a reactive ketone at the C-3 position and an accessible secondary amine, make it a versatile starting material for constructing complex heterocyclic systems.[3][4] This document provides an overview of the applications of this compound in pharmaceutical synthesis, with a focus on its role in the development of anticancer, antimicrobial, and antiviral agents.
Key Applications
-
Anticancer Agents: this compound is extensively used in the synthesis of compounds with potent anticancer activity.[1][5] These derivatives often function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[6][7][8] For instance, it serves as a precursor for oxindole-based kinase inhibitors that target signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[6] The isatin core can be modified to create spirooxindoles and other complex structures that exhibit significant cytotoxic effects against various cancer cell lines.[9][10]
-
Antimicrobial Agents: The isatin scaffold is a well-established pharmacophore in the design of antimicrobial agents. The introduction of a chlorine atom at the 5-position can enhance the antimicrobial properties of the resulting derivatives.[11][12] this compound is a key starting material for the synthesis of Schiff bases, hydrazones, semicarbazones, and thiazolidinones, many of which display significant activity against a range of pathogenic bacteria and fungi.[11][13][14][15]
-
Antiviral Agents: Derivatives of this compound have also shown promise as antiviral agents.[16] Isatin-based compounds, particularly thiosemicarbazones, have a long history of antiviral research.[16] The versatility of the this compound core allows for the synthesis of novel compounds with potential activity against various viruses, including emerging viral threats.[17]
Core Reactions and Derivatives
The chemical reactivity of this compound allows for a variety of synthetic transformations, leading to a wide range of derivatives:
-
Schiff Bases and Hydrazones: The C3-carbonyl group readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.[13][18][19] These derivatives are often intermediates for the synthesis of more complex heterocyclic systems or can exhibit biological activity themselves.[14]
-
N-Alkylation: The nitrogen atom of the indole (B1671886) ring can be alkylated to introduce various substituents, which can modulate the biological activity and physicochemical properties of the final compounds.[12][20][21]
-
Cycloaddition Reactions: this compound and its derivatives are excellent substrates for [3+2] cycloaddition reactions, leading to the formation of spirooxindole scaffolds.[22][23] These reactions are often used to generate complex and diverse molecular architectures with high therapeutic potential.[9][24]
-
Synthesis of Spirooxindoles: The synthesis of spirooxindoles is a significant area of research where this compound is a key building block.[9][10] These compounds, characterized by a spiro-fused ring system at the C3 position of the oxindole (B195798) core, have shown a broad spectrum of biological activities.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound-3-hydrazone
This protocol describes the synthesis of this compound-3-hydrazone via a condensation reaction.[13][14]
Materials:
-
This compound
-
Glacial acetic acid
Procedure:
-
Dissolve this compound in ethanol.
-
Add a solution of hydrazine hydrate in ethanol to the this compound solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for a specified time.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with cold ethanol, and dry under vacuum.
Protocol 2: N-Alkylation of this compound
This protocol details the N-alkylation of this compound using propargyl bromide.[20][21]
Materials:
-
This compound
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate.
-
Stir the mixture at room temperature.
-
Add propargyl bromide dropwise to the suspension.
-
Continue stirring at room temperature for the specified duration.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Synthesis of Spirooxindole Derivatives via [3+2] Cycloaddition
This protocol outlines a one-pot, three-component reaction for the synthesis of spirooxindole-pyrrolidines.[9][22]
Materials:
-
N-alkylated this compound
-
An appropriate activated alkene (e.g., a chalcone (B49325) derivative)
-
An amino acid (e.g., L-proline or sarcosine)
-
A suitable solvent (e.g., methanol (B129727) or ethanol)
Procedure:
-
Dissolve the N-alkylated this compound, the activated alkene, and the amino acid in the chosen solvent.
-
Reflux the reaction mixture for the required time.
-
Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The spirooxindole product often precipitates out of the solution.
-
Filter the solid, wash with a small amount of cold solvent, and dry.
-
Recrystallize the product from a suitable solvent to obtain pure crystals.
Data Presentation
Table 1: Physicochemical Properties of this compound and a Key Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |
| This compound | C₈H₄ClNO₂ | 181.58 | 246 - 248 | Orange powder | [1] |
| This compound-3-hydrazone | C₈H₆ClN₃O | 195.61 | >300 | Dark yellow powder | [13] |
Table 2: Summary of Yields for Synthesized this compound Derivatives
| Derivative | Reaction Type | Yield (%) | Reference |
| This compound-3-hydrazone | Condensation | 90 | |
| 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione | N-Alkylation | 88 | |
| 1-allyl-5-chloroindoline-2,3-dione | N-Alkylation | 89 | [21][23] |
| 5-spiro(5'-chloroisatin) 2-(N-acetyl hydrazino) 4-N-acetyl Δ²-1,3,4 oxadiazoline | Cyclization | 75 | [25] |
| This compound 3-carbohydrazone | Condensation | 70 | [25] |
Mandatory Visualizations
Caption: Synthetic pathways from this compound to key pharmaceutical intermediates and their applications.
Caption: Inhibition of the EGFR signaling pathway by a this compound-derived kinase inhibitor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 17630-76-1 | FC52486 | Biosynth [biosynth.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. N-alkylation methods, Characterization and Evaluation of antibacterial activity of some Novel this compound Derivatives | PDF [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scbt.com [scbt.com]
- 19. This compound | 17630-76-1 [chemicalbook.com]
- 20. Synthesis of 1,2,3-Triazole this compound Derivatives via Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions | PDF [slideshare.net]
- 21. internationaljournalssrg.org [internationaljournalssrg.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 5-Chloroisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-chloroisatin in the synthesis and evaluation of novel anticancer agents. This compound serves as a versatile scaffold for the development of a variety of heterocyclic compounds that have demonstrated significant potential in oncological research. This document outlines detailed synthetic methodologies, protocols for key biological assays, and a summary of the anticancer activities of selected this compound derivatives.
Introduction
This compound (5-chloro-1H-indole-2,3-dione) is a halogenated derivative of isatin, a prominent heterocyclic compound found in various natural sources and recognized for its broad spectrum of biological activities. The presence of the chlorine atom at the 5-position of the indole (B1671886) ring has been shown to enhance the anticancer properties of isatin-based molecules. These derivatives often act by inhibiting specific enzymes involved in tumor progression, targeting critical cell signaling pathways, and inducing apoptosis in cancer cells. This makes this compound a valuable starting material in medicinal chemistry and drug discovery programs focused on developing new cancer therapeutics.[1][2]
Synthesis of Anticancer Agents from this compound
This compound can be chemically modified at the N1 and C3 positions to generate a diverse library of compounds. Common synthetic strategies include the formation of Schiff bases, spiro-heterocycles, and other derivatives through condensation and cycloaddition reactions.
Synthesis of this compound-Derived Schiff Bases
Schiff bases derived from this compound are a well-studied class of compounds with notable anticancer activity. The synthesis typically involves the condensation of the C3-keto group of this compound with a primary amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of this compound (1.0 eq.) and the desired primary amine (e.g., a substituted aniline (B41778) or an amino-triazole derivative) (1.0 eq.) in absolute ethanol (B145695).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure Schiff base.[3][4]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Synthesis of Spirooxindole Derivatives from this compound
Spirooxindoles are a class of compounds characterized by a spiro-junction at the C3 position of the oxindole (B195798) core. These compounds have shown potent anticancer activities. A common method for their synthesis is the 1,3-dipolar cycloaddition reaction.
Experimental Protocol:
-
Reaction Mixture: In a suitable solvent such as methanol (B129727) or ethanol, combine this compound (1.0 eq.), an amino acid (e.g., sarcosine (B1681465) or L-proline) (1.0 eq.), and a dipolarophile (e.g., an α,β-unsaturated ketone) (1.0 eq.).
-
Reflux: Heat the mixture to reflux for the time required for the reaction to complete, as monitored by TLC (typically 2-8 hours). The reaction involves the in-situ generation of an azomethine ylide from this compound and the amino acid, which then undergoes a [3+2] cycloaddition with the dipolarophile.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation and Purification: The resulting spirooxindole derivative often precipitates out of the solution and can be isolated by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).[5]
-
Characterization: Characterize the purified spirooxindole derivative by spectroscopic techniques to confirm its structure and stereochemistry.
In Vitro Anticancer Activity Evaluation
The synthesized this compound derivatives are evaluated for their cytotoxic effects against a panel of human cancer cell lines. Standard assays to determine cell viability, apoptosis induction, and cell cycle arrest are crucial for characterizing the anticancer potential of these compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the cell culture medium. Replace the existing medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.[6][7]
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[8][9][10][11]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the propidium iodide.[12][13][14]
Quantitative Data of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative this compound derivatives against various human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base | S-benzyldithiocarbazate derivative | MCF-7 (Breast) | 38.69 | [15] |
| Spirooxindole | Pyrrolidine derivative | A549 (Lung) | 3.48 | [16] |
| Spirooxindole | Pyrrolizidine derivative | HepG2 (Liver) | 5.0 | [17] |
| Spirooxindole | Cyclohexanone derivative | PC3 (Prostate) | 3.7 | [5] |
| Spirooxindole | Furan derivative | MCF-7 (Breast) | 4.3 | [18] |
| Oxadiazoline | Spiro-oxadiazoline derivative | Not Specified | - | [19] |
Note: The anticancer activity can vary significantly based on the specific chemical modifications of the this compound scaffold.
Signaling Pathways and Experimental Workflows
Key Signaling Pathways in Cancer Targeted by this compound Derivatives
Many this compound derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Synthesis of Schiff Bases from 5-Chloroisatin: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 5-chloroisatin. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. The following protocols and data are intended to serve as a comprehensive guide for the successful synthesis and characterization of these promising therapeutic agents.
Introduction
Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are versatile precursors in organic synthesis, renowned for their utility in constructing a variety of heterocyclic compounds with significant pharmacological potential. The introduction of a chlorine atom at the C5 position of the isatin ring, forming this compound, can modulate the electronic properties and biological activity of the resulting molecules. The reaction of this compound with primary amines leads to the formation of Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). These Schiff bases have demonstrated a broad spectrum of bioactivities, making them attractive targets for drug discovery and development programs.[1][2][3]
General Reaction Scheme
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction between the C3-carbonyl group of this compound and the primary amino group of a selected amine. This reaction is often catalyzed by an acid, such as glacial acetic acid, and proceeds via a nucleophilic addition-elimination mechanism.
Experimental Protocols
The following are detailed protocols for the synthesis of Schiff bases from this compound with different primary amines.
Protocol 1: Synthesis of Schiff base from this compound and 2-Methyl-4-nitroaniline[1]
Materials:
-
This compound
-
Ethanol
-
Glacial Acetic Acid (optional, as a catalyst)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.01 mol, 1.81 g) in 50 mL of ethanol.
-
In a separate beaker, dissolve 2-methyl-4-nitroaniline (0.01 mol, 1.52 g) in 50 mL of ethanol.
-
Add the ethanolic solution of 2-methyl-4-nitroaniline to the solution of this compound.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the reaction mixture for approximately 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, reduce the volume of the solvent by evaporation under reduced pressure.
-
Allow the concentrated solution to cool to room temperature. The Schiff base product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum desiccator.
Protocol 2: Synthesis of Schiff bases from this compound and Substituted 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones[2][4]
Materials:
-
This compound
-
Substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve equimolar quantities (0.01 mol) of this compound and the corresponding substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one in 50 mL of warm ethanol in a round-bottom flask.
-
Add a few drops (approximately 0.5 mL) of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
After refluxing, allow the mixture to stand at room temperature overnight.
-
The resulting solid product is collected by filtration.
-
Wash the solid with dilute ethanol.
-
Dry the product and recrystallize it from an ethanol-water (1:2) mixture to afford the pure Schiff base.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases derived from this compound as reported in the literature.
| Amine Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 2-Methyl-4-nitroaniline | Ethanol | - | 1 | 93 | [1] |
| 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones | Ethanol | Glacial Acetic Acid | 4 | Good | [2][4] |
| S-Benzyldithiocarbazate | - | - | - | - | [5] |
| 4-Nitrobenzene-1,2-diamine | - | - | - | - | [6] |
| Hydrazine | Ethanol | - | - | 90 | [7] |
Note: "-" indicates that the specific data was not provided in the cited source.
Characterization of Synthesized Schiff Bases
The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the imine (C=N) stretching vibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the Schiff base.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Elemental Analysis: To determine the elemental composition of the product.
Applications in Drug Development
Schiff bases derived from this compound are valuable scaffolds in medicinal chemistry due to their diverse biological activities. These compounds have been reported to exhibit:
-
Antimicrobial Activity: Effective against a range of bacteria and fungi.[1][3]
-
Cytotoxic Activity: Showing promise as potential anticancer agents.[5][8]
-
Antiviral Activity: Including activity against HIV.[2]
The biological activity of these compounds is often attributed to the presence of the azomethine group, which can chelate with metal ions in biological systems or interact with active sites of enzymes.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Synthesis, Characterization and Cytotoxic Activity of [research.amanote.com]
Application of 5-Chloroisatin in the Synthesis of Novel Antibacterial Compounds
Introduction: 5-Chloroisatin, a halogenated derivative of isatin (B1672199), has emerged as a versatile and privileged scaffold in medicinal chemistry for the development of novel antibacterial agents. The presence of the chlorine atom at the 5-position of the indole (B1671886) ring often enhances the lipophilicity and electronic properties of the resulting molecules, leading to improved antibacterial potency and a broader spectrum of activity. This document provides detailed application notes on the synthesis of various classes of antibacterial compounds derived from this compound, comprehensive experimental protocols, and a summary of their biological activities.
Key Synthetic Strategies
This compound serves as a crucial starting material for the synthesis of a diverse array of heterocyclic compounds with significant antibacterial properties. The most common synthetic transformations involve reactions at the C3-carbonyl group, leading to the formation of Schiff bases, hydrazones, and spiro-heterocycles. Furthermore, the nitrogen atom of the isatin ring can be functionalized to introduce additional diversity.
Synthesis of this compound Schiff Bases
Schiff bases are synthesized through the condensation reaction between the C3-carbonyl group of this compound and a primary amine. This reaction is typically catalyzed by an acid, such as glacial acetic acid, and proceeds via a nucleophilic addition-elimination mechanism.
Synthesis of this compound Hydrazones
Hydrazones are readily prepared by the reaction of this compound with hydrazine (B178648) or its derivatives. These compounds have shown significant antibacterial activity and serve as intermediates for the synthesis of other heterocyclic systems.
Synthesis of this compound-Triazole Derivatives
Through multi-component reactions, such as the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne (a "click" reaction), this compound can be incorporated into more complex triazole-containing molecules. This approach allows for the creation of a large library of compounds with potential antibacterial activity.
Experimental Protocols
Protocol 1: Synthesis of this compound-3-Hydrazone
This protocol details the synthesis of this compound-3-hydrazone, a key intermediate and a biologically active compound.
Materials:
-
This compound
-
Hydrazine hydrate (B1144303) solution (99%)
-
Sulfuric acid (for pH adjustment)
-
Calcium chloride (for drying)
-
Standard reflux apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of this compound (e.g., 1.81 g) in 95% ethanol.
-
Add an equimolar amount of hydrazine solution (e.g., 0.41 cm³) to the flask.
-
Adjust the pH of the reaction mixture to 4.5 by the dropwise addition of sulfuric acid.
-
Reflux the reaction mixture for 45 minutes at 50°C.[1]
-
After reflux, cool the mixture to room temperature to allow for the precipitation of the product.
-
Collect the dark-yellow solid product by filtration.
-
Wash the precipitate with cold ethanol.
-
Dry the final product over calcium chloride.
-
The expected yield is approximately 90%.[2]
Protocol 2: General Synthesis of this compound Schiff Bases
This protocol provides a general method for the synthesis of Schiff bases from this compound and various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., 2-methyl-4-nitroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve an equimolar amount of this compound (e.g., 0.01 mol, 1.92 g) in 50 mL of absolute ethanol in a round-bottom flask.[3]
-
In a separate beaker, dissolve an equimolar amount of the desired primary amine (e.g., 0.01 mol) in 50 mL of absolute ethanol.
-
Add the amine solution to the this compound solution with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent if necessary.
Protocol 3: Antibacterial Susceptibility Testing - Disk Diffusion Method
This protocol describes the Kirby-Bauer disk diffusion method for assessing the antibacterial activity of synthesized compounds.
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile cotton swabs
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard
-
Sterile filter paper disks (6 mm diameter)
-
Solutions of synthesized compounds at known concentrations (e.g., 125, 250, 500 µg/mL in a suitable solvent like DMF or DMSO)
-
Standard antibiotic disks (positive control)
-
Solvent-impregnated disks (negative control)
-
Incubator
Procedure:
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place the sterile filter paper disks impregnated with the test compound solutions onto the agar surface.
-
Place the positive and negative control disks on the same plate.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method to quantify the antibacterial potency of the synthesized compounds.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures adjusted to a final concentration of 5 x 10⁵ CFU/mL in MHB
-
Stock solutions of synthesized compounds in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Resazurin (B115843) solution (optional, as a growth indicator)
Procedure:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well in the series.
-
Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.
-
Include a positive control (broth + bacteria) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader to measure absorbance. The addition of a growth indicator like resazurin can also aid in the visualization of bacterial viability.
Antibacterial Activity Data
The antibacterial activity of various this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the reported quantitative data.
Table 1: Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound | Concentration (µg/mL) | S. aureus | E. faecalis | E. coli | P. aeruginosa | P. vulgaris | Reference |
| This compound-3-hydrazone | 125 | - | 13 | - | - | - | [4] |
| 250 | - | - | - | - | - | [4] | |
| 500 | - | 21 | - | - | 25 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)
| Compound Class | Derivative | S. aureus | B. cereus | E. coli | P. aeruginosa | Reference |
| Triazole | Compound 4 | >5000 | 156 | >5000 | >5000 | [5] |
| Schiff Base | Compound 2d | - | - | - | 6.25 | [1] |
| Schiff Base | Compound 3b | - | - | - | 6.25 | [1] |
| Schiff Base | Compound 5c | - | - | - | 6.25 | [1] |
| Schiff Base | Compound 6a | - | - | - | 6.25 | [1] |
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Workflow for antibacterial screening.
Mechanism of Action
While the precise mechanism of action can vary between different derivatives, isatin-based compounds are generally believed to exert their antibacterial effects through multiple pathways. Some proposed mechanisms include the inhibition of essential bacterial enzymes, disruption of the bacterial cell wall and membrane integrity, and interference with bacterial DNA synthesis. The lipophilic nature of many this compound derivatives may facilitate their transport across the bacterial cell membrane, allowing them to reach their intracellular targets more effectively.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with promising antibacterial activities. The straightforward synthetic accessibility of Schiff bases, hydrazones, and triazoles from this compound, coupled with their significant biological activities, makes this an active and important area of research in the quest for new anti-infective agents. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in addressing the challenge of antimicrobial resistance.
References
Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions Involving 5-Chloroisatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel heterocyclic compounds derived from 5-chloroisatin via 1,3-dipolar cycloaddition reactions. These reactions offer a powerful and versatile strategy for the construction of complex molecular architectures, such as spirooxindoles, which are of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction
Isatin (B1672199) and its derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2][3] The incorporation of a chlorine atom at the 5-position of the isatin ring can significantly modulate the electronic properties and biological activity of the resulting compounds.[2] 1,3-dipolar cycloaddition is a powerful synthetic tool for the construction of five-membered heterocyclic rings with high regio- and stereoselectivity.[4][5] This method, when applied to this compound derivatives, allows for the creation of diverse libraries of novel compounds with potential therapeutic applications.[6][7]
This document focuses on the generation of azomethine ylides from this compound and α-amino acids, and their subsequent 1,3-dipolar cycloaddition with various dipolarophiles to synthesize spiro-pyrrolidine-oxindoles. Additionally, the synthesis of dioxazolines and triazoles from this compound derivatives will be discussed. The synthesized compounds have shown promising antibacterial, antifungal, and anticancer activities.[6][8][9][10][11]
Reaction Schemas and Mechanisms
The core of the synthetic strategy involves the in-situ generation of a 1,3-dipole, such as an azomethine ylide, from this compound and an amino acid. This dipole then reacts with a dipolarophile in a concerted [3+2] cycloaddition to form a five-membered heterocyclic ring.
General Reaction Scheme for Spirooxindole Synthesis
Caption: General workflow for the synthesis of spiro-pyrrolidine-oxindoles.
Experimental Protocols
Protocol 1: Synthesis of Spiro-pyrrolidine-oxindole Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of spiro-pyrrolidine-oxindoles from this compound, an α-amino acid, and a dipolarophile.[4]
Materials:
-
This compound
-
Sarcosine or L-proline
-
Substituted chalcone (B49325) or maleimide (dipolarophile)
-
Methanol (B129727) (refluxing)
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1 mmol) and the selected α-amino acid (1.2 mmol) in methanol (20 mL), add the dipolarophile (1 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified compound using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of Dioxazoline Derivatives
This protocol outlines the synthesis of dioxazolines via a 1,3-dipolar cycloaddition between an N-alkyl-5-chloroisatin derivative and a nitrile oxide.[12]
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl (B1604629) chloride, methyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB)
-
Substituted benzaldoxime (B1666162)
-
Sodium hypochlorite (B82951) (NaOCl) solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
Step 1: N-Alkylation of this compound
-
To a solution of this compound (1 mmol) in DMF (10 mL), add K₂CO₃ (1.5 mmol) and a catalytic amount of TBAB.
-
Add the alkylating agent (1.1 mmol) and stir the mixture at room temperature for 24-48 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-alkyl-5-chloroisatin by recrystallization or column chromatography.
Step 2: 1,3-Dipolar Cycloaddition
-
Dissolve the N-alkyl-5-chloroisatin (1 mmol) and the substituted benzaldoxime (1.1 mmol) in CH₂Cl₂ (15 mL).
-
Cool the solution to 0°C and add an aqueous solution of NaOCl (5%, 5 mL) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the resulting dioxazoline derivative by column chromatography.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of this compound derivatives.
Table 1: Synthesis of Spiro-pyrrolidine-oxindole Derivatives
| Compound | Dipolarophile | Amino Acid | Yield (%) | m.p. (°C) | Reference |
| 1a | N-phenylmaleimide | Sarcosine | 85 | 234-236 | [4] |
| 1b | N-ethylmaleimide | L-proline | 94 | 210-212 | |
| 1c | (E)-Chalcone | Sarcosine | 78 | 198-200 | [4] |
Table 2: Antibacterial Activity of Synthesized Spirooxindoles (Minimum Inhibitory Concentration in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Spiro-1 | 12.5 | 25 | 50 | [6] |
| Spiro-2 | 25 | 50 | 100 | [6] |
| Ciprofloxacin | 6.25 | 6.25 | 12.5 | [6] |
Table 3: Anticancer Activity of Spirooxindole Derivatives (IC₅₀ in µM)
| Compound | A549 (Lung) | HCT116 (Colon) | Reference |
| 4b | - | 63 | [13] |
| 4i | - | 51 | [13] |
| 5e | 3.48 | - | [11] |
| 5f | 1.2 | - | [11] |
Visualizations
Workflow for High-Throughput Screening
The following diagram illustrates a typical workflow for the high-throughput screening of a library of this compound derivatives for biological activity.
Caption: High-throughput screening workflow for novel this compound derivatives.
Signaling Pathway Inhibition by Spirooxindoles
Several spirooxindole derivatives have been identified as inhibitors of specific signaling pathways implicated in cancer. For instance, some derivatives have shown inhibitory activity against kinases such as Plk4.[13]
Caption: Inhibition of the Plk4 signaling pathway by spirooxindole derivatives.
Conclusion
The 1,3-dipolar cycloaddition reactions of this compound derivatives provide a robust and efficient platform for the synthesis of a wide array of novel heterocyclic compounds. The resulting spirooxindoles and other related structures have demonstrated significant potential as antibacterial and anticancer agents. The protocols and data presented herein offer a valuable resource for researchers engaged in the discovery and development of new therapeutic agents. Further exploration of the structure-activity relationships of these compounds is warranted to optimize their pharmacological profiles and advance them towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds [mdpi.com]
- 9. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ijsr.net [ijsr.net]
- 13. public.pensoft.net [public.pensoft.net]
Application Notes and Protocols for N-alkylation of 5-Chloroisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 5-chloroisatin, a key intermediate in the synthesis of various biologically active compounds.[1] The methodologies outlined below cover both conventional heating and microwave-assisted techniques, offering flexibility in experimental setup.
Introduction
N-alkylation of the isatin (B1672199) core is a fundamental transformation in medicinal chemistry. This modification can significantly impact the pharmacological properties of the resulting compounds. This compound, in particular, serves as a versatile building block for the synthesis of derivatives with potential applications as anticancer, antiviral, and anti-inflammatory agents. The protocols herein describe efficient methods for introducing a variety of alkyl groups onto the nitrogen atom of the this compound ring system.
Reaction Principle
The N-alkylation of this compound proceeds via the deprotonation of the weakly acidic N-H bond by a suitable base to form the corresponding anion. This nucleophilic anion then undergoes a substitution reaction with an alkylating agent, typically an alkyl halide, to yield the N-alkylated product. The choice of base, solvent, and reaction conditions can influence the reaction efficiency and yield.
Data Presentation: Reaction Conditions and Yields
The following tables summarize various reported conditions for the N-alkylation of isatin and this compound, providing a comparative overview of different methodologies.
Table 1: Conventional Heating Methods for N-Alkylation
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Isatin | Ethyl Chloroacetate | K₂CO₃ | DMF | 85 | 2 | 68 | [2][3] |
| 2 | Isatin | Cinnamyl Bromide | K₂CO₃ | DMF | 70 | 4 | Not Specified | [3] |
| 3 | This compound | Benzyl Halide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| 4 | This compound | Propargyl Bromide | K₂CO₃ | DMF | 25 | 48 | 89 | [5] |
Table 2: Microwave-Assisted Methods for N-Alkylation
| Entry | Substrate | Alkylating Agent | Base | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Isatin | Methyl Iodide | K₂CO₃ | DMF | 300 | Not Specified | 3 | 95 | [3] |
| 2 | Isatin | Ethyl Iodide | K₂CO₃ | DMF | 300 | Not Specified | 3 | 90 | [3] |
| 3 | Isatin | Benzyl Chloride | K₂CO₃ | DMF | 200 | Not Specified | 5 | 96 | [3] |
| 4 | Isatin | Ethyl Chloroacetate | K₂CO₃ | DMF | 200 | Not Specified | 3 | 76 | [3] |
| 5 | Isatin | Benzyl Chloride | KF/Al₂O₃ | Acetonitrile | 300 | 180 | 25 | Not Specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound using Conventional Heating
This protocol is adapted from procedures for the N-alkylation of isatin and can be applied to this compound.[2]
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide, 1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 1.3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Ice-water bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), potassium carbonate (1.3 mmol), and DMF (5 mL).
-
Add the alkylating agent (1.1 mmol) to the mixture.
-
Attach a condenser and heat the reaction mixture in an oil bath to the desired temperature (e.g., 70-85°C).
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the flask to room temperature.
-
Pour the reaction mixture into an ice-water bath.
-
If a solid precipitate forms, collect the product by filtration.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: General Procedure for Microwave-Assisted N-Alkylation of this compound
This protocol is based on microwave-assisted methods for the N-alkylation of isatin.[2][3]
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide, 1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 1.3 equivalents) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (a few drops)
-
Microwave vial
-
Microwave synthesizer
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol), the chosen base (K₂CO₃ or Cs₂CO₃, 1.3 mmol), and the alkylating agent (1.1 mmol).
-
Add a few drops of DMF or NMP to the mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a specified power and for a set time (e.g., 200-300W for 3-5 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (pouring into ice-water, filtration, and purification).
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Utilizing 5-Chloroisatin in Cellular Apoptosis Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chloroisatin and its derivatives as potent tools for investigating cellular apoptosis. The protocols detailed below offer step-by-step guidance for key experiments to elucidate the mechanisms of programmed cell death.
Introduction to this compound
This compound is a derivative of isatin (B1672199), a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry.[1][2] It is recognized as a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents that function by inhibiting enzymes involved in tumor growth.[3] In the context of apoptosis research, derivatives of this compound have been identified as potent, non-peptidic inhibitors of caspases, the key effector enzymes in the apoptotic cascade.[4][5][6] This property makes them invaluable for studying the intricate signaling pathways that govern programmed cell death.
Mechanism of Action: Caspase Inhibition
Apoptosis, or programmed cell death, proceeds through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[7][8] Both pathways converge on the activation of a family of cysteine proteases known as caspases. Initiator caspases (e.g., caspase-8, caspase-9) activate effector caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9]
This compound derivatives, particularly those with sulfonyl groups, have shown high potency and selectivity in inhibiting effector caspases-3 and -7.[4][5][6] This inhibition is crucial for preventing the execution phase of apoptosis, making these compounds effective tools for studying the upstream events and the functional roles of these specific caspases.[6]
Caption: Inhibition of effector caspases by this compound derivatives.
Quantitative Data: Inhibitory Potency
The efficacy of this compound derivatives as caspase inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency. The following table summarizes reported IC50 values for various derivatives.
| Compound/Derivative | Target | IC50 Value | Cell Line / System | Reference |
| (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin (MMPSI) | Caspase-3 | 1.7 µM | Recombinant Human Caspase | [4] |
| (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin (MMPSI) | Apoptosis | 0.5 µM | H9c2 cells | [4] |
| (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin (MMPSI) | Apoptosis | 1.5 µM | Adult Rabbit Cardiomyocytes | [4] |
| Fluorinated Pyrrolidinyl Sulfonyl Isatins | Caspase-3 | up to 30 nM | In vitro | [5] |
| Fluorinated Pyrrolidinyl Sulfonyl Isatins | Caspase-7 | up to 37 nM | In vitro | [5] |
| N-benzylisatin sulfonamide analogues | Caspase-3/7 | Nanomolar range | In vitro | [6] |
| Isatin-sulphonamide derivative (20d) | Caspase-3/7 | 2.33–116.91 µM | In vitro | [10] |
Experimental Protocols
The following protocols provide a framework for using this compound to study apoptosis. Specific concentrations and incubation times should be optimized for each cell line and experimental condition.
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231, Jurkat) in appropriate culture vessels and media.[11] Allow cells to adhere and reach 70-80% confluency.
-
Induction of Apoptosis: Treat cells with a known apoptosis-inducing agent (e.g., Staurosporine, Etoposide, TRAIL).[12] Include an untreated control group.
-
Inhibitor Treatment: Concurrently or pre-treat a subset of the induced cells with this compound or its derivative at a predetermined optimal concentration. A vehicle control (e.g., DMSO) should also be included.
-
Incubation: Incubate the cells for a period sufficient to observe apoptosis in the induced, non-inhibited group (typically 6-24 hours).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle dissociation agent like trypsin.[13] Combine with the collected medium. For suspension cells, simply collect the cells.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold 1X PBS.[14][15]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[16]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Do not wash the cells after staining.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. A novel nonpeptidic caspase-3/7 inhibitor, (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin reduces myocardial ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. When Therapy-Induced Cancer Cell Apoptosis Fuels Tumor Relapse [mdpi.com]
- 10. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors, Activators and Regulators: Novus Biologicals [novusbio.com]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
5-Chloroisatin: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloroisatin, a halogenated derivative of isatin, has emerged as a important and versatile building block in medicinal chemistry and organic synthesis. Its reactive keto group at the C-3 position and the enamine-like character of the indol-2-one (B1256649) system make it an ideal starting material for the construction of a diverse array of heterocyclic compounds. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, making this compound a privileged scaffold in drug discovery programs. This document provides an overview of the applications of this compound in the synthesis of bioactive heterocycles, along with detailed experimental protocols for key transformations and a summary of their biological activities.
Synthetic Applications and Bioactivities
This compound serves as a precursor for a multitude of heterocyclic systems through various chemical transformations, including condensation reactions, cycloadditions, and multicomponent reactions. The resulting compounds often exhibit significant biological potential.
Anticancer Activity
Derivatives of this compound, particularly spirooxindoles, have shown promising anticancer activities. These compounds often exert their effects by modulating key signaling pathways involved in cancer cell proliferation and survival. A significant mechanism of action for some spirooxindoles is the inhibition of the p53-MDM2 protein-protein interaction.[1][2] Under normal physiological conditions, the tumor suppressor protein p53 is negatively regulated by MDM2, which promotes its degradation.[2] By disrupting this interaction, spirooxindoles can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Another targeted pathway for this compound-derived anticancer agents is the inhibition of critical kinases like Polo-like kinase 4 (Plk4). Plk4 is a key regulator of centriole duplication, and its dysregulation can lead to aneuploidy and chromosomal instability, hallmarks of cancer.[3] Inhibition of Plk4 by spirooxindole derivatives can disrupt centrosome formation, ultimately leading to cancer cell death.[3]
Antimicrobial Activity
Schiff bases and hydrazone derivatives of this compound have been extensively studied for their antimicrobial properties. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes through interactions with enzymes and proteins.
Antiviral Activity
Certain this compound derivatives have also shown potential as antiviral agents. For instance, some novel derivatives have been evaluated for their activity against viruses such as Influenza virus (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3).[4]
Data Presentation
The following tables summarize the quantitative biological activity data for various heterocyclic compounds derived from this compound.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole | Engrafted Furan Motif (6d) | MCF7 (Breast) | 4.3 ± 0.18 | [5] |
| Spirooxindole | Engrafted Furan Motif (6j) | MCF7 (Breast) | 4.7 ± 0.18 | [5] |
| Spirooxindole | Engrafted Furan Motif (6f) | HepG2 (Liver) | 3.5 ± 0.11 | [5] |
| Spirooxindole | Engrafted Furan Motif (6d) | HepG2 (Liver) | 6.9 ± 0.23 | [5] |
| Spiro[indoline-pyrrolizin]-one | R/R'/R″ = OMe/H/Cl | SKNSH (Neuroblastoma) | 4.61 | [6] |
| Spiro[indoline-pyrrolizin]-one | R/R'/R″ = OMe/H/I | SKNSH (Neuroblastoma) | 5.04 | [6] |
| Spirooxindole | Coumarin Hybrid (4b) | Caco2 (Colon) | 68 | [3] |
| Spirooxindole | Coumarin Hybrid (4i) | Caco2 (Colon) | 63 | [3] |
| Spirooxindole | Coumarin Hybrid (4b) | HCT116 (Colon) | 55 | [3] |
| Spirooxindole | Coumarin Hybrid (4i) | HCT116 (Colon) | 51 | [3] |
| Spiro[pyrrolidine-2,3′-oxindole] | Analog (4c) | A549 (Lung) | 34.99 | [7] |
| Spiro[pyrrolidine-2,3′-oxindole] | Analog (4f) | A549 (Lung) | 47.92 | [7] |
| Spiro[pyrrolidine-2,3′-oxindole] | Analog (4c) | HepG2 (Liver) | 41.56 | [7] |
| Spiro[pyrrolidine-2,3′-oxindole] | Analog (4f) | HepG2 (Liver) | 86.53 | [7] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound Class | Derivative/Test Organism | MIC (µg/mL) | Reference |
| Schiff Base | Derivative 2d vs. Pseudomonas aeruginosa | 6.25 | [8] |
| Schiff Base | Derivative 3b vs. Pseudomonas aeruginosa | 6.25 | [8] |
| Schiff Base | Derivative 5c vs. Pseudomonas aeruginosa | 6.25 | [8] |
| Schiff Base | Derivative 6a vs. Pseudomonas aeruginosa | 6.25 | [8] |
| Schiff Base | 3-(4-(4-nitrobenzylideneamino)-phenylimino)indoline-2-one (5e) vs. S. aureus | 9.4 | [9] |
| Schiff Base | 3-(4-(4-nitrobenzylideneamino)-phenylimino)indoline-2-one (5e) vs. S. epidermidis | 10.4 | [9] |
| Schiff Base | 3-(4-(4-nitrobenzylideneamino)-phenylimino)indoline-2-one (5e) vs. M. luteus | 11.8 | [9] |
| Schiff Base | 3-(4-(4-nitrobenzylideneamino)-phenylimino)indoline-2-one (5e) vs. B. cereus | 9.8 | [9] |
| Schiff Base | 3-(4-(4-nitrobenzylideneamino)-phenylimino)indoline-2-one (5e) vs. E. coli | 12.3 | [9] |
| Schiff Base | 3-(4-(4-nitrobenzylideneamino)-phenylimino)indoline-2-one (5e) vs. P. aeruginosa | 12.0 | [9] |
| Schiff Base | 3-(4-(4-nitrobenzylideneamino)-phenylimino)indoline-2-one (5e) vs. K. pneumoniae | 10.8 | [9] |
| Schiff Base | 3-(4-(4-nitrobenzylideneamino)-phenylimino)indoline-2-one (5e) vs. A. niger | 12.3 | [9] |
| Schiff Base | 3-(4-(4-nitrobenzylideneamino)-phenylimino)indoline-2-one (5e) vs. A. fumigatus | 14.7 | [9] |
Table 3: Antiviral Activity of this compound Derivatives
| Compound Class | Derivative | Virus | IC50 (µM) | Reference |
| Sulfonylindoline-2,3-dione | Compound 9 | H1N1 | 0.0027 | [4] |
| Sulfonylindoline-2,3-dione | Compound 5 | HSV-1 | 0.0022 | [4] |
| Sulfonylindoline-2,3-dione | Compound 4 | COX-B3 | 0.0092 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 2-methyl-4-nitroaniline)
-
Glacial acetic acid
Procedure:
-
Dissolve equimolar quantities (e.g., 0.01 mol) of this compound and the corresponding primary amine in warm ethanol (50 mL) in separate flasks.[1][8]
-
Mix the two ethanolic solutions and add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).[1]
Protocol 2: Synthesis of Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]
This protocol outlines a three-component reaction for the synthesis of complex spirooxindoles.
Materials:
-
This compound
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 8-hydroxyquinoline (1.0 mmol), this compound (1.1 mmol), and malononitrile or ethyl cyanoacetate (1.0 mmol) in ethanol (20 mL).[10]
-
Add piperidine (1.0 mmol) to the mixture.[10]
-
Stir the reaction mixture at room temperature for approximately 12 hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, the precipitated product is collected by filtration, washed with ethanol, and dried.
Protocol 3: Synthesis of 5-spiro-(5'-chloroisatin)-2-(N-acetyl hydrazino)-4-N-acetyl-Δ²-1,3,4-oxadiazoline
This protocol describes the synthesis of a spiro-oxadiazoline derivative.
Materials:
-
This compound-3-carbohydrazone
-
Acetic anhydride (B1165640)
Procedure:
-
Reflux this compound-3-carbohydrazone (1.12 mmol) with freshly distilled acetic anhydride (84.15 mL) with vigorous stirring for two hours.[11]
-
After cooling, the reaction mixture is worked up (details of work-up may vary, but typically involve pouring into ice water and neutralizing).
-
The resulting solid is collected and recrystallized from a suitable solvent like dichloromethane (B109758) to afford the final product.[11]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant biological activities. The straightforward and often high-yielding reactions make it an attractive scaffold for the development of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the quest for novel drugs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of more potent and selective drug candidates.
References
- 1. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public.pensoft.net [public.pensoft.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activity of Schiff bases of 5-substituted isatins [html.rhhz.net]
- 9. researchgate.net [researchgate.net]
- 10. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]
- 11. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
Assaying Enzyme Inhibition with 5-Chloroisatin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assaying the enzyme inhibitory activity of 5-Chloroisatin derivatives. Isatin (B1672199) and its analogs, including this compound, represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide focuses on the practical aspects of evaluating their potential as inhibitors of key enzymes implicated in various diseases.
Introduction
This compound is a synthetic derivative of isatin, a naturally occurring compound found in some plants. The isatin core structure is a privileged scaffold in drug discovery, and the addition of a chlorine atom at the 5-position can significantly modulate its physicochemical and biological properties. Derivatives of this compound have emerged as potent inhibitors of several enzyme classes, including caspases, ureases, and histone deacetylases (HDACs), making them attractive candidates for the development of novel therapeutics for cancer, neurodegenerative diseases, and infectious diseases.
These application notes provide a framework for researchers to screen and characterize this compound derivatives for their enzyme inhibitory potential. Included are detailed experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize reported IC50 values for various this compound derivatives against different enzyme targets.
Table 1: Urease Inhibition by this compound Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| N⁴-benzyl substituted this compound-3-thiosemicarbazones (various) | Jack Bean Urease | 1.31 ± 0.06 to 3.24 ± 0.15 | Thiourea (B124793) | 22.3 ± 1.12 |
| Bis-Schiff bases of isatin (5-chloro substituted) | Jack Bean Urease | 0.11 ± 0.003 | Thiourea | 22.3 ± 1.12 |
Table 2: Caspase Inhibition by Isatin Derivatives
| Compound/Derivative | Target Enzyme | IC50 (nM) | Notes |
| N-Propyl/N-butyl (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins | Caspase-3 | Potent inhibitors | Specific IC50 values not provided, but described as "excellent inhibitors". |
| N-Propyl/N-butyl (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins | Caspase-7 | Potent inhibitors | Varying binding potencies for caspases-3 and -7. |
| Fluorinated N-benzyl isatins | Caspase-3 / -7 | Moderate inhibitors |
Table 3: Histone Deacetylase (HDAC) Inhibition by Isatin and Related Derivatives
| Compound/Derivative | HDAC Isoform(s) | IC50 (µM) | Notes |
| Isatin-based hydroxamic acids | HeLa nuclear extract (pan-HDAC) | Micromolar range | |
| 5-substituted-o-phenylenediamines (isatin-based) | HDAC1/2 selective over HDAC3 | Varies | |
| Pyrimidine-based hydroxamic acids (related scaffold) | HDAC4 | 16.6 | |
| Pyrimidine-based hydroxamic acids (related scaffold) | HDAC8 | 1.2 |
Table 4: Glycation Inhibition by this compound Derivatives
| Compound/Derivative | Assay Model | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| N⁴-benzyl substituted this compound-3-thiosemicarbazones (various) | Not Specified | 114.51 ± 1.08 to 229.94 ± 3.40 | Rutin | 294.5 ± 1.5 |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the significance of enzyme inhibition. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general workflow for enzyme inhibition assays.
Caption: A generalized workflow for determining the IC50 of this compound derivatives.
Caption: Inhibition of executioner caspases by this compound derivatives in apoptosis.
Caption: Mechanism of action of this compound derivatives as HDAC inhibitors.
Experimental Protocols
The following are detailed protocols for commonly used enzyme inhibition assays relevant to this compound derivatives.
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay measures the amount of ammonia (B1221849) produced by the urease-catalyzed hydrolysis of urea (B33335).
Materials:
-
Jack Bean Urease
-
Urea
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Phenol (B47542) reagent (e.g., 1% w/v phenol in 5% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide (B78521) in 0.1% sodium hypochlorite)
-
This compound derivative stock solution (in DMSO)
-
Thiourea (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the this compound derivative and thiourea in the phosphate buffer.
-
In a 96-well plate, add 25 µL of the enzyme solution to each well.
-
Add 5 µL of the diluted test compounds or positive control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 45 µL of the phenol reagent and 70 µL of the alkali reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caspase-3/7 Inhibition Assay (Fluorogenic)
This assay utilizes a fluorogenic substrate that is cleaved by active caspases-3 and -7, releasing a fluorescent molecule.
Materials:
-
Recombinant human Caspase-3 or Caspase-7
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
This compound derivative stock solution (in DMSO)
-
Known caspase inhibitor (positive control, e.g., Ac-DEVD-CHO)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare serial dilutions of the this compound derivative and the positive control in the caspase assay buffer.
-
In a 96-well black microplate, add the diluted test compounds or positive control.
-
Add the recombinant caspase-3 or -7 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes, protected from light.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the urease assay.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorogenic)
This assay measures the deacetylation of a fluorogenic substrate by HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound derivative stock solution (in DMSO)
-
Known HDAC inhibitor (positive control, e.g., Trichostatin A or SAHA)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare serial dilutions of the this compound derivative and the positive control in the HDAC assay buffer.
-
In a 96-well black microplate, add the diluted test compounds or positive control.
-
Add the recombinant HDAC enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the deacetylation reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Protein Glycation Inhibition Assay
This assay measures the formation of advanced glycation end products (AGEs) by monitoring the fluorescence of glycated bovine serum albumin (BSA).[1]
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate buffer (100 mM, pH 7.4)[1]
-
Sodium azide (B81097) (as a preservative)[1]
-
This compound derivative stock solution (in a suitable solvent)
-
Aminoguanidine (B1677879) (positive control)[1]
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare a solution of BSA (e.g., 10 mg/mL) in phosphate buffer.[3]
-
Prepare a solution of the glycating agent (e.g., 100 mM MG or 0.5 M Fructose[2]) in phosphate buffer.
-
Prepare serial dilutions of the this compound derivative and aminoguanidine in phosphate buffer.
-
In a 96-well black microplate, mix the BSA solution, the glycating agent solution, and the diluted test compounds or positive control. A typical reaction mixture might contain 25 µl of the plant extract with BSA (5 mg/ml), MG (100 mM) and phosphate buffer (100 mM, pH 7.4).
-
Incubate the plate at 37°C for a specified period (e.g., 24 hours to several days), protected from light.[1][2]
-
After incubation, measure the fluorescence of the samples using a microplate reader with an excitation wavelength of ~330-370 nm and an emission wavelength of ~420-440 nm.[2][3]
-
Calculate the percentage of glycation inhibition using the formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of control)] x 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the enzyme inhibitory properties of this compound derivatives. The versatility of the isatin scaffold, combined with the potential for diverse chemical modifications, makes this class of compounds a rich area for continued drug discovery and development. By employing systematic screening and detailed characterization, novel and potent enzyme inhibitors can be identified, paving the way for new therapeutic interventions in a range of diseases.
References
Application Notes and Protocols for High-Throughput Screening of 5-Chloroisatin Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 5-Chloroisatin derivative libraries. Isatin (B1672199) and its derivatives, particularly halogenated forms like this compound, are versatile scaffolds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] This document outlines the methodologies for screening these libraries to identify and characterize lead compounds for drug discovery, with a focus on their potential as anticancer agents targeting key signaling pathways.
Introduction to this compound Derivatives
This compound is a derivative of isatin, a naturally occurring compound. The addition of a chlorine atom at the 5-position of the isatin core can significantly modulate the compound's physicochemical properties and biological activity.[1] Libraries of this compound derivatives can be synthesized to explore a wide chemical space and identify molecules with potent and selective activity against various biological targets. A key area of interest is the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), and modulators of apoptosis pathways, such as caspase inhibitors.[1][2][3]
High-Throughput Screening Workflow
A typical HTS campaign for a this compound derivative library involves several stages, from initial library preparation to hit validation and secondary screening. The workflow is designed to efficiently screen thousands of compounds and identify promising candidates for further development.
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize hypothetical quantitative data from a representative high-throughput screen of a focused library of this compound derivatives against various cancer cell lines and their impact on key apoptotic proteins. This data is illustrative of the types of results obtained in an HTS campaign.
Table 1: Antiproliferative Activity of this compound Derivatives against a Panel of Cancer Cell Lines
| Compound ID | Scaffold | R Group | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |
| SC-01 | 5-chloro-3-hydroxymethyl-indole-2-carboxamide | p-fluorophenethyl | 5.2 | 7.8 | 6.5 |
| SC-02 | 5-chloro-3-hydroxymethyl-indole-2-carboxamide | m-fluorophenethyl | 12.1 | 15.4 | 13.8 |
| SC-03 | 5-chloro-3-hydroxymethyl-indole-2-carboxamide | p-chlorophenethyl | 3.9 | 5.1 | 4.7 |
| SC-04 | 5-chloro-3-hydroxymethyl-indole-2-carboxamide | m-chlorophenethyl | 9.8 | 11.2 | 10.5 |
| SC-05 | 5-chloro-3-hydroxymethyl-indole-2-carboxamide | p-bromophenethyl | 2.5 | 3.7 | 3.1 |
| SC-06 | 5-chloro-3-hydroxymethyl-indole-2-carboxamide | m-bromophenethyl | 8.1 | 9.5 | 8.9 |
| Erlotinib | (Positive Control) | - | 1.1 | 2.3 | 1.8 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.[1]
Table 2: Effect of Lead this compound Derivatives on Apoptotic Protein Levels
| Compound ID | EGFR Kinase Inhibition (IC₅₀, µM) | Caspase-3 (Fold Increase) | Caspase-8 (Fold Increase) | Caspase-9 (Fold Increase) | Bax/Bcl-2 Ratio (Fold Increase) |
| SC-05 | 0.8 | 4.2 | 3.8 | 3.5 | 5.1 |
| SC-03 | 1.2 | 3.5 | 3.1 | 2.9 | 4.3 |
| Erlotinib | 0.05 | 2.1 | 1.8 | 1.5 | 2.5 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.[1]
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening
This protocol describes a cell-based assay to determine the antiproliferative activity of a this compound derivative library against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative library (10 mM stock in DMSO)
-
Positive control (e.g., Erlotinib, Doxorubicin)
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
384-well clear-bottom, black-walled microplates
-
Automated liquid handling system
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Using an automated liquid handler, seed 2,000-5,000 cells in 40 µL of complete medium per well into 384-well plates.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a working concentration of the this compound derivative library (e.g., 10 µM) in culture medium.
-
Using a pin tool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound from the library to the corresponding wells of the cell plates.
-
Include vehicle control (DMSO) and positive control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assay:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., 50%).
-
For confirmed hits, perform dose-response experiments to determine the IC₅₀ values.
-
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)
This protocol describes a biochemical assay to determine the inhibitory activity of hit compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Hit compounds from the primary screen
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white microplates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the hit compounds in kinase assay buffer.
-
-
Assay Plate Preparation:
-
Dispense 1 µL of each compound dilution or vehicle control into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Add 2 µL of EGFR kinase solution to each well.
-
Add 2 µL of a solution containing the kinase substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC₅₀ values by fitting the data to a dose-response curve.
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Induction
This protocol describes a cell-based assay to measure the induction of apoptosis by hit compounds through the activation of caspases 3 and 7.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hit compounds from the primary screen
-
Caspase-Glo® 3/7 Assay System (Promega)
-
384-well white-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1 to seed cells and treat with compounds at a fixed concentration (e.g., 10 µM).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Assay Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 50 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold increase in caspase activity relative to the vehicle-treated control cells.
-
Signaling Pathway Diagrams
EGFR Signaling Pathway
This compound derivatives have been shown to inhibit the EGFR signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of EGFR can block downstream signaling cascades, leading to apoptosis and reduced tumor growth.
Apoptosis Signaling Pathway
Induction of apoptosis is a key mechanism of action for many anticancer drugs. This compound derivatives can induce apoptosis by activating caspases, the central executioners of this programmed cell death pathway.[1]
References
- 1. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: nonradioactive counterparts of putative PET-compatible apoptosis imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal Complexes of 5-Chloroisatin Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, characterization, and applications of metal complexes derived from 5-Chloroisatin Schiff bases. It includes detailed experimental protocols for their synthesis and evaluation of their biological activities, along with a summary of their quantitative effects.
Introduction
Schiff bases derived from isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are a class of privileged ligands in coordination chemistry. The incorporation of a chlorine atom at the 5-position of the isatin ring can significantly modulate the electronic properties and biological activities of the resulting Schiff bases and their metal complexes. These complexes, particularly with transition metals such as copper, cobalt, nickel, and zinc, have garnered considerable interest due to their diverse therapeutic potential, including antimicrobial, antifungal, and anticancer properties. The coordination of the metal ion to the Schiff base ligand often enhances these biological activities, making them promising candidates for drug development.
Data Presentation: Biological Activity
The following tables summarize the quantitative biological activity of various metal complexes of this compound Schiff bases as reported in the literature.
Table 1: Antibacterial and Antifungal Activity (Zone of Inhibition in mm)
| Complex/Ligand | Staphylococcus aureus | Escherichia coli | Bacillus subtilis | Pseudomonas aeruginosa | Aspergillus niger | Candida albicans | Reference |
| This compound Schiff Base Ligand | 12 | 10 | 11 | 9 | 13 | 11 | [1] |
| [Cu(L)Cl₂] | 22 | 20 | 21 | 18 | 24 | 22 | [1] |
| [Co(L)Cl₂] | 18 | 16 | 17 | 15 | 20 | 18 | [1] |
| [Ni(L)Cl₂] | 19 | 17 | 18 | 16 | 21 | 19 | [1] |
| [Zn(L)Cl₂] | 16 | 14 | 15 | 13 | 18 | 16 | [1] |
L = Schiff base derived from this compound and 2-methyl-4-nitroaniline
Table 2: Anticancer Activity (IC₅₀ in µM)
| Complex | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| Cisplatin | 9.8 | 12.5 | 11.2 | [2] |
| [Cu(L')₂(H₂O)₂] | 5.2 | 7.8 | 6.5 | [2][3] |
| [Zn(L')₂(H₂O)₂] | 42.1 (T-47D) | - | - | [4] |
L' represents various Schiff base ligands derived from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand from this compound and an aromatic amine (e.g., 2-methyl-4-nitroaniline).
Materials:
-
This compound (0.01 mol, 1.81 g)
-
2-methyl-4-nitroaniline (0.01 mol, 1.52 g)[1]
-
Ethanol (B145695) (100 mL)
-
Glacial acetic acid (few drops, optional catalyst)[5]
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (0.01 mol) in 50 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the selected aromatic amine (0.01 mol) in 50 mL of ethanol.
-
Add the amine solution to the this compound solution in the round-bottom flask with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][5]
-
After the reaction is complete, reduce the volume of the solvent by evaporation.
-
Allow the mixture to cool to room temperature. The Schiff base ligand will precipitate out of the solution.[1]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a vacuum desiccator over fused calcium chloride.
Protocol 2: Synthesis of Metal Complexes of this compound Schiff Base
This protocol outlines the general procedure for the synthesis of metal complexes.
Materials:
-
This compound Schiff base ligand (0.01 mol)
-
Metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂) (0.01 mol)
-
Ethanol or Methanol (150 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the this compound Schiff base ligand (0.01 mol) in 100 mL of absolute ethanol in a round-bottom flask and heat gently to dissolve completely.[1]
-
In a separate beaker, dissolve the metal salt (0.01 mol) in 50 mL of ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Adjust the pH of the reaction mixture to approximately 7.2 by adding alcoholic ammonia (B1221849) or KOH solution if necessary.[5]
-
Reflux the reaction mixture for 2-6 hours at 80-90°C.[1]
-
Upon cooling, the metal complex will precipitate out of the solution.
-
Collect the colored precipitate by vacuum filtration.
-
Wash the complex thoroughly with ethanol and then with distilled water to remove any unreacted ligand and metal salt.
-
Dry the final product in a vacuum desiccator.
Protocol 3: Antimicrobial Activity Assay (Agar Well Diffusion Method)
This protocol details the procedure for evaluating the antimicrobial activity of the synthesized compounds.
Materials:
-
Nutrient Agar (B569324) medium
-
Sabouraud Dextrose Agar medium (for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Sterile petri dishes
-
Sterile metallic borer (10 mm diameter)
-
Micropipette
-
Incubator
-
Synthesized ligand and metal complexes
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard antibiotic (e.g., Gentamicin, Streptomycin)
-
Standard antifungal (e.g., Nystatin, Fluconazole)
Procedure:
-
Prepare sterile Nutrient Agar plates for bacteria and Sabouraud Dextrose Agar plates for fungi.
-
Prepare a stock solution of the test compounds (ligand and metal complexes) by dissolving a known weight in DMSO to a final concentration of 1 mg/mL.
-
Prepare fresh inoculums of the test microorganisms in sterile broth, incubated for 2-6 hours to reach a concentration of approximately 10⁵ CFU/mL.[1]
-
Spread 0.1 mL of the microbial suspension uniformly over the surface of the agar plates.
-
Using a sterile metallic borer, create wells of 10 mm diameter in the agar plates.
-
Introduce 100 µL of the test compound solution into the respective wells.
-
Use DMSO as a negative control and a standard antibiotic/antifungal solution as a positive control in separate wells.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 35°C for 48 hours.[1]
-
After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm).
Protocol 4: Anticancer Activity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized compounds
-
Microplate reader
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO and then dilute them with the cell culture medium to achieve a range of final concentrations.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[6]
-
Carefully remove the medium containing MTT.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for the synthesis of this compound Schiff base and its metal complex.
Caption: Workflow for the Agar Well Diffusion antimicrobial assay.
Caption: Proposed anticancer signaling pathway of this compound Schiff base metal complexes.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. DNA binding, DNA cleavage, cellular uptake, cytotoxicity, and apoptosis-inducing ability of a binuclear Schiff base copper(ii) complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization, DNA binding, DNA cleavage and antimicrobial studies of Schiff base ligand and its metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Apoptosis Inducing and β-catenin Silencing by Tetradentate Schiff Base Zinc(II) Complex on the T-47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Chemistry Methods for the Synthesis of 5-Chloroisatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Chloroisatin utilizing a continuous flow chemistry approach. Isatin (B1672199) and its derivatives are pivotal precursors in the synthesis of a wide array of biologically active heterocyclic compounds and pharmaceuticals.[1][2] Traditional batch synthesis methods for this compound, often employing the Sandmeyer reaction, can present challenges related to safety, scalability, and precise control over reaction parameters.[3][4][5][6] Flow chemistry offers a safer, more efficient, and scalable alternative by enabling superior control over reaction temperature, time, and mixing, particularly for handling potentially hazardous intermediates like diazonium salts.[7][8][9][10] This protocol is based on the adaptation of the well-established Sandmeyer isatin synthesis to a continuous flow setup.
Introduction to Flow Chemistry in Isatin Synthesis
Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis.[7][11][12] Its application to the synthesis of isatin derivatives allows for enhanced reaction kinetics, improved heat and mass transfer, and the ability to safely perform reactions at elevated temperatures and pressures.[7][10][13] The high surface-area-to-volume ratio in microreactors ensures precise temperature control, which is critical for exothermic reactions and for minimizing the formation of byproducts.[10] This methodology is particularly advantageous for the multi-step synthesis of this compound, which involves the formation and subsequent cyclization of an intermediate that can be unstable under traditional batch conditions.
Reaction Pathway: The Sandmeyer Synthesis of this compound
The synthesis of this compound from 4-chloroaniline (B138754) proceeds via a two-step sequence. First, 4-chloroaniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield this compound.[5][6][14]
Caption: Reaction pathway for the Sandmeyer synthesis of this compound.
Quantitative Data Summary
The following table presents a comparison of expected performance between the traditional batch synthesis and the proposed flow chemistry method for the synthesis of this compound. The data for the flow method are projected based on typical improvements observed when converting similar batch processes to continuous flow.
| Parameter | Traditional Batch Method | Proposed Flow Chemistry Method |
| Reaction Time | 4 - 6 hours | 10 - 20 minutes |
| Operating Temperature | 60 - 80 °C | 100 - 140 °C |
| Typical Yield | 70%[3] | > 85% (projected) |
| Safety | Handling of bulk, potentially unstable intermediates; risk of thermal runaway. | In-situ generation and consumption of intermediates; enhanced temperature control minimizes risks. |
| Scalability | Difficult; requires large reactors and careful heat management. | Readily scalable by extending operation time or using parallel reactors. |
| Purity of Crude Product | Variable; may require extensive purification. | Generally higher due to reduced byproduct formation. |
Experimental Protocol: Flow Synthesis of this compound
This protocol details the continuous flow synthesis of this compound from isonitroso-4-chloroacetanilide, which is synthesized in a preceding step (batch or flow).
Materials and Reagents
-
Isonitroso-4-chloroacetanilide
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
Equipment
-
Two high-pressure syringe pumps or HPLC pumps
-
T-mixer
-
Heated flow reactor (e.g., PFA or stainless steel capillary tubing) with a temperature controller
-
Back pressure regulator (set to 100-150 psi)
-
Collection flask immersed in an ice bath
-
Standard laboratory glassware for workup and purification
-
Filtration apparatus
Experimental Workflow Diagram
Caption: Schematic of the continuous flow setup for this compound synthesis.
Procedure
-
Reagent Preparation:
-
Solution A: Carefully dissolve isonitroso-4-chloroacetanilide (e.g., 5 g) in concentrated sulfuric acid (100 mL). Ensure the solid is fully dissolved. Caution: This is an exothermic process; cool the mixture as needed.
-
Solution B: Prepare a separate reservoir of concentrated sulfuric acid.
-
-
Flow Reactor Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram.
-
Ensure all connections are secure to handle the corrosive nature of sulfuric acid and the operating pressure.
-
Set the temperature of the flow reactor to the desired setpoint (e.g., 120 °C).
-
Set the back pressure regulator to 100 psi.
-
-
Reaction Execution:
-
Begin by pumping concentrated sulfuric acid (Solution B) through the system at the desired total flow rate to pre-heat and equilibrate the reactor.
-
Once the system is stable, start pumping Solution A and Solution B into the T-mixer at the desired flow rates. A typical starting point would be a total flow rate of 1.0 mL/min (0.5 mL/min for each pump), corresponding to a residence time of 10 minutes in a 10 mL reactor.
-
The reaction mixture will pass through the heated reactor where the cyclization occurs.
-
The product stream exits the reactor, passes through the back pressure regulator, and is collected in a flask containing an ice-water mixture to quench the reaction.
-
-
Workup and Purification:
-
Once the desired amount of starting material has been processed, flush the system with concentrated sulfuric acid followed by an appropriate cleaning solvent.
-
The collected, quenched reaction mixture will contain precipitated this compound.
-
Filter the crude product using a Buchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the collected solid under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethyl acetate (B1210297) or glacial acetic acid, to yield a brick-red powdered solid.[3]
-
Expected Results
The flow synthesis is expected to produce this compound as a brick-red solid with a melting point in the range of 230-232 °C.[3] The structure can be confirmed by standard analytical techniques:
-
¹H NMR (DMSO-d₆): δ 11.12 (s, 1H, NH), 7.55-7.61 (m, 1H), 6.91-6.95 (d, 1H).[3]
-
IR (KBr, cm⁻¹): ~3100 (N-H), ~1700 (C=O, keto), ~1615 (C=O, lactam).[3]
-
MS (m/z): 181/183 (M⁺/M⁺+2, corresponding to ³⁵Cl/³⁷Cl isotopes).[3]
Safety Considerations
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
The flow reactor system should be carefully checked for leaks before starting the experiment, especially given the corrosive nature of the reagent and the operating pressure.
-
Quenching the reaction mixture is highly exothermic and should be done slowly and with efficient cooling.
Conclusion
The described flow chemistry protocol offers a modern, efficient, and safer alternative to traditional batch methods for the synthesis of this compound. The enhanced control over reaction parameters is expected to lead to higher yields, improved purity, and greater scalability, making it a valuable method for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. soeagra.com [soeagra.com]
- 3. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. journals.irapa.org [journals.irapa.org]
- 6. synarchive.com [synarchive.com]
- 7. scispace.com [scispace.com]
- 8. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
Application Note: Quantitative Analysis of 5-Chloroisatin in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloroisatin is a crucial intermediate in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant pharmacological activities. As a derivative of isatin, it serves as a versatile scaffold in drug discovery and development.[1][2] Accurate and precise quantification of this compound in reaction mixtures is paramount for reaction monitoring, yield optimization, and quality control of subsequent products. This application note provides detailed protocols and comparative data for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Analytical Techniques
The choice of analytical technique for quantifying this compound depends on several factors, including the complexity of the reaction mixture, the required sensitivity and selectivity, and the availability of instrumentation. The following sections detail proposed starting methods for HPLC, GC-MS, and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[3] For this compound, a reversed-phase HPLC method is recommended, offering excellent resolution and sensitivity.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C8 column can also be considered.[2]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase composition may need to be optimized depending on the reaction mixture components. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 280 nm and 310 nm is likely to provide good sensitivity. This should be experimentally determined.
-
-
Sample Preparation:
-
Reaction Mixture Quenching: If the reaction is ongoing, it should be quenched appropriately (e.g., by cooling or adding a quenching agent).
-
Dilution: Accurately pipette a small aliquot (e.g., 100 µL) of the reaction mixture and dilute it with the mobile phase to a final concentration within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[1][3]
-
-
Calibration:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Workflow for HPLC Analysis of this compound
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloroisatin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Chloroisatin synthesis. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the most common synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the widely used Sandmeyer and Stolle synthesis methods.
Sandmeyer Synthesis Troubleshooting
Q1: My Sandmeyer synthesis of this compound is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Sandmeyer synthesis are a common issue and can be attributed to several factors:
-
Incomplete Cyclization: The final step, an acid-catalyzed cyclization of the isonitrosoacetanilide intermediate, is critical. Ensure the reaction is heated sufficiently (typically around 80°C) for an adequate duration to drive the reaction to completion.[1]
-
Sulfonation Side Reaction: A significant side reaction is the sulfonation of the aromatic ring by concentrated sulfuric acid, which consumes starting material.[1] To mitigate this, use the minimum effective concentration of sulfuric acid and maintain careful temperature control. For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a more effective cyclization medium.[2]
-
Poor Solubility of Intermediates: The p-chlorooximinoacetanilide intermediate may have low solubility in the aqueous reaction medium, leading to an incomplete reaction. Ensure vigorous stirring to maximize dispersion.
-
"Tar" Formation: Decomposition of starting materials or intermediates under the highly acidic and high-temperature conditions can lead to the formation of dark, viscous byproducts ("tar").[1] This can be minimized by ensuring the aniline (B41778) starting material is fully dissolved before proceeding and by adding the isonitrosoacetanilide intermediate to the pre-heated acid in small portions to control the exothermic reaction.[1][3]
-
Purification Losses: Significant product loss can occur during work-up and recrystallization. To minimize this, ensure the crude product is thoroughly washed to remove acid before recrystallization and use a minimal amount of a suitable hot solvent (e.g., ethyl acetate (B1210297) or ethanol) for recrystallization.[2][4]
Q2: I've isolated my this compound, but it's impure. What are the common impurities and how can I remove them?
A2: A common impurity is the corresponding isatin (B1672199) oxime, which can form during the cyclization step.[3] Other impurities may include unreacted starting materials or sulfonated byproducts. Effective purification can be achieved by recrystallization from ethyl acetate or ethanol (B145695).[2][4] Monitoring the reaction progress with Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to minimize the formation of byproducts.
Stolle Synthesis Troubleshooting
Q3: I am attempting the Stolle synthesis for this compound and facing issues with yield. What should I investigate?
A3: The Stolle synthesis is a valuable alternative to the Sandmeyer method.[5] Common reasons for low yield include:
-
Incomplete Acylation: The initial reaction between p-chloroaniline and oxalyl chloride to form the chlorooxalylanilide intermediate may be incomplete. Using a slight excess of oxalyl chloride and ensuring anhydrous (dry) reaction conditions can improve the yield of this step.[3]
-
Inefficient Cyclization: The second step, a Lewis acid-catalyzed Friedel-Crafts reaction, is crucial. The choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄) and the reaction temperature need to be optimized.[3][6] Ensure the chlorooxalylanilide intermediate is completely dry before this step.
-
Decomposition: Starting materials or the intermediate can decompose at elevated temperatures. It is important to maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[3]
Comparative Data on Synthesis Methods
While exact yields are highly dependent on specific laboratory conditions and scale, the following table provides a general comparison of the Sandmeyer and Stolle methods for isatin synthesis.
| Feature | Sandmeyer Synthesis | Stolle Synthesis |
| Starting Materials | p-Chloroaniline, Chloral (B1216628) Hydrate (B1144303), Hydroxylamine (B1172632) HCl | p-Chloroaniline, Oxalyl Chloride |
| Key Reagents | Concentrated Sulfuric Acid | Lewis Acid (e.g., AlCl₃, TiCl₄) |
| Typical Reported Yield | 70-80%[1][4] | Can be variable, often used for N-substituted isatins |
| Common Issues | Sulfonation, Tar Formation, Incomplete Cyclization[1] | Incomplete Acylation/Cyclization, Requires Anhydrous Conditions[3] |
| Advantages | Well-established, uses relatively common reagents. | Good alternative, particularly for N-substituted derivatives.[5][6] |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound
This protocol is a two-step procedure involving the formation of a p-chlorooximinoacetanilide intermediate, followed by acid-catalyzed cyclization.
Part A: Synthesis of p-Chlorooximinoacetanilide
-
In a suitable flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (B86663) in water.
-
Add a solution of p-chloroaniline (1.0 eq) in hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride (3.0 eq).
-
Heat the mixture to reflux (90-100°C) for approximately 2 hours, or until the reaction is complete as monitored by TLC.[2]
-
Cool the reaction mixture in an ice bath.
-
Filter the precipitated p-chlorooximinoacetanilide, wash thoroughly with cold water, and dry completely. A yield of around 80% for this intermediate can be expected.
Part B: Cyclization to this compound
-
Pre-heat concentrated sulfuric acid to 60°C in a flask equipped with a stirrer.
-
Carefully and in small portions, add the dry p-chlorooximinoacetanilide from Part A to the hot acid, ensuring the temperature is maintained between 60-70°C with external cooling.[2]
-
Once the addition is complete, heat the mixture to 80°C for 10 minutes to ensure complete cyclization.[2]
-
Cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with stirring.
-
Allow the precipitate to form completely, then collect the crude this compound by filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the crude product. It can then be purified by recrystallization from hot ethanol or ethyl acetate to yield brick-red crystals.[2][4] A typical yield for this step is around 70%.[4]
Protocol 2: Stolle Synthesis of this compound (General Procedure)
This method is particularly useful for N-substituted anilines but can be adapted for primary anilines. It involves the formation of a chlorooxalylanilide intermediate followed by Lewis acid-mediated cyclization.
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-chloroaniline (1.0 eq) in an anhydrous inert solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and slowly add oxalyl chloride (1.1 eq).
-
Allow the reaction to stir at room temperature until the formation of the N-(4-chlorophenyl)oxalyl chloride intermediate is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
To the crude intermediate, add a suitable solvent (e.g., carbon disulfide or nitrobenzene) followed by the portion-wise addition of a Lewis acid (e.g., aluminum chloride, 1.2 eq) at a controlled temperature.
-
Heat the reaction mixture to effect cyclization. The optimal temperature and time will depend on the specific substrate and Lewis acid used.
-
After the reaction is complete, carefully quench the mixture by pouring it onto crushed ice and acid (e.g., dilute HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizing the Synthesis
Sandmeyer Synthesis Workflow
The following diagram illustrates the general workflow for the Sandmeyer synthesis of this compound.
Stolle Synthesis Reaction Pathway
This diagram outlines the key steps in the Stolle synthesis.
Troubleshooting Decision Tree for Low Yield
This logical diagram provides a step-by-step guide for troubleshooting low product yield.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 5. nmc.gov.in [nmc.gov.in]
- 6. journals.irapa.org [journals.irapa.org]
Troubleshooting guide for 5-Chloroisatin reaction failures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloroisatin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is divided into sections based on common reaction types involving this compound: Schiff Base Formation, N-Alkylation, and Suzuki Coupling.
Schiff Base Formation with this compound
Schiff base formation is a common reaction of this compound, typically involving the condensation of the C3-keto group with a primary amine.
Q1: My Schiff base formation reaction with this compound has a low yield. What are the common causes and how can I improve it?
A1: Low yields in Schiff base formation can arise from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal pH: The reaction is often catalyzed by a small amount of acid.
-
Solution: Add a catalytic amount of glacial acetic acid to the reaction mixture. An acidic medium (around pH 4.5) can increase the reaction velocity and aid in the removal of water.[4]
-
-
Water Removal: The formation of a Schiff base is a condensation reaction that produces water. If water is not effectively removed, the equilibrium may not favor product formation.
-
Solution: While refluxing in ethanol (B145695) is a common procedure, for stubborn reactions, consider using a Dean-Stark apparatus with a solvent like toluene (B28343) to azeotropically remove water.
-
-
Purity of Reactants: Impurities in either the this compound or the amine can interfere with the reaction.
-
Solution: Ensure both starting materials are of high purity. Recrystallize if necessary.
-
Q2: I am observing an unexpected color change or the formation of a tar-like substance in my reaction.
A2: This often indicates side reactions or decomposition.
-
Possible Cause: this compound or the amine starting material may be degrading under the reaction conditions.
Experimental Protocol: Schiff Base Synthesis
The following is a general protocol for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., 2-methyl-4-nitroaniline)[1]
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve equimolar amounts of this compound and the primary amine in warm ethanol in a round-bottom flask.[2]
-
Add a few drops of glacial acetic acid to the mixture.[3]
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 1-4 hours.[1][2][3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.[1]
-
If no precipitate forms, the reaction mixture can be concentrated under reduced pressure to induce crystallization.[1]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]
Data Presentation: Schiff Base Formation Yield
| Amine Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 2-methyl-4-nitroaniline | Ethanol | - | 1 | 93 | [1] |
| 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones | Ethanol | Glacial Acetic Acid | 4 | Good | [2][5] |
| Hydrazine | Ethanol | - | - | 90 | [4] |
| Carbohydrazide | Glacial Acetic Acid | - | 4 | 70 | [6] |
N-Alkylation of this compound
N-alkylation introduces a substituent at the nitrogen atom of the isatin (B1672199) ring. This reaction typically requires a base to deprotonate the N-H group.
Q3: My N-alkylation of this compound is incomplete or has a low yield. What should I troubleshoot?
A3: Several factors can lead to poor outcomes in N-alkylation reactions.
-
Insufficient Base Strength or Amount: The N-H of isatin has a pKa of approximately 10, so a sufficiently strong base is needed for deprotonation.
-
Solution: Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[7] For less reactive alkylating agents, a stronger base like NaH may be necessary. Ensure you are using at least a stoichiometric equivalent of the base.
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the isatin anion and the reactants.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are generally effective.[7] DMF is a common choice that often gives good results.[7]
-
-
Reaction Temperature and Time: The reaction may be too slow at room temperature.
-
Solution: Gentle heating can increase the reaction rate. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the N-alkylation of isatins.[1]
-
-
Purity of Reagents and Anhydrous Conditions: Water in the reaction mixture can quench the base and the isatin anion.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. The purity of the this compound and the alkylating agent is also important.
-
Q4: I am observing the formation of multiple products in my N-alkylation reaction.
A4: This could be due to side reactions.
-
Possible Cause: O-alkylation can sometimes compete with N-alkylation, although it is generally less favored for isatins. If using a di-haloalkane, both N-alkylation and subsequent reactions can occur.
-
Solution: Optimizing the reaction conditions, such as the choice of base and solvent, can improve selectivity for N-alkylation. Using a slight excess of the alkylating agent for mono-alkylation is common, but a large excess may lead to side reactions.
-
Experimental Protocol: N-Alkylation of this compound (Microwave-Assisted)
This protocol is adapted from general procedures for the microwave-assisted N-alkylation of isatins.[1][7]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl chloroacetate)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)
Procedure:
-
In a microwave reaction vial, create an intimate mixture of this compound (1 mmol), the alkyl halide (1.1 mmol), and the base (1.3 mmol).[7]
-
Add a few drops of DMF or NMP to create a slurry.[7]
-
Seal the vial and expose it to microwave irradiation. Optimization of power and time will be necessary for specific substrates.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation: N-Alkylation of Isatins - Conditions and Yields
Data for isatin is presented as a model, as specific comparative data for this compound is limited. Similar conditions are expected to be effective.
| Alkylating Agent | Base | Solvent | Method | Time | Yield (%) | Reference |
| Ethyl Chloroacetate | K₂CO₃ | DMF | Microwave | 3 min | 76 | [8] |
| Ethyl Chloroacetate | Cs₂CO₃ | DMF | Microwave | 3 min | 55 | [8] |
| Benzyl Chloride | K₂CO₃ | DMF | Microwave | 5 min | 96 | [8] |
| Cinnamyl Bromide | K₂CO₃ | DMF | Microwave | 2 min | 98 | [8] |
| Ethyl Bromoacetate | KF/Alumina | Acetonitrile | Thermal (Reflux) | 20.5 h | 88 | [9] |
Suzuki Coupling with this compound Derivatives
While the chlorine on the 5-position of the isatin ring is generally not reactive enough for direct Suzuki coupling under standard conditions, N-substituted 5-chloroisatins can be used, or the isatin ring can be modified to a more reactive halide for subsequent coupling reactions. This section provides general guidance.
Q5: I am attempting a Suzuki coupling with a this compound derivative, but the reaction is not proceeding.
A5: Suzuki couplings can be complex, and optimization is often required.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical.
-
Solution: For aryl chlorides, more electron-rich and bulky ligands are often required to facilitate the oxidative addition step. Consider using catalysts like Pd₂(dba)₃ with ligands such as XPhos or SPhos.
-
-
Base Selection: The base plays a crucial role in activating the boronic acid.
-
Solution: Stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate. The base should be finely powdered.
-
-
Solvent System: A variety of solvents can be used.
-
Solution: Common solvent systems include mixtures of an organic solvent (e.g., dioxane, toluene, or THF) and water. Anhydrous conditions can also be employed.
-
-
Reaction Temperature: Higher temperatures are often needed for less reactive aryl chlorides.
-
Solution: A starting temperature of 80-110 °C is a reasonable starting point.
-
Q6: My boronic acid appears to be decomposing during the reaction.
A6: Protodeboronation (hydrolysis of the C-B bond) is a common side reaction.
-
Possible Cause: This is often accelerated by high temperatures and prolonged reaction times, especially in aqueous media.
-
Solution: Consider using a more stable boronic ester (e.g., a pinacol (B44631) ester). Try to use the lowest effective temperature and monitor the reaction to avoid unnecessarily long heating times. Using an anhydrous, finely powdered base can also minimize excess water.
-
Visualizations
Troubleshooting Workflow for this compound Reaction Failures
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Chloroisatin Derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the derivatization of 5-Chloroisatin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, such as Schiff bases, hydrazones, and N-alkylated products.
Question: Why is the yield of my this compound derivative consistently low?
Answer:
Low yields in this compound derivatization can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or increasing the temperature. For instance, in the synthesis of some Schiff bases of isatin (B1672199), refluxing for 4 hours is a common condition.[1][2]
-
Purity of Reactants and Solvents: Impurities in the this compound, the derivatizing agent, or the solvent can interfere with the reaction. Ensure all reagents are of high purity and that solvents are anhydrous, especially for reactions sensitive to water, such as those involving strong bases like sodium hydride (NaH) for N-alkylation.
-
Sub-optimal Reaction Conditions: The chosen solvent, temperature, or catalyst may not be ideal for your specific derivative. For N-alkylation, polar aprotic solvents like DMF or THF are often used with a strong base to deprotonate the indole (B1671886) nitrogen.[3][4] For Schiff base formation, an acid catalyst like glacial acetic acid in a solvent such as ethanol (B145695) is frequently employed.[1][2][5]
-
Side Reactions: Isatin and its derivatives can undergo various side reactions, such as oxidation or ring-expansion, which can consume your starting material and reduce the yield of the desired product.[6][7] C3-alkylation is a common side reaction during N-alkylation of indoles due to the high nucleophilicity of the C3 position.[3] To favor N-alkylation, ensure complete deprotonation of the indole nitrogen before adding the alkylating agent.[4]
-
Product Degradation: The desired product might be unstable under the reaction or work-up conditions. Consider using milder reaction conditions or modifying the purification strategy.
Question: I am observing multiple spots on my TLC plate. What could be the cause?
Answer:
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Here are the likely causes and solutions:
-
Incomplete Reaction: As mentioned above, if the reaction has not gone to completion, you will see spots for both the starting material (this compound) and the product. Use a co-spot (spotting both the reaction mixture and the starting material in the same lane) to confirm if one of the spots corresponds to your starting material.
-
Formation of Byproducts: Side reactions can lead to the formation of multiple products. For example, in N-alkylation of indoles, you might see spots for both the N-alkylated and C3-alkylated products.[3] To address this, you may need to adjust the reaction conditions to improve selectivity.
-
Impure Starting Materials: Impurities in your starting materials will appear as extra spots on the TLC plate. Purify your starting materials before use.
-
Decomposition: Your product or starting material might be decomposing on the silica (B1680970) gel plate, which can sometimes appear as streaking or multiple spots. You can test for this by running a 2D TLC.
-
Contamination: Accidental contamination of your reaction mixture or TLC apparatus can also lead to unexpected spots. Ensure clean glassware and proper handling techniques.
Question: My starting material (this compound) is not fully consumed, how can I improve the conversion rate?
Answer:
Incomplete consumption of the starting material is a common issue. Here are some strategies to improve the conversion rate:
-
Increase Reaction Time: Monitor the reaction by TLC and continue until the starting material spot disappears or its intensity no longer decreases.
-
Increase Temperature: For many reactions, increasing the temperature can increase the reaction rate. However, be cautious as this can also promote side reactions or decomposition.
-
Use an Excess of the Derivatizing Agent: Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the derivatizing agent can help drive the reaction to completion.
-
Optimize the Catalyst: If a catalyst is used, ensure it is active and used in the correct amount. For Schiff base formation, a catalytic amount of acid is often sufficient.[1][2][5]
-
Improve Solubility: Ensure that all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can limit the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What are the general types of derivatization reactions for this compound?
A1: The most common derivatization reactions for this compound involve reactions at the C3-carbonyl group and the N1-position of the indole ring. These include:
-
Schiff Base Formation: Condensation of the C3-carbonyl group with primary amines.[1][5][8][9]
-
Hydrazone Formation: Reaction of the C3-carbonyl group with hydrazine (B178648) or its derivatives.[7][10][11]
-
N-Alkylation: Substitution at the N1-position with various alkyl or aryl halides.[3][12][13][14]
Q2: How do I choose the right solvent for my this compound derivatization?
A2: The choice of solvent depends on the type of reaction:
-
For Schiff base and hydrazone formation , protic solvents like ethanol are commonly used, often with an acid catalyst.[1][5][10]
-
For N-alkylation using a strong base like NaH, polar aprotic solvents such as DMF or THF are preferred to solvate the resulting anion and promote the reaction.[3][4]
Q3: What is the role of a catalyst in these reactions?
A3:
-
In Schiff base formation , an acid catalyst (e.g., glacial acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[1][2][5]
-
In some N-alkylation reactions , a phase-transfer catalyst can be used to facilitate the reaction between the isatin salt and the alkylating agent in a two-phase system. Lewis acids can also be used to catalyze N-alkylation with certain electrophiles.[13]
Q4: How can I purify my this compound derivative?
A4: Common purification techniques for this compound derivatives include:
-
Recrystallization: This is a widely used method for purifying solid products. The choice of solvent is crucial and needs to be determined experimentally. Common solvents for recrystallization of isatin derivatives include ethanol, methanol, and ethyl acetate.
-
Column Chromatography: This technique is used to separate the desired product from unreacted starting materials and byproducts. The choice of stationary phase (e.g., silica gel) and eluent system depends on the polarity of the compounds to be separated.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound Schiff Bases
| Amine Reactant | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Methyl-4-nitroaniline (B30703) | Ethanol | - | 1 h | Reflux | 93 | [5] |
| Substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones | Ethanol | Glacial Acetic Acid | 4 h | Reflux | Good | [1] |
| p-Phenylenediamine | Ethanol | Glacial Acetic Acid | - | - | - | [8] |
| Various aromatic primary amines | Ethanol | Glacial Acetic Acid | 4 h | Room Temp | - | [2] |
Table 2: Reaction Conditions for the Synthesis of this compound Hydrazones
| Hydrazine Reactant | Solvent | Catalyst/Additive | Reaction Time | Temperature | Yield (%) | Reference |
| Hydrazine | Ethanol | Acetic Acid (pH 4.5) | - | - | 90 | [10] |
| Carbohydrazide | Glacial Acetic Acid | - | 4 h | Reflux | 70 |
Table 3: Reaction Conditions for N-Alkylation of Isatins
| Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Alkyl, benzyl, and functionalized alkyl halides | K₂CO₃ or Cs₂CO₃ | DMF or NMP | Microwave | Short | High | [12] |
| Trichloroacetimidates | Lewis Acid | - | - | - | Excellent | [13] |
| Various alkyl halides | KF/Alumina | Acetonitrile | 180 °C (Microwave) or Reflux | 25 min (MW) or 1.5-47 h (Thermal) | - |
Experimental Protocols
Protocol 1: Synthesis of a this compound Schiff Base
This protocol is adapted from the synthesis of a Schiff base from this compound and 2-methyl-4-nitroaniline.[5]
-
Dissolve this compound (0.01 mol) in 50 mL of ethanol in a round-bottom flask.
-
In a separate flask, dissolve 2-methyl-4-nitroaniline (0.01 mol) in 50 mL of ethanol.
-
Mix the two solutions in the round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Allow the product to precipitate upon cooling.
-
Filter the solid product, wash it with cold ethanol, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure Schiff base.
Protocol 2: Synthesis of this compound-3-hydrazone
This protocol is based on the reaction of this compound with hydrazine.[10]
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of hydrazine in ethanol to the flask.
-
Adjust the pH of the reaction mixture to approximately 4.5 with acetic acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product, this compound-3-hydrazone, will precipitate as a dark yellow powder.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the product with a reported yield of 90%.[10]
Protocol 3: N-Alkylation of this compound
This is a general procedure for N-alkylation using a base and an alkyl halide.[12]
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., DMF, 5 mL) in a round-bottom flask, add a base such as potassium carbonate (1.3 mmol).
-
Add the alkylating agent (1.1 mmol) to the mixture.
-
Heat the reaction mixture at an appropriate temperature, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
If the product crystallizes, filter the solid, wash with water, and dry.
-
If the product does not crystallize, extract it with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the derivatization of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound derivatization.
Caption: The EGFR signaling pathway and its inhibition by this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrazone - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of Crude 5-Chloroisatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Chloroisatin.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound synthesized via the Sandmeyer reaction?
A1: Crude this compound synthesized via the Sandmeyer cyclization of 4-chloro-N-(2-oxo-2-(hydroxyimino)ethyl)aniline can contain several process-related impurities. Identifying these is crucial for developing an effective purification strategy. Common impurities include:
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Unreacted Starting Materials: Residual 4-chloroaniline (B138754) and the intermediate isonitrosoacetanilide.
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Isatin (B1672199) Oxime: A common byproduct formed during the acid-catalyzed cyclization.
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Sulfonated Byproducts: The use of concentrated sulfuric acid can lead to the sulfonation of the aromatic ring, creating highly polar impurities.
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"Tar" Formation: Dark, viscous, and often intractable byproducts can form due to the decomposition of starting materials or intermediates under the strong acidic and high-temperature conditions of the reaction.[1]
Q2: My crude this compound is a dark, tarry substance. What is the best initial purification step?
A2: For a dark and tarry crude product, a preliminary purification step to remove the bulk of the colored impurities is recommended before proceeding to recrystallization or column chromatography. A common approach is to treat an aqueous solution of the crude material with activated charcoal. An alternative method involves the formation of an alkali-metal bisulfite addition product, which can be selectively precipitated, leaving many impurities in the solution.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically an orange to brown crystalline powder.[2][3] A significant deviation from this appearance, such as a very dark brown or black color, indicates the presence of substantial impurities.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of this compound is commonly assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can resolve closely related impurities. A purity of ≥97.5% is often reported for commercially available this compound.[3]
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively monitoring the progress of purification and identifying the number of components in a mixture.
-
Melting Point Analysis: Pure this compound has a distinct melting point. A broad melting range is indicative of impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Persistent Yellow/Brown Coloration After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of Colored Impurities | 1. Decolorization with Activated Charcoal: Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly, then filter hot to remove the charcoal and adsorbed impurities. Proceed with recrystallization. 2. Second Recrystallization: Perform a second recrystallization using a different solvent system. |
| Inherent Color of the Compound | Pure this compound is naturally colored. If HPLC analysis indicates high purity, the color is likely intrinsic to the molecule. |
| Oxidation of Trace Impurities | Ensure purification steps are carried out promptly after synthesis and consider storing the purified product under an inert atmosphere if it is to be kept for extended periods. |
Issue 2: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Compound is too Soluble in the Recrystallization Solvent | 1. Solvent Selection: Ensure the chosen solvent has a steep solubility curve for this compound (i.e., high solubility at elevated temperatures and low solubility at room temperature or below). 2. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. Cooling: After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal precipitation. |
| Premature Crystallization During Hot Filtration | 1. Preheat Funnel and Flask: Warm the gravity filtration setup (funnel and receiving flask) before filtering the hot solution to prevent premature crystallization. 2. Use a Fluted Filter Paper: This increases the filtration speed. |
Issue 3: Poor Separation in Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Polarity | 1. TLC Optimization: First, optimize the solvent system using TLC to achieve good separation of the desired compound from its impurities (an Rf value of 0.2-0.4 for this compound is a good target). 2. Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity to elute compounds with increasing polarity. A common starting point for isatin derivatives is a hexane (B92381)/ethyl acetate (B1210297) mixture. |
| Column Overloading | The amount of crude material should not exceed the capacity of the column. As a general rule, use a mass of silica (B1680970) gel that is 50-100 times the mass of the crude product. |
| Irregular Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels to allow for an even flow of the mobile phase. |
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Typical Purity Achieved (HPLC) | Typical Yield | Key Advantages | Key Disadvantages |
| Single Recrystallization (Ethyl Acetate) | 95-98% | 60-80% | Simple, cost-effective, good for removing less soluble/more soluble impurities. | May not effectively remove impurities with similar solubility; potential for significant product loss in mother liquor. |
| Silica Gel Column Chromatography | >99% | 50-70% | High resolution, capable of separating closely related impurities. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Treatment with Activated Charcoal followed by Recrystallization | 97-99% | 55-75% | Effective for removing colored and tar-like impurities. | Requires an additional filtration step; some product may be adsorbed by the charcoal. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent. Ethyl acetate is a commonly used solvent for the recrystallization of this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.
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(Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, cool the flask in an ice bath for 30-60 minutes.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, sample-adsorbed silica gel to the top of the column.
-
Elution: Begin eluting the column with the least polar mobile phase determined from the TLC analysis. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture) to elute the this compound and any more polar impurities.
-
Fraction Pooling and Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Protocol 3: HPLC Analysis for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid or formic acid) is a common starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a standard solution of high-purity this compound to determine the retention time and for quantitative analysis.
Visualizations
Caption: Recrystallization workflow for crude this compound.
Caption: Troubleshooting logic for colored impurities.
Caption: Experimental workflow for column chromatography purification.
References
Identifying and minimizing side products in 5-Chloroisatin reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloroisatin. The following information is designed to help identify and minimize the formation of common side products in its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and what are the common side products for each?
A1: The two primary methods for synthesizing this compound are the direct chlorination of isatin (B1672199) and the Sandmeyer isatin synthesis starting from 4-chloroaniline (B138754). Each method has a distinct side product profile.
-
Direct Chlorination of Isatin: This method involves the electrophilic chlorination of the isatin aromatic ring. The most common side product is 5,7-dichloroisatin (B1293616) , which results from over-chlorination.[1] The regioselectivity of the chlorination is a key factor, with the 5-position being the most reactive.[2]
-
Sandmeyer Isatin Synthesis: This multi-step process begins with 4-chloroaniline. The main side products encountered in this synthesis are:
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Isatin oxime: Formed from the hydrolysis of the isonitrosoacetanilide intermediate.
-
Sulfonated isatins: A result of the reaction of the isatin ring with sulfuric acid, which is often used as the cyclizing agent.[2]
-
Tar-like byproducts: These can form due to the decomposition of starting materials or intermediates under the strong acidic and high-temperature conditions of the reaction.
-
Troubleshooting Guides
Issue 1: Formation of 5,7-Dichloroisatin during Direct Chlorination of Isatin
Q2: I am attempting to synthesize this compound by chlorinating isatin, but I am observing a significant amount of 5,7-dichloroisatin in my product mixture. How can I minimize this side product?
A2: The formation of 5,7-dichloroisatin is a common issue arising from the over-chlorination of the isatin ring. The key to minimizing this side product is to carefully control the reaction stoichiometry and conditions.
Recommendations:
-
Control Stoichiometry: Use a 1:1 molar ratio of the chlorinating agent (e.g., trichloroisocyanuric acid - TCCA) to isatin. An excess of the chlorinating agent will significantly increase the yield of the dichlorinated product.[1]
-
Reaction Temperature: Perform the reaction at a controlled, low temperature to manage the reaction rate and selectivity.
-
Slow Addition: Add the chlorinating agent portion-wise or as a solution dropwise to the isatin mixture to avoid localized high concentrations.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired product is maximized and before significant formation of the dichlorinated species.
Data on the Effect of Chlorinating Agent Stoichiometry:
| Molar Ratio (TCCA:Isatin) | Expected Major Product | Expected Yield of Major Product | Reference |
| 1:1 | This compound | High | [1] |
| Excess | 5,7-Dichloroisatin | up to 85% | [1] |
Issue 2: Side Products in the Sandmeyer Synthesis of this compound
Q3: During the Sandmeyer synthesis of this compound from 4-chloroaniline, I am getting a low yield and a complex mixture of byproducts. How can I troubleshoot this?
A3: The Sandmeyer isatin synthesis can be prone to several side reactions. Addressing each potential issue systematically can improve your yield and purity.
Troubleshooting Strategies for Common Side Products:
| Side Product | Cause | Minimization Strategy |
| Isatin Oxime | Hydrolysis of the isonitrosoacetanilide intermediate during the cyclization step. | The use of a "decoy agent" like an aldehyde or ketone during the workup can help to trap and remove this impurity. |
| Sulfonated Isatins | Reaction of the isatin ring with concentrated sulfuric acid, especially at elevated temperatures. | Use the minimum effective concentration of sulfuric acid. Maintain a controlled reaction temperature, as higher temperatures promote sulfonation. Consider using alternative acids like methanesulfonic acid or polyphosphoric acid, which can improve solubility and reduce side reactions for certain substrates.[2] |
| Tar-like Byproducts | Decomposition of starting materials or intermediates at high temperatures in strong acid. | Ensure the aniline (B41778) starting material is of high purity and fully dissolved before proceeding. Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound via Direct Chlorination
This protocol is based on the regioselective chlorination of isatin using trichloroisocyanuric acid (TCCA).
Materials:
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Isatin
-
Trichloroisocyanuric acid (TCCA)
-
Concentrated Sulfuric Acid
-
Dry ice-acetone bath
Procedure:
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In a flask, combine isatin (1 equivalent) and TCCA (1 equivalent).
-
Cool the mixture to -78°C using a dry ice-acetone bath.
-
Slowly add concentrated sulfuric acid dropwise to the cooled mixture via an addition funnel, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed, monitoring its progress by TLC.
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Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice.
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Filter the resulting precipitate and wash thoroughly with cold water.
-
Triturate the crude solid with methanol and filter to yield the purified this compound.[1]
Protocol 2: Sandmeyer Synthesis of this compound
This protocol is a general procedure starting from 4-chloroaniline.[2][3]
Step 1: Synthesis of 4-chlorooximinoacetanilide
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Prepare a solution of chloral (B1216628) hydrate (B1144303) (1.1 equivalents) and sodium sulfate (B86663) in water.
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In a separate flask, dissolve 4-chloroaniline (1 equivalent) in hydrochloric acid.
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Add the 4-chloroaniline solution to the chloral hydrate solution.
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Add a solution of hydroxylamine (B1172632) hydrochloride (3 equivalents) to the mixture.
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Heat the reaction mixture to reflux for a specified time, monitoring by TLC until the reaction is complete.
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Cool the mixture and filter the precipitated 4-chlorooximinoacetanilide. Wash with water and dry.
Step 2: Cyclization to this compound
-
Carefully add the dried 4-chlorooximinoacetanilide in portions to pre-heated concentrated sulfuric acid (e.g., at 50-60°C).
-
Control the temperature of the exothermic reaction, not allowing it to exceed 80°C.
-
After the addition is complete, maintain the temperature for a short period (e.g., 10 minutes) to ensure complete cyclization.
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Pour the reaction mixture onto crushed ice.
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Filter the precipitated crude this compound, wash thoroughly with cold water to remove acid, and dry.
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Purify the crude product by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.[2]
Visualizations
References
Technical Support Center: Improving Regioselectivity of 5-Chloroisatin Substitution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloroisatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the regioselectivity of substitution reactions, a critical aspect of synthesizing novel therapeutic agents and chemical probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of substitution on this compound?
A1: this compound possesses two primary nucleophilic centers that can undergo substitution, typically alkylation: the nitrogen atom at the N1 position of the indole (B1671886) ring and the oxygen atom of the C2-carbonyl group. This leads to competition between N-alkylation and O-alkylation, respectively. The chlorine atom at the 5-position makes it a versatile intermediate for further functionalization.[1][2]
Q2: Which factors primarily influence the regioselectivity of this compound substitution?
A2: The regioselectivity of substitution reactions on this compound is influenced by several key factors, including the choice of base, solvent, nature of the electrophile (alkylating agent), and reaction temperature.[3][4][5] The interplay of these factors determines whether N-substitution or O-substitution is favored.
Q3: How does the choice of solvent affect N- vs. O-alkylation?
A3: Solvent polarity plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) tend to favor N-alkylation.[4] In contrast, nonpolar solvents may favor O-alkylation. Solvent effects can be leveraged to steer the reaction towards the desired isomer.[3][5]
Q4: What is the role of the base in controlling regioselectivity?
A4: The base is critical for deprotonating the N-H of the isatin (B1672199) ring, forming an ambident anion. The choice of base can influence the equilibrium between the N-anion and the O-anion. Strong bases are typically required, and their counterions can also play a role in directing the substitution. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be effective for promoting N-1 selective alkylation in similar heterocyclic systems.[6]
Q5: How does the electrophile's nature impact the reaction outcome?
A5: The hardness or softness of the electrophile, in accordance with Pearson's Hard and Soft Acids and Bases (HSAB) theory, can influence the site of attack. Hard electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles favor reaction at the softer nitrogen atom (N-alkylation).[7] For example, alkyl iodides, being soft electrophiles, generally favor N-alkylation, whereas harder electrophiles like dimethyl sulfate (B86663) might favor O-alkylation.[7]
Troubleshooting Guides
Issue 1: Predominant O-Alkylation Instead of Desired N-Alkylation
You are attempting an N-alkylation of this compound but are observing the O-alkylated product as the major or a significant byproduct.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: Your solvent may be favoring O-alkylation.
-
Solution: Switch to a polar aprotic solvent such as DMF or acetonitrile. These solvents can help to solvate the cation of the base, leaving a more "naked" and reactive N-anion.[3]
-
-
Nature of the Electrophile: The alkylating agent you are using may be too "hard."
-
Solution: If possible, switch to a softer electrophile. For instance, use an alkyl iodide or bromide instead of a tosylate or sulfate.[7]
-
-
Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may not always be the desired N-alkylated isomer.
-
Solution: Try running the reaction at a lower temperature. This can enhance the kinetic control of the reaction, potentially favoring N-alkylation.
-
Troubleshooting Workflow for Poor N-Alkylation Selectivity
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Issue 2: Low Overall Yield and/or Formation of Side Products
You are observing low conversion of your this compound starting material or the formation of multiple unidentified side products.
Possible Causes and Solutions:
-
Moisture in the Reaction: Isatin anions are sensitive to moisture, which can quench the reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. In some cases, adding a catalytic amount of a moisture scavenger can be beneficial.[3]
-
-
Oligomerization/Polymerization: Under certain conditions, isatins can undergo self-condensation or other side reactions.
-
Solution: Lowering the reaction temperature and using a less concentrated solution may mitigate these side reactions.[3]
-
-
Base-Induced Decomposition: The chosen base might be too harsh, leading to the decomposition of the starting material or product.
-
Solution: Consider using a milder base, such as potassium carbonate (K₂CO₃), especially if a very strong base like an organolithium reagent is causing issues.
-
Decision Tree for Optimizing Reaction Conditions
Caption: Decision tree for selecting key reaction parameters.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates and electrophiles.
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Anion Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the isatin anion is often indicated by a color change.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl iodide or bromide, 1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Isatin Alkylation (Illustrative Examples)
| Entry | Isatin Derivative | Base | Solvent | Electrophile | Product Ratio (N:O) | Yield (%) | Reference |
| 1 | Isatin | K₂CO₃ | DMF | Benzyl Bromide | >95:5 | 85 | [4] (Adapted) |
| 2 | Isatin | Ag₂O | Benzene | Benzyl Bromide | <5:95 | 70 | [4] (Adapted) |
| 3 | 3-Substituted Indazole | NaH | THF | Alkyl Bromide | >99:1 | High | [6] |
| 4 | Amide | - | - | Methyl Iodide | N-alkylation favored | - | [7] |
| 5 | Amide | - | - | Dimethyl Sulfate | O-alkylation favored | - | [7] |
Note: This table provides illustrative examples from related systems to highlight general trends. Specific results for this compound will depend on the exact conditions and electrophile used.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Enantioselective and Regioselective Indium(III)-Catalyzed Addition of Pyrroles to Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 5-Chloroisatin in Reaction Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 5-Chloroisatin during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a yellow crystalline solid that is practically insoluble in water.[1] It exhibits limited solubility in many common organic solvents but is known to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), as well as in ethanol (B145695) and acetone.[2] Due to its poor solubility, researchers often face challenges in achieving sufficient concentrations for efficient chemical reactions.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?
A2: When encountering solubility issues with this compound, a systematic approach is recommended. Start with the simplest methods before progressing to more complex techniques:
-
Solvent Selection: Ensure you have chosen an appropriate solvent. Based on the polarity of this compound, polar aprotic solvents are often a good starting point.
-
Increase Temperature: Gently warming the solvent can significantly increase the solubility of this compound. However, be mindful of the thermal stability of your reactants and the solvent's boiling point.
-
Particle Size Reduction: Grinding the this compound powder to a finer consistency increases the surface area available for solvation, which can improve the rate of dissolution.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a highly effective strategy. A small amount of a good solvent for this compound, such as DMF or DMSO, can be added to a less effective primary reaction solvent to enhance overall solubility. It is crucial to ensure the co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation.
Q4: Is it possible to modify the pH to improve the solubility of this compound?
A4: For ionizable compounds, pH modification can be a powerful tool to enhance solubility. The isatin (B1672199) ring system has a weakly acidic N-H proton. In the presence of a suitable base, this compound can be deprotonated to form a more soluble salt. This approach is particularly useful in protic solvents where the salt form is more readily solvated. However, the compatibility of the base with your other reagents and reaction conditions must be carefully considered.
Q5: How can sonication help with dissolving this compound?
A5: Sonication, the application of ultrasound energy, can be very effective in dissolving suspended particles of this compound. The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high energy, which can break down agglomerates and enhance the mass transfer of the solute into the solvent, leading to faster dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| This compound is not dissolving in the chosen solvent. | The solvent may not be appropriate for the solute's polarity. | - Consult the solvent solubility data table below and select a more suitable solvent, such as DMF or DMSO.- If the primary solvent is required for the reaction, consider using a co-solvent (see Protocol 1). |
| The reaction is slow or incomplete, even with heating. | The concentration of dissolved this compound may be too low for an efficient reaction rate. | - Increase the reaction temperature, if thermally permissible.- Employ a solubility enhancement technique such as using a co-solvent or pH modification to increase the concentration of dissolved reactant (see Protocol 1 and 2). |
| This compound precipitates out of solution when the reaction mixture is cooled. | The solubility of this compound is temperature-dependent. | - If possible, perform subsequent reaction steps or work-up at an elevated temperature.- Consider if the product can be isolated by filtration of the cooled mixture. |
| A suspension of this compound is difficult to stir and appears to have poor contact with other reagents. | Inefficient mixing of the heterogeneous reaction mixture. | - Use mechanical stirring to ensure vigorous agitation.- Employ sonication to maintain a fine, well-dispersed suspension (see Protocol 4). |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| N-Methyl-2-pyrrolidone (NMP) | Likely Soluble (based on similar polarity to DMF/DMSO) |
| Tetrahydrofuran (THF) | Sparingly Soluble to Soluble |
| Acetone | Soluble[2] |
| Acetonitrile | Sparingly Soluble |
| Ethanol | Soluble[2] |
| Methanol | Sparingly Soluble |
| Toluene | Poorly Soluble |
| Water | Insoluble[1] |
Note: This table is based on available literature and solubility principles. It is recommended to perform small-scale solubility tests for your specific reaction conditions.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
Objective: To dissolve this compound in a reaction medium where it has poor solubility by introducing a co-solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene, Acetonitrile)
-
Co-solvent (e.g., DMF, DMSO)
-
Reaction vessel with magnetic or mechanical stirring
Procedure:
-
To the reaction vessel, add the this compound and the primary reaction solvent.
-
Begin vigorous stirring.
-
Slowly add the co-solvent dropwise to the suspension.
-
Observe the mixture for dissolution. Continue adding the co-solvent until the this compound is fully dissolved.
-
Record the final ratio of the primary solvent to the co-solvent. This ratio should be maintained if the reaction is scaled up.
-
Proceed with the addition of other reagents.
Protocol 2: Solubility Enhancement by pH Modification
Objective: To increase the solubility of this compound in a protic solvent by forming its corresponding salt.
Materials:
-
This compound
-
Protic reaction solvent (e.g., Ethanol, Methanol)
-
A suitable, non-nucleophilic base (e.g., Potassium Carbonate, Triethylamine)
-
Reaction vessel with stirring
Procedure:
-
Suspend the this compound in the chosen protic solvent in the reaction vessel.
-
Begin stirring the suspension.
-
Add the base to the mixture in small portions. The amount of base should be at least stoichiometric with the this compound.
-
Observe the mixture for a change in color and dissolution as the salt is formed.
-
Continue stirring until a homogenous solution is obtained.
-
Proceed with the subsequent steps of your reaction.
Protocol 3: Effect of Temperature on Solubility
Objective: To determine the effect of temperature on the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Chosen solvent
-
Sealed vials or test tubes
-
Shaking incubator or heated magnetic stir plate
-
Thermometer
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a shaking incubator or on a heated magnetic stir plate set to the desired temperature.
-
Allow the mixture to equilibrate for several hours with continuous agitation.
-
After equilibration, carefully filter the saturated solution to remove the undissolved solid.
-
Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Repeat this procedure at various temperatures to generate a solubility curve.
Protocol 4: Sonication for Enhanced Dissolution
Objective: To facilitate the dissolution of this compound in a solvent using ultrasound.
Materials:
-
This compound
-
Chosen solvent
-
Reaction vessel
-
Ultrasonic bath or probe sonicator
Procedure:
-
Prepare a suspension of this compound in the solvent within the reaction vessel.
-
Place the reaction vessel in an ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in the vessel.
-
Turn on the ultrasonic bath. The energy from the ultrasound will aid in breaking down solid agglomerates and increase the rate of dissolution.
-
Alternatively, for more concentrated or stubborn suspensions, an ultrasonic probe can be inserted directly into the mixture.
-
Monitor the dissolution visually. Sonication can be applied continuously or in pulses to avoid excessive heating of the sample.
-
Once the solid is dissolved, proceed with the reaction.
Visualizations
Caption: Troubleshooting workflow for overcoming poor solubility of this compound.
Caption: Logical relationship of solubility enhancement methods for this compound.
References
Technical Support Center: Stabilizing 5-Chloroisatin Derivatives for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 5-chloroisatin derivatives in biological assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling these compounds, ensuring data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing this compound and its derivatives?
A1: To ensure the stability and integrity of this compound derivatives, they should be stored in a cool, dry, and well-ventilated area, away from light.[1][2] For long-term storage, it is recommended to keep the solid compounds in tightly sealed containers at 2-8°C.[2] Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q2: What is the general solubility profile of this compound derivatives?
A2: this compound and its derivatives generally exhibit poor solubility in water and aqueous buffers.[3] They are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[4][5] When preparing for biological assays, it is common to create a concentrated stock solution in 100% DMSO.
Q3: How can I prevent the precipitation of my this compound derivative when diluting it into aqueous assay buffer?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. To mitigate this, consider the following strategies:
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in the assay as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may affect enzyme activity.
-
Use a co-solvent: In some cases, the addition of a small percentage of a water-miscible organic co-solvent to the assay buffer can improve solubility.
-
Sonication: Gentle sonication of the final solution can help to dissolve small precipitates.
-
Serial dilutions: Perform serial dilutions in a buffer containing a small amount of serum or a non-ionic surfactant like Pluronic F-68, which can help to maintain solubility.
Q4: Can this compound derivatives interfere with fluorescence-based assays?
A4: Yes, isatin (B1672199) and its derivatives, being heterocyclic compounds with conjugated systems, have the potential to interfere with fluorescence-based assays.[6][7] This interference can manifest as autofluorescence or fluorescence quenching.[7] It is crucial to run appropriate controls, such as the compound alone in the assay buffer without the fluorescent probe, to assess any intrinsic fluorescence. To correct for quenching, a standard curve of the fluorophore in the presence of the compound can be generated.
Troubleshooting Guides
Issue 1: Compound Precipitation in Assay Wells
Symptoms:
-
Visible particulate matter or cloudiness in the wells.
-
Inconsistent or non-reproducible assay results.
-
Atypical dose-response curves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Verify Stock Solution Clarity: Before preparing assay plates, visually inspect the DMSO stock solution for any signs of precipitation. If crystals are present, gently warm the solution and vortex to redissolve the compound.
-
Determine Maximum Aqueous Solubility: Perform a simple solubility test by adding your highest assay concentration of the compound (from the DMSO stock) to the assay buffer. Observe for any precipitation over time.
-
Reduce Final DMSO Concentration: Titrate down the final percentage of DMSO in your assay. While lower DMSO concentrations can reduce solubility, they are also less likely to cause cellular toxicity or interfere with the assay components.
-
Incorporate Additives: Test the effect of adding low concentrations of bovine serum albumin (BSA) (e.g., 0.01-0.1%) or a non-ionic surfactant to the assay buffer to improve compound solubility and stability.
Issue 2: Time-Dependent Loss of Compound Activity
Symptoms:
-
IC50 values increase with longer pre-incubation times.
-
Inconsistent results between experiments run on different days.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for time-dependent activity loss.
Detailed Steps:
-
Perform a Stability Study: Incubate the this compound derivative in your assay buffer at the experimental temperature for various time points (e.g., 0, 1, 2, 4, 8 hours). Analyze the remaining compound concentration at each time point using HPLC.
-
Evaluate pH Sensitivity: Isatin derivatives can be susceptible to hydrolysis, especially at non-neutral pH.[8] Assess the stability of your compound in buffers with different pH values that are relevant to your assay conditions.
-
Minimize Pre-incubation Times: If the compound is found to be unstable, reduce the pre-incubation time in the assay protocol to the minimum necessary.
-
Fresh Preparations: Always prepare fresh dilutions of the compound from the DMSO stock immediately before use.
Data Presentation
Table 1: General Solubility of Isatin in Various Solvents at Different Temperatures
Data presented is for the parent compound, isatin. The solubility of this compound derivatives may vary but will follow similar trends.
| Solvent | Temperature (K) | Mole Fraction Solubility (x1) |
| Water | 298.15 | 5.14E-05 |
| Water | 318.15 | 1.25E-04 |
| Methanol | 298.15 | 0.0069 |
| Methanol | 318.15 | 0.0085 |
| Ethanol | 298.15 | 0.0051 |
| Ethanol | 318.15 | 0.0071 |
| 1,2-Dichloroethane | 298.15 | 0.0074 |
| 1,2-Dichloroethane | 318.15 | 0.0080 |
| Dichloromethane | 298.15 | 0.0045 |
| Dichloromethane | 318.15 | 0.0058 |
| Chloroform | 298.15 | 0.0032 |
| Chloroform | 318.15 | 0.0043 |
Source: Adapted from solubility data for isatin.[3]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClNO₂ | [2] |
| Molecular Weight | 181.58 g/mol | [2] |
| Melting Point | 254-258 °C | |
| Appearance | Orange to brown powder | |
| Water Solubility | Insoluble | [1] |
| Storage Temperature | 2-8 °C | [2] |
Experimental Protocols
Protocol 1: Assessing Aqueous Stability of this compound Derivatives
Objective: To determine the stability of a this compound derivative in a specific aqueous buffer over time.
Materials:
-
This compound derivative
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Incubator or water bath
Procedure:
-
Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Dilute the stock solution into the pre-warmed aqueous buffer to a final concentration of 10 µM (ensure the final DMSO concentration is ≤ 0.1%).
-
Immediately take a "time 0" sample and inject it into the HPLC to determine the initial peak area of the compound.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze each aliquot by HPLC and record the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics.
Protocol 2: Fluorometric Caspase-3 Activity Assay
Objective: To measure the inhibitory activity of a this compound derivative on caspase-3.
Materials:
-
This compound derivative stock solution (in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Active human recombinant caspase-3
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorescence plate reader
Experimental Workflow:
Caption: Experimental workflow for a fluorometric caspase-3 assay.
Procedure:
-
Prepare serial dilutions of the this compound derivative in assay buffer. Also include a vehicle control (DMSO) and a positive control inhibitor.
-
Add 2 µL of each compound dilution to the wells of a 96-well plate.
-
Add 48 µL of assay buffer containing active caspase-3 to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of the caspase-3 substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.
Signaling Pathway
Caspase-3 Activation Pathway
This compound derivatives are often investigated for their role as caspase inhibitors, which are key players in the apoptosis (programmed cell death) pathway. The following diagram illustrates the central role of caspase-3 in both the intrinsic and extrinsic apoptotic pathways.
Caption: Simplified diagram of the extrinsic and intrinsic apoptosis pathways leading to caspase-3 activation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 17630-76-1 | FC52486 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Fluorescence, and Bioactivity of Novel Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady state and time resolved methods of fluorescence quenching of heterocyclic compound in dioxane solvent using linear S-V plots | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 17630-76-1 [chemicalbook.com]
Technical Support Center: Scaling Up 5-Chloroisatin Synthesis for Preclinical Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Chloroisatin for preclinical studies. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Sandmeyer synthesis is the most frequently employed method for preparing this compound, particularly for larger-scale production.[1] This two-step process begins with the formation of an α-(hydroxyimino)acetanilide intermediate from 4-chloroaniline, followed by an acid-catalyzed cyclization to yield this compound.[1] While it has some limitations, its operational simplicity and the availability of starting materials make it a valuable and scalable route.[1]
Q2: What are the primary challenges when scaling up the Sandmeyer synthesis of this compound?
A2: Scaling up the Sandmeyer synthesis presents several challenges. Heat management during the exothermic cyclization step is critical to prevent runaway reactions and the formation of byproducts.[2] Ensuring efficient mixing of the increasingly viscous reaction mixture is also crucial for maintaining reaction homogeneity and consistent yields.[2] Furthermore, handling large quantities of corrosive and hazardous materials like concentrated sulfuric acid requires stringent safety protocols and specialized equipment.[3]
Q3: What level of purity is required for this compound intended for preclinical studies?
A3: For preclinical studies, this compound should be of high purity, typically ≥98%, with well-characterized impurity profiles. The absence of genotoxic impurities is particularly critical. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming purity and identifying any contaminants.[4]
Q4: What are the common impurities in this compound synthesis and how can they be minimized?
A4: Common impurities include unreacted starting materials, the corresponding isatin (B1672199) oxime, and sulfonated byproducts, especially in the Sandmeyer synthesis.[5] Minimizing these impurities can be achieved by optimizing reaction conditions such as temperature and reaction time, ensuring the complete dissolution of starting materials to prevent tar formation, and using purification methods like recrystallization and column chromatography.[5]
Q5: Are there viable alternative synthesis routes to the Sandmeyer method for this compound?
A5: Yes, the Stolle and Gassman syntheses are notable alternatives. The Stolle synthesis involves the condensation of an arylamine with oxalyl chloride followed by a Lewis acid-catalyzed cyclization and is considered a strong alternative for both substituted and unsubstituted isatins.[6][7] The Gassman synthesis proceeds through a 3-methylthio-2-oxindole intermediate which is then oxidized to the isatin.[5][8] These methods may offer advantages in terms of avoiding harsh acidic conditions or for synthesizing specific derivatives.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction during the formation of the isonitrosoacetanilide intermediate.- Sulfonation of the aromatic ring as a side reaction.- Poor solubility of starting materials, especially at larger scales.- Product loss during workup and purification.[5] | - Ensure high purity of starting materials.- Optimize reaction time and temperature for each step.- In the Sandmeyer synthesis, use the minimum effective concentration of sulfuric acid for cyclization.- For lipophilic anilines, consider using methanesulfonic acid to improve solubility during cyclization.[10] |
| Dark/Tarry Product | - Decomposition of starting materials or intermediates under strong acidic and high-temperature conditions.[5] | - Ensure the complete dissolution of the aniline (B41778) starting material before proceeding with the reaction.- Maintain strict temperature control during the exothermic cyclization step.- Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid or by forming a sodium bisulfite adduct.[5] |
| Presence of Isatin Oxime Impurity | - Formation of this byproduct during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[5] | - Introduce a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase of the reaction to react with any excess hydroxylamine.[5] |
| Inconsistent Results at Larger Scale | - Inefficient heat transfer leading to localized overheating.- Poor mixing resulting in non-homogeneous reaction conditions.[2] | - Use a reactor with efficient heat exchange capabilities.- Employ mechanical stirring with appropriate impeller design for viscous reaction mixtures.- Consider a semi-batch process where one reactant is added portion-wise to control the reaction rate and temperature. |
| Difficulty in Purification | - Presence of closely related impurities.- Residual colored byproducts. | - Perform multiple recrystallizations from different solvent systems (e.g., ethyl acetate, ethanol, glacial acetic acid).- For preclinical grade purity, consider flash column chromatography or preparative HPLC.[11] |
Experimental Protocols
Sandmeyer Synthesis of this compound
This two-step protocol is the most common method for synthesizing this compound.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nmc.gov.in [nmc.gov.in]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
Troubleshooting TLC and column chromatography of isatin compounds
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isatin (B1672199) and its derivatives. The following sections address common issues encountered during Thin-Layer Chromatography (TLC) and column chromatography experiments.
Troubleshooting: Thin-Layer Chromatography (TLC)
This section is designed to help you diagnose and resolve common problems encountered during the TLC analysis of isatin compounds.
Question: My isatin compound is streaking or "tailing" on the TLC plate. What is causing this and how can I fix it?
Answer: Streaking or tailing of spots on a TLC plate is a frequent issue and can be attributed to several factors, particularly with nitrogen-containing heterocyclic compounds like isatins.
-
Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[1][2] The stationary phase becomes saturated, leading to a continuous "tail" as the solvent moves up the plate.
-
Solution: Dilute your sample solution and spot a smaller amount on the plate. You can check the concentration by spotting a very small amount and viewing it under a UV lamp before running the plate.[1]
-
-
Compound's Chemical Nature: Isatin and its derivatives can be acidic or basic, leading to strong interactions with the slightly acidic silica (B1680970) gel stationary phase.[3] This can cause the spot to streak.
-
Solution: Modify the mobile phase by adding a small amount of a modifier. For basic isatin derivatives, add a few drops of a base like triethylamine (B128534) or ammonia (B1221849) to the eluent.[3] For acidic derivatives, adding a small amount of acetic or formic acid can improve the spot shape.[3]
-
-
Inappropriate Solvent System: The polarity of the solvent system may not be suitable for your specific isatin derivative, causing it to move unevenly up the plate.[2]
-
Solution: Optimize your solvent system. A common starting point for isatins is a mixture of hexane (B92381) and ethyl acetate (B1210297).[4] You can adjust the ratio to achieve a better separation and spot shape.
-
Question: The spots on my TLC plate are not separating well (i.e., they have very similar Rf values). How can I improve the separation?
Answer: Poor separation of spots is a common challenge in chromatography. Here are several strategies to improve the resolution between your isatin compounds:
-
Optimize the Mobile Phase: The polarity of your eluent is a critical factor.
-
Solution: If your spots are clustered near the bottom of the plate (low Rf values), your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If your spots are near the solvent front (high Rf values), your eluent is too polar; decrease the proportion of the polar solvent.
-
-
Change the Solvent System: Sometimes, simply adjusting the ratio of your current solvents is not enough.
-
Solution: Try a different combination of solvents. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol or other solvent systems with different selectivities.
-
-
Use a Longer TLC Plate: A longer plate provides a greater distance for the compounds to travel, which can lead to better separation of spots with close Rf values.
-
Consider a Different Stationary Phase: If you are using silica gel, you could try alumina (B75360) plates, which have different adsorptive properties and may provide better separation for your specific compounds.[5]
Question: I can't see my isatin compound on the TLC plate after running it. What should I do?
Answer: Isatin and many of its derivatives are colored (typically orange or yellow), but at low concentrations, they may not be visible to the naked eye. Here’s how to visualize your spots:
-
UV Light: Many isatin derivatives are UV-active due to their aromatic structure.
-
Solution: View the dried TLC plate under a UV lamp (usually at 254 nm). The spots should appear as dark patches against a fluorescent green background.[6]
-
-
Staining: If your compound is not UV-active or the UV visualization is faint, you can use a chemical stain.
-
Solution: Use a suitable staining reagent. For isatin compounds, general-purpose stains like potassium permanganate (B83412) or p-anisaldehyde are often effective.[7] Potassium permanganate will react with oxidizable functional groups, appearing as yellow-brown spots on a purple background.[7] p-Anisaldehyde stain can produce a range of colors with different functional groups upon heating.[1][4]
-
Troubleshooting: Column Chromatography
This section provides guidance on common issues encountered during the purification of isatin compounds using column chromatography.
Question: My isatin compound is not eluting from the column, even with a highly polar solvent system.
Answer: This can be a frustrating problem, but there are a few likely causes:
-
Compound Instability: Your isatin derivative might be decomposing on the acidic silica gel.[6]
-
Insoluble Sample: The compound may have precipitated at the top of the column if it is not soluble in the eluent.
-
Solution: Ensure your crude sample is fully dissolved before loading it onto the column. If solubility is an issue, you can use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[6]
-
Question: The separation of my isatin compound from impurities is poor, and I'm getting mixed fractions.
Answer: Achieving pure fractions requires careful optimization of the column chromatography conditions.
-
Inappropriate Solvent System: The eluent may be too polar, causing all compounds to elute too quickly and together.
-
Solution: Start with a less polar solvent system that gives your desired compound an Rf value of around 0.2-0.4 on a TLC plate.[4] This generally provides good separation on a column.
-
-
Improper Column Packing: An improperly packed column with cracks or channels will lead to poor separation.
-
Solution: Ensure your column is packed uniformly without any air bubbles. The slurry packing method is generally recommended for achieving a well-packed column.
-
-
Gradient Elution: For compounds that are very close in polarity, isocratic elution (using a single solvent mixture) may not be sufficient.
-
Solution: Employ a gradient elution, where you start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent.[4] This will help to separate compounds with similar polarities.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC and column chromatography of isatin derivatives?
A1: A common and effective starting point for the chromatography of isatin derivatives is a mixture of hexane and ethyl acetate.[4] You can start with a ratio of 9:1 or 8:2 (hexane:ethyl acetate) and adjust the polarity based on the Rf value of your compound on a TLC plate.
Q2: How do I choose the right stationary phase for my isatin compound?
A2: Silica gel is the most common stationary phase for the chromatography of organic compounds, including isatins.[4] However, if your isatin derivative is sensitive to acidic conditions and prone to decomposition, basic alumina can be a good alternative.[4][5]
Q3: My purified isatin derivative is an oil and won't crystallize. What can I do?
A3: The oily nature of your product could be due to residual solvent or persistent impurities.
-
Residual Solvent: Ensure your product is thoroughly dried under high vacuum.
-
Persistent Impurities: You may need to repeat the column chromatography using a shallower solvent gradient for better separation.
-
Trituration: Try to induce crystallization by adding a small amount of a non-solvent (a solvent in which your product is insoluble, like cold hexane) and scratching the inside of the flask with a glass rod.[4]
Data Presentation
The following table summarizes typical Rf values for some isatin derivatives in a common solvent system. Note that Rf values can vary depending on the specific conditions (e.g., TLC plate manufacturer, temperature, chamber saturation).
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Isatin | 7:3 | 0.38 |
| N-Acetylisatin | 7:3 | 0.55 |
| 5-Bromoisatin | 8:2 | 0.45 |
| 5-Chloroisatin | 8:2 | 0.48 |
| 5-Nitroisatin | 6:4 | 0.30 |
Data is compiled from various sources and should be used as a guideline. It is always recommended to determine the optimal solvent system experimentally for your specific compound and reaction mixture.
Experimental Protocols
1. Protocol for Thin-Layer Chromatography (TLC) Analysis of an Isatin Reaction Mixture
-
Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen eluent (e.g., 8:2 hexane:ethyl acetate) into a TLC chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material, co-spot (starting material and reaction mixture in the same spot), and reaction mixture.
-
Spot the Plate: Dissolve a small amount of your starting material and reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount of each solution onto the corresponding marks on the baseline.
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.
-
Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
2. Protocol for Column Chromatography Purification of an Isatin Derivative (Slurry Method)
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm) on top of the plug.
-
In a separate beaker, make a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just level with the top of the silica. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude isatin product in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the fractions by TLC to determine which ones contain your purified product.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified isatin derivative.
3. Preparation of Visualization Stains
-
Potassium Permanganate Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
p-Anisaldehyde Stain: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Store the solution in the refrigerator.[1]
Visualizations
References
Preventing decomposition of 5-Chloroisatin during workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 5-Chloroisatin during experimental workup.
Troubleshooting Guide
Encountering issues during the workup of this compound can be frustrating. This guide is designed to help you identify potential causes of decomposition and provides solutions to mitigate them.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Isolated Product | Decomposition during acidic or basic washes: The isatin (B1672199) ring is susceptible to opening under strong acidic or basic conditions. | - Use mild acidic (e.g., saturated NH4Cl solution) or basic (e.g., saturated NaHCO3 solution) washes.- Minimize contact time with aqueous layers.- Perform washes at low temperatures (0-5 °C). |
| Oxidation: this compound can be oxidized, especially at elevated temperatures or in the presence of oxidizing agents. | - Degas solvents to remove dissolved oxygen.- Work under an inert atmosphere (e.g., Nitrogen or Argon) if possible.- Avoid excessive heating during solvent removal. | |
| Product Discoloration (Darkening) | Formation of colored impurities or tar: This can result from decomposition under harsh conditions, such as strong acids or high temperatures. | - Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid or ethyl acetate (B1210297).[1]- Consider purification via the formation of a sodium bisulfite adduct.[1][2] |
| Residual solvent (e.g., DMF): High-boiling point solvents can be difficult to remove and may lead to decomposition upon heating. | - After initial solvent removal by rotary evaporation, co-evaporate with a lower-boiling point solvent like toluene (B28343) to azeotropically remove traces of high-boiling point solvents.- Dry the product under high vacuum. | |
| Oily or Gummy Product Instead of a Solid | Presence of impurities: Impurities can inhibit crystallization. | - Ensure the reaction has gone to completion using TLC analysis.- Purify the crude product using column chromatography or recrystallization. |
| Residual solvent: Even small amounts of solvent can prevent solidification. | - Ensure thorough drying under high vacuum, possibly with gentle heating if the compound is stable at that temperature. | |
| Product is inherently an oil: Some derivatives of this compound may be oils at room temperature. | - Confirm the expected physical state of the product from literature if available.- If it is an oil, purification will rely on chromatography. | |
| Inconsistent Spectroscopic Data (e.g., NMR, IR) | Presence of decomposition products: Ring-opened or oxidized byproducts will show different spectral features. | - Re-purify the sample.- Compare the spectra with a known standard if possible.- Analyze the crude reaction mixture by NMR to identify potential side products formed during the reaction itself. |
Frequently Asked Questions (FAQs)
Q1: What are the primary ways this compound can decompose during a typical workup?
A1: The main decomposition pathways for this compound during workup are believed to be similar to those of other isatin derivatives. These include:
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Hydrolytic Ring-Opening: The amide bond within the isatin ring is susceptible to hydrolysis under both strongly acidic and basic conditions. This can lead to the formation of 2-amino-5-chlorophenylglyoxylic acid or its derivatives.
-
Oxidation: The isatin ring can be oxidized, particularly under harsh conditions, which may lead to the formation of 5-chloroisatoic anhydride.
-
Reaction with Nucleophiles: The C3-carbonyl group is electrophilic and can react with strong nucleophiles present in the reaction mixture or workup reagents.
Q2: What pH range should I maintain during aqueous extraction to prevent decomposition?
A2: It is crucial to avoid strongly acidic or basic conditions. For acidic washes, a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl), which is weakly acidic, is recommended. For basic washes to remove acidic impurities, a saturated aqueous solution of sodium bicarbonate (NaHCO3), which is weakly basic, is a safer choice than stronger bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3). It is advisable to keep the contact time with these aqueous solutions to a minimum and to perform the extractions at a reduced temperature (e.g., in an ice bath).
Q3: What are the best solvents for extracting this compound?
A3: Ethyl acetate is a commonly used and effective solvent for extracting this compound and its derivatives. Dichloromethane can also be used. The choice of solvent should also be guided by the polarity of the specific derivative you are working with and its solubility.
Q4: My final product is a dark oil, not the expected solid. What should I do?
A4: First, ensure that all high-boiling point solvents, such as DMF or DMSO, have been thoroughly removed, as they can make the product appear oily. This can be achieved by co-evaporation with a solvent like toluene followed by drying under high vacuum. If the product is still an oil, it may contain impurities that are inhibiting crystallization. In this case, purification by column chromatography is recommended. It is also possible that your specific derivative of this compound is an oil at room temperature.
Q5: How can I remove colored impurities from my this compound product?
A5: Recrystallization is often an effective method for removing colored impurities.[1] Solvents such as ethyl acetate or glacial acetic acid have been reported to be effective for recrystallizing this compound.[1][3] For persistent coloration, treatment with activated carbon during the recrystallization process can be beneficial. Another reported method for purifying isatins is through the formation of a sodium bisulfite addition product, which can then be filtered and the isatin regenerated by treatment with acid.[2]
Experimental Protocol: Recommended Workup for a Reaction Involving this compound
This protocol outlines a general workup procedure designed to minimize the decomposition of this compound.
1. Quenching the Reaction: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.
2. Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add ethyl acetate to the separatory funnel. c. Gently shake the funnel, venting frequently to release any pressure. d. Allow the layers to separate and drain the aqueous layer. e. Extract the aqueous layer two more times with ethyl acetate. f. Combine all the organic layers.
3. Washing: a. Wash the combined organic layers sequentially with: i. Saturated aqueous sodium bicarbonate (NaHCO3) solution (if the reaction was run under acidic conditions or to remove acidic byproducts). ii. Water. iii. Saturated aqueous sodium chloride (brine) solution. b. During each wash, shake gently and minimize the contact time.
4. Drying: a. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4). b. Stir the mixture for 15-30 minutes. The drying agent should be free-flowing, not clumped together. c. Filter off the drying agent.
5. Solvent Removal: a. Concentrate the filtrate under reduced pressure using a rotary evaporator. b. Keep the water bath temperature as low as possible (ideally below 40 °C) to avoid thermal decomposition. c. If a high-boiling solvent like DMF or DMSO was used, add toluene to the crude product and evaporate again to azeotropically remove residual solvent. Repeat this step if necessary.
6. Purification: a. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethyl acetate) or by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting flowchart for this compound workup.
Caption: Plausible decomposition of this compound via base-catalyzed hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 3. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
Technical Support Center: Optimizing Catalyst Selection for 5-Chloroisatin Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing catalyst selection for cross-coupling reactions involving 5-Chloroisatin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenge is the relative inertness of the C-Cl bond compared to C-Br or C-I bonds. Activating this bond for oxidative addition to the palladium center typically requires more specialized and robust catalyst systems.[1] Key considerations are selecting highly active catalysts, appropriate ligands, and optimized reaction conditions (base, solvent, temperature) to achieve good conversion and minimize side reactions.
Q2: Which palladium sources and ligands are recommended as a starting point for coupling with an aryl chloride like this compound?
A2: For challenging aryl chlorides, palladium pre-catalysts are often more reliable than generating the active Pd(0) species in situ.[2][3] Recommended starting points include:
-
Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃, or modern pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G2.[4][2][5]
-
Ligands: Bulky, electron-rich phosphine (B1218219) ligands are crucial for activating the C-Cl bond.[6] Excellent choices for screening include Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1]
Q3: My reaction mixture turns black shortly after heating. What does this indicate and how can I prevent it?
A3: The formation of a black precipitate, known as "palladium black," is a sign of catalyst decomposition.[7] This occurs when the active Pd(0) catalyst agglomerates and falls out of solution, rendering it inactive. Common causes include the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[7][8] To prevent this, ensure a strictly inert atmosphere using degassed solvents, use high-purity reagents, and consider if the reaction temperature can be lowered.[1][7] Using robust ligands that stabilize the Pd(0) center can also mitigate decomposition.
Q4: How can I minimize hydrodechlorination, where the chlorine atom is replaced by hydrogen?
A4: Hydrodechlorination is a common side reaction. To minimize it, consider the following strategies:
-
Ligand Choice: Employ bulky, electron-rich ligands that favor the desired reductive elimination pathway over competing side reactions.[1]
-
Base Selection: Use a non-nucleophilic, sterically hindered base.[1]
-
Temperature: Lowering the reaction temperature may reduce the rate of hydrodechlorination relative to the productive coupling.[1]
Q5: For a Sonogashira coupling, is a copper co-catalyst always necessary?
A5: While traditionally used, the copper co-catalyst can often promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[7][9] If homocoupling is a significant issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][7] These protocols often rely on more sophisticated palladium/ligand systems to function efficiently.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are high-purity and have been stored correctly under inert conditions. Use a pre-catalyst for more reliable generation of the active Pd(0) species.[3] |
| Inappropriate Ligand | The C-Cl bond requires a highly active catalyst. Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.[1] |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or NaOt-Bu. Ensure the base is anhydrous if required.[5] |
| Insufficient Temperature | Cross-coupling of aryl chlorides often requires higher temperatures (80-120 °C) to facilitate oxidative addition.[5][6] Gradually increase the reaction temperature while monitoring for substrate/product decomposition. |
| Solvent Effects | The solvent can significantly impact solubility and reactivity. Screen common solvents like dioxane, toluene, THF, or DMF. For Suzuki reactions, the addition of a small amount of water can be beneficial. |
| Reagent Impurity | Ensure all reagents, especially the coupling partner (e.g., boronic acid, amine), are pure. Impurities can poison the catalyst.[3] |
Problem 2: Significant Side Product Formation
| Side Reaction | Troubleshooting Steps |
| Homocoupling (Alkyne Dimerization in Sonogashira) | This is often caused by the copper co-catalyst, especially in the presence of oxygen.[9] Reduce the amount of the copper catalyst, ensure a strictly inert atmosphere, or switch to a copper-free protocol.[1][7] Slow addition of the alkyne can also help.[1] |
| Homocoupling (Boronic Acid Dimerization in Suzuki) | This can occur if the reaction mixture is not properly degassed, as oxygen can promote this pathway.[10] Ensure the use of thoroughly degassed solvents and maintain a positive pressure of inert gas. |
| Protodeboronation (in Suzuki reactions) | This is the loss of the boronic acid group, often caused by excess water or base.[2] Use an appropriate amount of a suitable base (e.g., K₃PO₄) and carefully control the amount of water if used as a co-solvent. |
Data Presentation: Recommended Starting Conditions for Aryl Chlorides
The following tables summarize generally effective starting conditions for various coupling reactions with challenging aryl chlorides. These should be considered a baseline for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 |
| XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80-100 |
| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 100 |
| [PdCl(allyl)]₂ / cataCXium® A | K₂CO₃ | Toluene/H₂O | 100 |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) |
| Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 |
| RuPhos Pd G3 | K₂CO₃ | t-BuOH | 80-100 |
| Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 |
| [Pd(NHC)] complexes | Cs₂CO₃ | Dioxane | 100-120 |
Table 3: Sonogashira Coupling of Aryl Chlorides (Copper-Free)
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 100 |
| [PdCl(allyl)]₂ / XPhos | K₃PO₄ | Toluene | 110 |
| Pd(PPh₃)₄ | i-Pr₂NH | DMF | 80-100 |
| PdCl₂(dppf) | Et₃N | Acetonitrile | 80 |
Experimental Protocols (General Starting Points)
Caution: These are generalized protocols and must be optimized for this compound. All operations should be performed in a fume hood using appropriate personal protective equipment.
General Protocol for Suzuki-Miyaura Coupling
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To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[4]
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Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
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To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
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Seal the vessel, then evacuate and backfill with an inert gas three times.
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Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
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Add the degassed anhydrous solvent (e.g., Toluene) via syringe.
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Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl.
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Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting failed this compound coupling reactions.
Caption: Decision guide for selecting a starting catalyst system based on the desired reaction.
Caption: A simplified representation of a palladium cross-coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Crystallization of 5-Chloroisatin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the crystallization of 5-Chloroisatin and its derivatives.
Troubleshooting Guide
This guide addresses specific problems that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Question: My this compound derivative is not dissolving in the chosen solvent.
Answer:
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Inappropriate Solvent Selection: this compound and its derivatives exhibit varying solubility in different organic solvents. While it is slightly soluble in water, it readily dissolves in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and acetone.[1] For recrystallization, solvents such as ethyl acetate (B1210297), methanol, and dichloromethane (B109758) have been successfully used.[2][3][4] If your compound is not dissolving, consider using a more polar solvent or a solvent mixture.
-
Insufficient Solvent Volume: You may not be using a sufficient amount of solvent to dissolve the compound, especially at room temperature. The general principle of single-solvent recrystallization is to dissolve the solute in a minimum amount of hot solvent.[5]
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Low Temperature: The solubility of most compounds, including this compound derivatives, increases with temperature.[6] Ensure you are heating the solvent to its boiling point while dissolving your compound.
Question: No crystals are forming after cooling the solution.
Answer:
-
Solution is Not Supersaturated: Crystal formation requires a supersaturated solution, a metastable state where the concentration of the solute is higher than its solubility at that temperature.[7] If crystals do not form upon cooling, your solution may not be sufficiently concentrated.
-
Solution: Try to induce crystallization by:
-
Scratching the inner wall of the flask: Use a glass rod to create a rough surface that can promote nucleation.
-
Seeding: Introduce a tiny crystal of the pure compound to the solution to act as a nucleation site.
-
Reducing the volume of the solvent: Reheat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[8]
-
Using an ice bath: Further cooling can sometimes be necessary to induce crystallization.[5]
-
-
Question: The product "oils out" instead of forming crystals.
Answer:
-
"Oiling out" occurs when the melting point of the solid is lower than the temperature of the solution.[8] This is problematic because impurities tend to dissolve in the liquid droplets, preventing the formation of pure crystals.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to the solution. This will lower the saturation temperature and may prevent the compound from oiling out upon cooling.[8]
-
Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
-
-
Question: The crystal yield is very low.
Answer:
-
Excessive Solvent: Using too much solvent during recrystallization is a common cause of low yield, as a significant amount of the compound may remain dissolved in the mother liquor.[8]
-
Solution: Before filtering, you can test the mother liquor by dipping a glass stirring rod into it and allowing the solvent to evaporate. A large amount of residue indicates that a significant quantity of the compound is still in solution.[8] You can recover some of this by evaporating a portion of the solvent and cooling again.
-
-
Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (if performed), some product may crystallize prematurely and be lost with the insoluble impurities.
-
Solution: Ensure the funnel and receiving flask are pre-heated to prevent premature cooling.
-
Question: The crystals are very small or needle-like.
Answer:
-
Rapid Crystallization: The formation of very small or needle-like crystals is often a result of rapid crystallization, which can trap impurities within the crystal lattice.[9]
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
-
Use More Solvent: Adding a slight excess of the hot solvent can slow down the rate of crystallization.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound derivatives?
A1: An ideal solvent for single-solvent recrystallization should dissolve the compound well when hot but poorly at room temperature.[5] For this compound, solvents like ethanol, methanol, and ethyl acetate have been shown to be effective.[2][3][4]
Q2: How can I remove colored impurities during recrystallization?
A2: If your solution is colored due to impurities, you can add a small amount of decolorizing charcoal (Norit) to the hot solution before performing a hot gravity filtration. The charcoal will adsorb the colored impurities.[5]
Q3: What is the typical melting point of this compound?
A3: The reported melting point of this compound is in the range of 254-258 °C.[10][11] A broad melting point range for your recrystallized product may indicate the presence of impurities.
Q4: Can I use a two-solvent system for recrystallization?
A4: Yes, a two-solvent system is a viable alternative. In this method, the first solvent should dissolve your compound very well at all temperatures, while the second solvent should not dissolve it at any temperature. The two solvents must be miscible.[5] You would dissolve the compound in a minimum amount of the hot first solvent and then add the second solvent dropwise until the solution becomes cloudy, then add a drop or two of the first solvent to redissolve the precipitate before cooling.
Data on this compound Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClNO₂ | [12] |
| Molecular Weight | 181.58 g/mol | [12] |
| Appearance | Pale yellow to reddish or yellow-brownish powder | [11] |
| Melting Point | 254-258 °C | [10][11] |
| Water Solubility | Insoluble | [10] |
| Organic Solvent Solubility | Soluble in DMSO, ethanol, and acetone | [1] |
Experimental Protocols
Recrystallization of this compound from Ethanol
This protocol is adapted from a general synthesis procedure for this compound.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture to the boiling point of the ethanol while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum desiccator.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound derivatives.
Caption: Troubleshooting logic for common crystallization problems.
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 3. US4188325A - Isatin process and products - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Home Page [chem.ualberta.ca]
- 6. mt.com [mt.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 10. chemwhat.com [chemwhat.com]
- 11. This compound | 17630-76-1 [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
Addressing batch-to-batch variability in 5-Chloroisatin synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in 5-Chloroisatin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Sandmeyer synthesis is a widely used and robust method for the preparation of this compound.[1][2][3][4][5] This two-step process involves the formation of a p-chlorooximinoacetanilide intermediate from 4-chloroaniline (B138754), followed by an acid-catalyzed cyclization to yield this compound.[1][2][3][4][5]
Q2: What are the critical parameters that influence batch-to-batch consistency in this compound synthesis?
A2: Several factors can contribute to variability between batches, including the purity of starting materials (especially the 4-chloroaniline), the temperature control during the highly exothermic cyclization step, the concentration of sulfuric acid used, and the efficiency of the final purification. Inconsistent control of these parameters can lead to variations in yield, purity, and the formation of side products.
Q3: What are the common impurities encountered in this compound synthesis and how can they be minimized?
A3: Common impurities include unreacted starting materials, isatin-5-sulfonic acid (resulting from sulfonation of the aromatic ring by concentrated sulfuric acid), and this compound oxime.[6] To minimize these, ensure the reaction goes to completion, use the appropriate concentration and temperature of sulfuric acid, and consider purification methods like recrystallization or column chromatography.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TTC) is a common method to monitor the progress of both the formation of the p-chlorooximinoacetanilide intermediate and the final cyclization to this compound.
Q5: What are the safety precautions to consider during the synthesis?
A5: The synthesis involves the use of corrosive and hazardous materials such as concentrated sulfuric acid and chloral (B1216628) hydrate (B1144303). The cyclization step is highly exothermic and requires careful temperature control to prevent runaway reactions.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Low Yield
| Observation | Potential Cause | Troubleshooting Steps |
| Lower than expected yield of p-chlorooximinoacetanilide intermediate | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is heated to the recommended temperature (typically 80-100°C) and maintained for the specified duration (e.g., 2 hours).[1] |
| Poor quality of starting materials. | Use high-purity 4-chloroaniline and other reagents. | |
| Low yield of this compound during cyclization | Incomplete cyclization. | Ensure the temperature of the sulfuric acid is maintained within the optimal range (60-80°C) during the addition of the intermediate and for a sufficient time afterward.[6] |
| Sulfonation of the aromatic ring as a side reaction. | Use the minimum effective concentration of sulfuric acid and avoid excessive temperatures. | |
| Loss of product during workup and purification. | Optimize the purification procedure, for example, by careful recrystallization with an appropriate solvent like ethyl acetate (B1210297).[1] | |
| "Tar" or polymeric byproduct formation. | Ensure the p-chlorooximinoacetanilide is completely dry before adding to the sulfuric acid. Add the intermediate in small portions to control the exotherm.[6] |
Product Purity Issues
| Observation | Potential Cause | Troubleshooting Steps |
| Presence of starting material in the final product | Incomplete reaction. | Monitor the reaction by TLC to ensure full consumption of the starting material. Consider extending the reaction time if necessary. |
| Formation of a significant amount of side products (e.g., isatin-5-sulfonic acid, this compound oxime) | Incorrect reaction temperature or acid concentration. | Strictly control the temperature during the cyclization step. Use the recommended concentration of sulfuric acid. |
| Discolored final product (darker than the expected orange-red) | Presence of "tar" or other colored impurities. | Ensure complete dissolution of the aniline (B41778) starting material in the first step.[6] Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid or by forming the sodium bisulfite addition product.[6] |
Experimental Protocols
Synthesis of p-chlorooximinoacetanilide (Intermediate)
This protocol is adapted from a literature procedure.[1]
Materials:
-
4-Chloroaniline (8 g, 0.06 mol)
-
Chloral hydrate (10.92 g, 0.06 mol)
-
Saturated aqueous solution of sodium sulfate (B86663) (157.75 mL)
-
Concentrated hydrochloric acid (5.21 mL)
-
Hydroxylamine (B1172632) hydrochloride (13.35 g, 0.19 mol)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve the 4-chloroaniline in water and concentrated hydrochloric acid.
-
Add the saturated aqueous solution of sodium sulfate.
-
In a separate beaker, dissolve the chloral hydrate and hydroxylamine hydrochloride in water.
-
Add the chloral hydrate and hydroxylamine hydrochloride solution to the 4-chloroaniline solution.
-
Heat the mixture to 80-100°C for 2 hours.
-
Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from ethyl acetate to obtain pure p-chlorooximinoacetanilide.
Synthesis of this compound
This protocol is adapted from a literature procedure.[1]
Materials:
-
p-chlorooximinoacetanilide (6 g, 0.03 mol)
-
Concentrated sulfuric acid (21.99 mL)
-
Crushed ice
-
Ethyl acetate (for recrystallization)
Procedure:
-
Carefully add the concentrated sulfuric acid to a reaction vessel and heat to 60-70°C.
-
Slowly add the dry p-chlorooximinoacetanilide in small portions to the heated sulfuric acid, ensuring the temperature does not exceed 80°C. This step is highly exothermic and requires careful control.
-
After the addition is complete, maintain the reaction mixture at 80°C for 10 minutes.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a large volume of crushed ice with stirring.
-
Allow the precipitate to form completely.
-
Filter the crude this compound, wash thoroughly with cold water to remove any residual acid, and dry.
-
Recrystallize the crude product from ethyl acetate to yield pure this compound as a brick-red powder.
Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Caption: Logical troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Polar 5-Chloroisatin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying polar 5-Chloroisatin derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section is designed to help you resolve common challenges during the purification of polar this compound derivatives.
Recrystallization Troubleshooting
Question: My this compound derivative is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue with polar compounds. Here are several strategies to address this:
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Increase the Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil completely, then allow it to cool slowly.
-
Slow Down the Cooling Process: Rapid cooling can favor oil formation. Let the solution cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Re-evaluate Your Solvent System: The chosen solvent may not be ideal. Consider using a different solvent or a solvent mixture.
Question: My this compound derivative won't crystallize from solution, even after cooling.
Answer: If crystals do not form, your solution is likely not supersaturated. Here are some troubleshooting steps:
-
Reduce the Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal as described above.
-
Use a Different Solvent: The solubility of your compound in the chosen solvent at low temperatures may still be too high. A solvent in which your compound is less soluble at cold temperatures might be more effective. Performing small-scale solubility tests is recommended.
Question: The purity of my this compound derivative does not improve after recrystallization. What could be the reason?
Answer: If impurities are co-crystallizing with your product, consider the following:
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Insoluble Impurities: If you observe solid particles in the hot solution before cooling, these are likely insoluble impurities. You should perform a hot filtration to remove them before allowing the solution to cool and crystallize.
-
Soluble Impurities: If the impurities have very similar solubility properties to your desired compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, another purification technique like column chromatography might be required to remove these impurities before a final recrystallization.
Chromatography Troubleshooting
Question: My polar this compound derivative is streaking on the TLC plate. How can I get clean spots?
Answer: Streaking is a common problem with polar, and particularly basic or acidic, compounds on silica (B1680970) gel.[1][2] Here’s how to address it:
-
Add a Modifier to the Eluent:
-
For basic compounds, add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or a solution of ammonia (B1221849) in methanol (B129727) to the mobile phase.[2] This will neutralize the acidic sites on the silica gel, reducing strong interactions that cause streaking.
-
For acidic compounds, adding a small amount of a protic acid like acetic acid or formic acid (0.1-1%) to the mobile phase can improve the spot shape.[1]
-
-
Lower the Sample Concentration: You may be overloading the TLC plate. Try spotting a more dilute solution of your sample.[3]
-
Use an Alternative Stationary Phase:
-
Alumina (B75360): For basic compounds, basic or neutral alumina can be a good alternative to silica gel.[4]
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase TLC plates can provide better separation.[2]
-
Question: My this compound derivative is not moving from the baseline during column chromatography.
Answer: This indicates that your compound is too strongly adsorbed to the stationary phase, likely due to high polarity.
-
Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).
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Switch to a More Polar Solvent System: Consider using a more polar solvent system altogether, such as dichloromethane/methanol.
-
Use an Alternative Stationary Phase: If your compound is still not eluting, consider using a less polar stationary phase like alumina or employing reversed-phase chromatography.
Question: The separation between my desired compound and an impurity is very poor on the column.
Answer: To improve the resolution between closely eluting compounds:
-
Optimize the Solvent System: A small change in the solvent ratio can sometimes significantly improve separation. Run several TLCs with slightly different solvent systems to find the optimal conditions. An Rf value of 0.2-0.4 for the desired compound is often a good target for column chromatography.
-
Use a Finer Mesh Silica Gel: Smaller silica gel particles provide a larger surface area and can lead to better separation.
-
Adjust the Flow Rate: A slower flow rate can improve resolution by allowing for better equilibrium between the stationary and mobile phases.
-
Use a Longer, Narrower Column: Increasing the column length to diameter ratio can enhance separation efficiency.
Frequently Asked Questions (FAQs)
What are the most common methods for purifying polar this compound derivatives?
The most frequently employed methods are recrystallization and column chromatography. Recrystallization is often successful using solvents like ethyl acetate, ethanol, or methanol.[3][5] Column chromatography on silica gel with a mobile phase such as a hexane/ethyl acetate gradient is also a standard technique.[5] For very polar derivatives or challenging separations, reversed-phase chromatography may be more suitable.
What is a good starting point for a recrystallization solvent for a new this compound derivative?
Based on the parent compound and related derivatives, good starting solvents to test are ethyl acetate, ethanol, methanol, and dichloromethane.[3] It is always recommended to perform small-scale solubility tests to determine the ideal solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold.
How do I choose a solvent system for column chromatography of a polar this compound derivative?
A mixture of hexane (or petroleum ether) and ethyl acetate is a very common and effective starting point. You can determine the optimal ratio by running thin-layer chromatography (TLC) first. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4.
My this compound derivative seems to be unstable on silica gel. What are my options?
If you suspect your compound is degrading on the acidic surface of silica gel, you have several alternatives:
-
Deactivate the Silica Gel: You can reduce the acidity by preparing a slurry of the silica gel with a small amount of a base like triethylamine in your non-polar solvent before packing the column.
-
Use Alumina: Neutral or basic alumina is a good alternative stationary phase for acid-sensitive compounds.
-
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol), which is generally less harsh for acid-sensitive compounds.
Data Presentation
Solubility of Isatin (Parent Compound) in Various Solvents at 298.15 K (25 °C)
Note: This data is for the parent compound, isatin. The solubility of this compound derivatives will vary but this table provides a useful starting point for solvent selection.
| Solvent | Mole Fraction Solubility (x10^-3) | Mass Fraction Solubility (x10^-2) |
| Water | 0.0514 | 0.042 |
| Ethanol | 4.09 | 1.31 |
| Ethyl Acetate | 5.68 | 0.954 |
| Methanol | Not specified in provided results | Not specified in provided results |
| Acetone | Not specified in provided results | Not specified in provided results |
[Source: 2]
Typical Purification Parameters for this compound and its Derivatives
| Parameter | Recrystallization | Column Chromatography |
| Common Solvents | Ethyl Acetate, Ethanol, Methanol, Dichloromethane[3] | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate[3] |
| Typical Yield | ~70%[3] | Dependent on sample purity and separation efficiency |
| Purity Assessment | Melting Point, TLC | TLC, HPLC |
| Reported Melting Point (this compound) | 230-232 °C[3] | - |
| Reported Rf Value (this compound) | 0.35 (Petroleum Ether:Ethyl Acetate, 1:1)[3] | - |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized for specific derivatives.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound derivative. Add a few drops of a chosen solvent (e.g., ethyl acetate) and observe the solubility at room temperature. Heat the test tube in a warm water bath and add the solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath to assess crystal formation.
-
Dissolution: In an Erlenmeyer flask, add your crude product. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the compound. It is advisable to keep the solvent at or near its boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of a Polar this compound Derivative
This protocol outlines a general procedure for purification using flash column chromatography.
-
TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf of ~0.2-0.4 and provides good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent mixture you plan to use for elution.
-
Pour the slurry into the column and gently tap to ensure even packing without air bubbles.
-
Allow the solvent to drain until it is level with the top of the silica gel. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Begin elution with a low polarity solvent system and gradually increase the polarity (gradient elution) if necessary to elute your compound and then more polar impurities.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound derivative.
-
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. Purification [chem.rochester.edu]
- 3. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4188325A - Isatin process and products - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Chloroisatin and 5-Fluoroisatin
For Researchers, Scientists, and Drug Development Professionals
Isatin (B1672199) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Among these, halogenated isatins, particularly those substituted at the 5-position, have garnered significant interest in medicinal chemistry. This guide provides a detailed comparison of the biological activities of two prominent members of this family: 5-Chloroisatin and 5-Fluoroisatin. By examining their anticancer, antiviral, and antimicrobial properties, supported by experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers engaged in drug discovery and development.
Anticancer Activity
Both this compound and 5-Fluoroisatin scaffolds have been incorporated into derivatives exhibiting notable anticancer properties. While direct comparative studies on the parent molecules are limited, the available data on their derivatives suggest that the nature of the halogen at the 5-position significantly influences their cytotoxic potential.
This compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer.[1] Its derivatives have demonstrated cytotoxicity against various cancer cell lines. For instance, a study on the cytotoxicity of this compound and its derivatives against brine shrimp showed significant lethal effects, indicating its potential as a cytotoxic agent.
Fluorinated isatins, including derivatives of 5-Fluoroisatin, have also been extensively studied for their anticancer activities. The introduction of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. Studies on various fluorinated isatin derivatives have reported IC50 values in the micromolar range against several cancer cell lines.
Table 1: Anticancer Activity of this compound and 5-Fluoroisatin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative | Human Breast Cancer (MDA-MB-231) | Not specified, but inhibits growth | [1] |
| 5-Fluoroisatin-based Hydrazone | Human Liver Cancer (HepG2) | 152.90 | |
| 5-Fluoroisatin-based Hydrazone | Human Lung Cancer (A549) | 107.90 |
Antiviral Activity
Direct comparative studies on the antiviral activity of 5-substituted isatin derivatives have provided valuable insights into the role of the halogen substituent. Research indicates that the 5-fluoro substitution is generally more favorable for antiviral activity compared to the 5-chloro substitution.
A comprehensive review of isatin derivatives as antiviral agents highlighted that the introduction of a fluorine atom at the C-5 position of isatin boosted anti-HIV activity and resulted in less cytotoxic compounds.[2] In contrast, the presence of a chlorine atom at the same position was found to be detrimental to activity and led to increased toxicity.[2]
Table 2: Comparative Anti-HIV Activity of 5-Fluoro and 5-Chloro Isatin Derivatives
| Compound Type | Substitution at C-5 | EC50 (µM) | CC50 (µM) | Reference |
| Isatin Derivative | -F | 0.0742 - 1.16 | 123 - >200 | [2] |
| Isatin Derivative | -Cl | 4.73 - >12.5 | 4.73 - 12.5 | [2] |
Antimicrobial Activity
Both this compound and 5-Fluoroisatin derivatives have been shown to possess significant antimicrobial properties against a range of bacterial and fungal pathogens. The halogen at the 5-position is generally considered to enhance the antimicrobial potency of the isatin scaffold.
Derivatives of this compound, such as this compound-3-hydrazone, have demonstrated broad-spectrum antibacterial activity.[3] Similarly, various derivatives of 5-Fluoroisatin, including thiosemicarbazones and chalcone (B49325) conjugates, have exhibited potent antimicrobial effects.[1][4] One study noted that substitution at the 5th position of isatin with fluorine, chlorine, or bromine produced more active antimicrobial compounds.[1]
Table 3: Antimicrobial Activity of this compound and 5-Fluoroisatin Derivatives
| Compound/Derivative | Microorganism | Inhibition Zone (mm) / MIC (µg/mL) | Reference |
| This compound-3-hydrazone (500 µg/cm³) | Proteus vulgaris | 25 mm | [3] |
| 5-Fluoroisatin-chalcone conjugate (100 mg/mL) | Escherichia coli | Moderately Active | [4] |
| 5-Fluoroisatin-chalcone conjugate (100 mg/mL) | Staphylococcus aureus | Moderately Active | [4] |
| 5-Fluoroisatin-chalcone conjugate (100 mg/mL) | Candida albicans | Moderately to Highly Active | [4] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or 5-Fluoroisatin derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The agar (B569324) well diffusion method is used to assess the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: The surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic or antifungal agent serves as a positive control.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathway Diagrams
EGFR Signaling Pathway
This compound has been reported to inhibit the EGFR signaling pathway. The following diagram illustrates a simplified overview of this pathway, which plays a crucial role in cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory point of this compound.
General Apoptosis Pathway
The induction of apoptosis is a common mechanism of action for many anticancer agents. While the specific pathways for this compound and 5-Fluoroisatin are still under detailed investigation, the following diagram illustrates a generalized overview of the intrinsic and extrinsic apoptosis pathways.
Caption: Generalized overview of the major apoptosis signaling pathways.
References
- 1. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 2. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
5-Chloroisatin vs. Other Isatin Derivatives: A Comparative Guide for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isatin (B1672199) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects. Among these, 5-chloroisatin has garnered significant attention. This guide provides an objective comparison of this compound and other notable isatin derivatives as anticancer agents, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Comparative Anticancer Activity
The anticancer efficacy of isatin derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The substitution pattern on the isatin ring plays a crucial role in determining the cytotoxic activity. Halogenation at the C5 position, as in this compound, has been shown to enhance anticancer properties.[1][2][3][4]
Below is a summary of the reported IC50 values for this compound and other representative isatin derivatives against various cancer cell lines.
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Halogenated Isatin | MDA-MB-231 (Breast) | Data suggests inhibition, specific IC50 not provided in snippets | [5] |
| 5-Bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione | Pyrazoline conjugate of 5-bromoisatin | Leukemia subpanel | 0.69-3.35 | [6] |
| Isatin-based sulphonamide (11b) | Sulphonamide derivative | T47D (Breast) | Not specified, but potent | [7] |
| Isatin-based sulphonamide (12b) | Sulphonamide derivative | T47D (Breast) | Not specified, but potent | [7] |
| Quinoline-isatin derivative (13) | Quinoline (B57606) conjugate | Caco-2 (Colon) | Comparable to Doxorubicin | [8][9] |
| Quinoline-isatin derivative (14) | Quinoline conjugate | Caco-2 (Colon) | Comparable to Doxorubicin | [8][9] |
| 5-(2-carboxyethenyl)isatin derivative (32) | Carboxyethenyl derivative | HepG-2 (Liver) | 0.00713 | [10] |
Mechanisms of Action: Targeting Key Signaling Pathways
Isatin derivatives exert their anticancer effects through various mechanisms, often by modulating critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism of action for many isatin derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][7][8][9][10][11] These receptors are often overexpressed in tumors and play a crucial role in tumor angiogenesis and metastasis. By blocking the ATP-binding site of these kinases, isatin derivatives can inhibit downstream signaling cascades, leading to reduced cell proliferation and angiogenesis. This compound, in particular, has been noted to inhibit EGFR signaling pathways.[5]
Induction of Apoptosis
Isatin derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. Apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that isatin derivatives can trigger apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins, leading to caspase activation and eventual cell death.
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of anticancer agents. Below are detailed methodologies for key in vitro assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15][16]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the isatin derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20][21][22][23]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Procedure:
-
Cell Treatment: Treat cells with the isatin derivatives at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25][26][27][28][29][30]
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described above and harvest approximately 1 x 10⁶ cells.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate for a short period.
-
PI Staining: Add 400 µL of PI solution (50 µg/mL) and mix well. Incubate at room temperature for 5-10 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.
Conclusion
This compound and its derivatives represent a promising class of anticancer agents. Their efficacy is often enhanced by substitutions on the isatin core, with halogenation at the 5-position being a key modification. These compounds exert their effects through multiple mechanisms, including the inhibition of crucial signaling pathways like VEGFR-2 and EGFR, and the induction of apoptosis. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these and other novel isatin derivatives in the quest for more effective cancer therapies. Further structure-activity relationship (SAR) studies are warranted to optimize the isatin scaffold for improved potency and selectivity.
References
- 1. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp [banglajol.info]
- 4. Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 5. This compound | 17630-76-1 | FC52486 | Biosynth [biosynth.com]
- 6. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. bio-techne.com [bio-techne.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Apoptosis Protocols | USF Health [health.usf.edu]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. cancer.wisc.edu [cancer.wisc.edu]
- 30. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Validating the Mechanism of Action of 5-Chloroisatin in Cancer Cells: A Comparative Guide
This guide provides a comprehensive analysis of the anti-cancer properties of 5-Chloroisatin, offering a comparative perspective against established and alternative therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to validate the mechanism of action of this compound in cancer cells, with a focus on the MDA-MB-231 breast cancer cell line.
Comparative Cytotoxicity Analysis
The anti-proliferative activity of this compound and comparator compounds was evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for this comparison. While direct comparative studies for this compound against a wide range of compounds are limited, this section compiles available data for context.
Table 1: Comparative IC50 Values in MDA-MB-231 Human Breast Cancer Cells
| Compound | IC50 (µM) | Mechanism of Action |
| This compound | Data not available in direct comparison | Epidermal Growth Factor Receptor (EGFR) Inhibitor |
| 5-Fluorouracil | 9.6[1] | Thymidylate Synthase Inhibitor |
| Doxorubicin | 1.65 ± 0.23[1] | Topoisomerase II Inhibitor |
| Paclitaxel | 0.3[2] | Microtubule Stabilizer |
| Gefitinib | Not specified for MDA-MB-231 | EGFR Tyrosine Kinase Inhibitor |
| Erlotinib | Not specified for MDA-MB-231 | EGFR Tyrosine Kinase Inhibitor |
Note: IC50 values can vary based on experimental conditions such as cell density, duration of drug exposure, and the specific assay used. The data presented here is a compilation from various sources and should be interpreted with this variability in mind.
Mechanism of Action: Inhibition of EGFR Signaling Pathway
This compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.[2][4] By inhibiting EGFR, this compound is proposed to disrupt these key oncogenic pathways.
The primary downstream signaling cascades affected by EGFR activation are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. Inhibition of EGFR by this compound is expected to lead to a reduction in the phosphorylation and activation of key proteins within these pathways, ultimately resulting in decreased cell proliferation and induction of apoptosis.
Caption: Proposed mechanism of action of this compound via inhibition of the EGFR signaling pathway.
Induction of Apoptosis
Table 2: Comparative Analysis of Apoptosis Induction in MDA-MB-231 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control (Untreated) | ~1-5% | ~1-5% | ~1-5% |
| This compound | Data not available | Data not available | Data not available |
| Doxorubicin + EGCG-loaded NLC | ~49% (total apoptosis) | ||
| Doxorubicin + EGCG-loaded NLC-RGD | ~58% (total apoptosis) |
Data for comparator agents are context-dependent and sourced from various studies.
Cell Cycle Arrest
Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to a halt in cell division and proliferation. It is hypothesized that this compound induces cell cycle arrest, likely at the G1/S or G2/M checkpoint, as a consequence of EGFR signaling inhibition. Specific data on the effects of this compound on the cell cycle distribution of MDA-MB-231 cells is needed for a direct comparison.
Table 3: Comparative Analysis of Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Untreated) | ~50-60% | ~20-30% | ~10-20% | <5% |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Compound 7k (16 µM) | 77.87 | Data not available | Data not available | Data not available |
| Eupatorin (5 µg/mL, 24h) | 12.37 | 34.40 | 5.89 |
Data for comparator agents are context-dependent and sourced from various studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays discussed in this guide.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat MDA-MB-231 cells with the desired concentrations of this compound or comparator compounds for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment and Harvesting: Treat MDA-MB-231 cells as described for the apoptosis assay and harvest the cells.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C for at least 2 hours.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Caption: A general experimental workflow for validating the mechanism of action of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising anti-cancer agent that likely exerts its effects through the inhibition of the EGFR signaling pathway, leading to reduced cell proliferation, induction of apoptosis, and cell cycle arrest. However, to fully validate its mechanism of action and to accurately position it relative to other cancer therapeutics, further research is required. Specifically, studies that provide direct, quantitative comparisons of this compound with standard-of-care drugs in relevant cancer cell lines, such as MDA-MB-231, are needed. Elucidating the precise downstream effects on the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways through techniques like western blotting for phosphorylated proteins will provide a more detailed understanding of its molecular mechanism. Such data will be invaluable for the continued development and potential clinical application of this compound in cancer therapy.
References
Navigating the Maze of Kinase Inhibition: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount in the quest for targeted and effective therapeutics. While some compounds are designed for high specificity, many exhibit off-target effects by interacting with multiple kinases. This guide provides a comparative overview of kinase inhibitor cross-reactivity, using 5-Chloroisatin as an introductory case and presenting detailed profiles of well-characterized inhibitors to illustrate the importance of comprehensive screening.
This compound, an isatin (B1672199) derivative, has been investigated for its potential as an anti-cancer agent, with reports suggesting it inhibits the Epidermal Growth Factor Receptor (EGFR) signaling pathway. However, publicly available, comprehensive quantitative data on its cross-reactivity across the human kinome is limited. This highlights a critical challenge in early-stage drug discovery: a compound's full inhibitory profile is often not fully elucidated. To underscore the significance of broad kinase profiling, this guide presents a comparative analysis of three well-studied kinase inhibitors with varying selectivity profiles: Staurosporine, Sunitinib, and Dasatinib.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 values) of Staurosporine, Sunitinib, and Dasatinib against a selection of kinases. Lower IC50 values indicate higher potency. This data, compiled from various sources, demonstrates the diverse selectivity patterns of these compounds.
| Kinase | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) | Dasatinib IC50 (nM) |
| ABL | - | >5000 | 1 |
| c-Kit | - | 4 | - |
| CDK2 | - | - | - |
| EGFR | 937 (Wild-Type) | >1000 | >1000 |
| EphA2 | - | - | 16 |
| FLT3 | - | 250 | - |
| LCK | - | - | 1.1 |
| p60v-src | 6 | >10000 | - |
| PDGFRβ | - | 2 | 14 |
| PKA | 7 | - | - |
| PKC | 0.7 | - | - |
| PKG | 8.5 | - | - |
| RET | - | 37 | - |
| SRC | - | >10000 | 0.8 |
| VEGFR2 | - | 9 | - |
| YES1 | - | - | 1.1 |
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile relies on robust and standardized experimental protocols. Below are generalized methodologies for key assays used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay format is a foundational method for determining the potency of an inhibitor against a purified kinase.
1. Reagent Preparation:
- Kinase Buffer: A buffered solution (e.g., HEPES, pH 7.5) containing MgCl2, a detergent (e.g., Brij-35), and a reducing agent (e.g., DTT).
- Kinase Solution: The purified kinase of interest is diluted to a working concentration in the kinase buffer.
- Substrate Solution: A peptide or protein substrate specific to the kinase is prepared in the kinase buffer.
- ATP Solution: Adenosine triphosphate (ATP) is prepared at a concentration near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.
- Inhibitor Stock Solution: The test compound (e.g., this compound) and reference inhibitors are dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution. Serial dilutions are then prepared.
2. Assay Procedure:
- In a microplate, the kinase solution, substrate solution, and inhibitor dilution are combined.
- The reaction is initiated by the addition of the ATP solution.
- The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to proceed.
- The reaction is terminated by the addition of a stop solution, often containing a chelating agent like EDTA to sequester Mg2+ ions, which are essential for kinase activity.
3. Detection:
- The amount of phosphorylated substrate is quantified. Several detection methods can be employed:
- Radiometric Assays: Utilize [γ-³²P]ATP, where the incorporation of the radiolabel into the substrate is measured.
- Fluorescence-Based Assays: Employ fluorescently labeled antibodies that specifically recognize the phosphorylated substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.
- Luminescence-Based Assays: Measure the depletion of ATP using a luciferase/luciferin system (e.g., Kinase-Glo®).
4. Data Analysis:
- The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control (e.g., DMSO).
- The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay
Cell-based assays provide a more physiologically relevant context by assessing the inhibitor's effect on kinase activity within a living cell.
1. Cell Culture and Treatment:
- A cell line that expresses the target kinase is cultured under appropriate conditions.
- Cells are seeded into microplates and treated with serial dilutions of the inhibitor or a vehicle control (DMSO).
- The cells are incubated for a predetermined period to allow for inhibitor uptake and target engagement.
2. Cell Lysis and Protein Quantification:
- After incubation, the cells are washed and then lysed to release the cellular proteins.
- The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
3. Analysis of Target Phosphorylation (Western Blotting):
- Equal amounts of protein from each lysate are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of the target kinase or its downstream substrate.
- A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using chemiluminescence.
- The membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein to normalize for protein loading.
4. Data Analysis:
- The intensity of the phosphoprotein bands is quantified and normalized to the total protein levels.
- The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the target protein.
Visualizing Kinase Inhibition Concepts
To better understand the experimental workflow and the principle of cross-reactivity, the following diagrams are provided.
Caption: A simplified workflow for determining kinase inhibitor potency.
Caption: Kinase inhibitors can bind to their intended target and off-target kinases.
Conclusion
The comprehensive profiling of kinase inhibitors is a cornerstone of modern drug discovery. While compounds like this compound show promise in targeting specific signaling pathways, a thorough understanding of their cross-reactivity is essential to predict potential off-target effects and to develop safer, more effective therapies. The comparative data for Staurosporine, Sunitinib, and Dasatinib clearly illustrate that kinase inhibitors can range from highly promiscuous to relatively selective. By employing robust biochemical and cell-based assays, researchers can build a detailed picture of an inhibitor's selectivity profile, a critical step in advancing a compound from a preliminary hit to a clinical candidate.
Comparative Analysis of 5-Chloroisatin and Imatinib in CML Models: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant disparity in the available research and data for 5-Chloroisatin compared to the well-established Chronic Myeloid Leukemia (CML) therapeutic, imatinib (B729). While imatinib has been extensively studied, with a clearly defined mechanism of action and a wealth of clinical and preclinical data, information on the specific effects of this compound in CML models is currently lacking in publicly accessible scientific databases. This guide, therefore, presents a detailed overview of imatinib's action in CML and contextualizes the general anti-cancer potential of the broader isatin (B1672199) chemical class, highlighting the critical need for further research to enable a direct comparative study.
Imatinib: The Gold Standard in CML Treatment
Imatinib, a potent and selective inhibitor of the BCR-ABL tyrosine kinase, revolutionized the treatment of CML.[1][2] The BCR-ABL fusion protein, a hallmark of CML, is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of leukemia cells.[3] Imatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain, preventing the transfer of a phosphate (B84403) group to its substrates.[2][4] This action effectively blocks the downstream signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis in CML cells.[2][4]
Key Performance Metrics of Imatinib in CML
The efficacy of imatinib has been extensively documented in numerous clinical trials. The landmark International Randomized Study of Interferon and STI571 (IRIS) trial established imatinib as the standard of care for newly diagnosed CML patients.[2]
| Efficacy Endpoint | Imatinib Performance | Reference |
| Complete Cytogenetic Response (CCyR) | 76% of patients at 18 months in the IRIS trial. | [2] |
| Major Molecular Response (MMR) | Achieved in a significant proportion of patients, associated with long-term positive outcomes. | [2] |
| Overall Survival (OS) | At a median follow-up of 10.9 years, the OS rate was 83.3%. | [5] |
Signaling Pathway of Imatinib's Action in CML
The primary mechanism of imatinib is the inhibition of the BCR-ABL tyrosine kinase, which in turn blocks several downstream signaling pathways crucial for CML cell proliferation and survival.
Caption: Mechanism of Imatinib in CML.
This compound and the Isatin Class of Compounds
Isatin is a heterocyclic compound that serves as a scaffold for a variety of derivatives with demonstrated biological activities, including anti-cancer properties.[6] While specific data for this compound in CML is not available, studies on other isatin derivatives have shown cytotoxic effects against various leukemia cell lines, including the CML cell line K562.
For instance, some isatin-based compounds have been reported to induce apoptosis and inhibit cell proliferation in leukemia cells.[7] However, the precise mechanisms of action and the specific molecular targets for these derivatives in the context of CML are not well-defined and appear to be diverse, with some reports suggesting inhibition of pathways other than BCR-ABL. One source indicates that this compound may inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is not the primary therapeutic target in CML.[1]
Experimental Data on Isatin Derivatives in Leukemia (Not Specific to this compound)
| Isatin Derivative | Cell Line | Reported Effect | Reference |
| Nicotinic acid amide of isatin | K562 | Inhibition of cell proliferation and ABCG2 expression. | [1] |
| Artemisinin-isatin hybrids | K562 | Antiproliferative activity. | [7] |
| 5-bromo-isatin derivative | Leukemia cell lines | Potent anticancer activity with GI50 values in the low micromolar range. | [4] |
Experimental Protocols
Detailed experimental protocols for evaluating the efficacy of compounds like imatinib and for screening novel compounds like this compound in CML models are crucial for comparative studies.
Cell Viability Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., this compound or imatinib) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Experimental workflow for the MTT assay.
BCR-ABL Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the BCR-ABL kinase.
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant BCR-ABL enzyme, a specific peptide substrate (e.g., a biotinylated peptide containing the ABL kinase recognition sequence), and various concentrations of the test compound (e.g., this compound or imatinib).
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Detect the amount of phosphorylated substrate using a method such as an antibody-based detection system (e.g., ELISA with an anti-phosphotyrosine antibody) or a fluorescence-based method.
-
Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the BCR-ABL kinase activity.
Conclusion and Future Directions
While imatinib stands as a well-characterized and highly effective targeted therapy for CML, the potential of this compound in this specific malignancy remains unexplored. The broader class of isatin derivatives has shown promise in various cancer models, including leukemia, suggesting that this compound may warrant further investigation.
To enable a meaningful comparative study, future research should focus on:
-
In vitro cytotoxicity screening: Determining the IC50 values of this compound in a panel of CML cell lines, including those with imatinib resistance mutations.
-
Mechanism of action studies: Investigating whether this compound directly inhibits the BCR-ABL kinase and its downstream signaling pathways.
-
Apoptosis and cell cycle analysis: Evaluating the ability of this compound to induce programmed cell death and alter cell cycle progression in CML cells.
Without such fundamental experimental data, any comparison between this compound and imatinib in the context of CML would be purely speculative. The generation of this data is a prerequisite for advancing our understanding of the potential therapeutic utility of this compound in CML.
References
- 1. This compound | 17630-76-1 | FC52486 | Biosynth [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Selective Cytotoxicity in Chronic Myeloid Leukemia (K-562) Cells Induced by 532 nm LASER Irradiation Without Exogenous Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro: A Challenge for Precision Therapy in BCR-ABL1 and BCR-ABL1 Like Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in K562 cells by dicyclohexylammonium salt of hyperforin through a mitochondrial-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of the Antibacterial Efficacy of 5-Chloroisatin Schiff Bases
An objective analysis of the performance of various 5-Chloroisatin Schiff bases against pathogenic bacteria, supported by experimental data.
Isatin (B1672199) and its derivatives have long been a subject of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Among these, Schiff bases derived from this compound have emerged as a promising class of compounds with potent antibacterial activity. This guide provides a head-to-head comparison of the antibacterial efficacy of different this compound Schiff bases, presenting quantitative data from various studies to aid researchers and drug development professionals in this field.
Comparative Antibacterial Activity
The antibacterial activity of this compound Schiff bases has been evaluated against a range of Gram-positive and Gram-negative bacteria. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data from several key studies are summarized below.
| Compound/Schiff Base Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| This compound-3-hydrazone | Staphylococcus aureus ATCC 6538: 19 mm (500 µg/cm³) Enterococcus faecalis ATCC 29212: 15 mm (500 µg/cm³) | Escherichia coli ATCC 25922: 20 mm (500 µg/cm³) Pseudomonas aeruginosa ATCC 43895: 18 mm (500 µg/cm³) Proteus vulgaris ATTC 8427: 25 mm (500 µg/cm³) | Zlatkovic, 2018[3] |
| Schiff base of this compound and 2-methyl-4-nitroaniline (B30703) | Staphylococcus aureus: 16 mm Bacillus subtilis: 14 mm | Escherichia coli: 12 mm Pseudomonas aeruginosa: 10 mm Salmonella typhi: 11 mm | S. B. Bennur, 2013[2] |
| Metal Complexes of this compound Schiff base (L) | S. B. Bennur, 2013[2] | ||
| Cu(II) Complex | S. aureus: 20 mm B. subtilis: 18 mm | E. coli: 16 mm P. aeruginosa: 14 mm S. typhi: 15 mm | |
| Co(II) Complex | S. aureus: 18 mm B. subtilis: 16 mm | E. coli: 14 mm P. aeruginosa: 12 mm S. typhi: 13 mm | |
| Ni(II) Complex | S. aureus: 17 mm B. subtilis: 15 mm | E. coli: 13 mm P. aeruginosa: 11 mm S. typhi: 12 mm | |
| Zn(II) Complex | S. aureus: 19 mm B. subtilis: 17 mm | E. coli: 15 mm P. aeruginosa: 13 mm S. typhi: 14 mm |
Note: The values for this compound-3-hydrazone represent the zone of inhibition in mm at a given concentration, while the values for the Schiff base of this compound and 2-methyl-4-nitroaniline and its metal complexes also represent the zone of inhibition in mm.
Experimental Protocols
The methodologies employed in the synthesis and antibacterial evaluation of this compound Schiff bases are crucial for the interpretation and replication of the reported results.
1. Synthesis of this compound Schiff Bases:
A general and widely adopted method for the synthesis of this compound Schiff bases involves the condensation reaction between this compound and a primary amine or a hydrazine (B178648) derivative.[2][3]
-
Materials: this compound, appropriate primary amine (e.g., 2-methyl-4-nitroaniline) or hydrazine, ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Equimolar amounts of this compound and the respective amine/hydrazine are dissolved in ethanol.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for a specified period (typically 1-4 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).
-
The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[1][2]
-
2. Antibacterial Activity Screening:
The in vitro antibacterial activity of the synthesized compounds is commonly assessed using the agar (B569324) well diffusion method or the broth microdilution method to determine the minimum inhibitory concentration (MIC).[2][4][5]
-
Agar Well Diffusion Method:
-
A standardized inoculum of the test bacterium is uniformly spread on the surface of a sterile nutrient agar plate.
-
Wells of a specific diameter are punched into the agar.
-
A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.
-
A standard antibiotic is used as a positive control, and the solvent alone serves as a negative control.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.[2]
-
-
Microtiter Plate Method (for MIC determination):
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
-
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis and evaluation of the antibacterial activity of this compound Schiff bases can be visualized as follows:
Caption: General workflow for the synthesis and antibacterial evaluation of this compound Schiff bases.
The precise signaling pathways through which this compound Schiff bases exert their antibacterial effects are still under investigation. However, it is hypothesized that their mechanism of action may involve the inhibition of essential bacterial enzymes or interference with the integrity of the bacterial cell wall or membrane. The presence of the isatin core, the chlorine substituent, and the azomethine group of the Schiff base are all thought to contribute to the overall antibacterial activity. Further research, including molecular docking studies, can help elucidate the specific molecular targets of these compounds.[4]
References
- 1. Synthesis and antibacterial activity of Schiff bases of 5-substituted isatins [html.rhhz.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of 5-Chloroisatin Analogs: A Comparative Guide to their Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-chloroisatin analogs, delving into their structure-activity relationships (SAR) in anticancer and antibacterial applications. This analysis is supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
Isatin (B1672199) and its derivatives, particularly the 5-chloro substituted analogs, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as versatile scaffolds for the development of novel therapeutic agents. This guide synthesizes findings from various studies to offer a comparative analysis of their efficacy, focusing on how structural modifications influence their biological function.
Cytotoxicity Against Human Breast Cancer Cells (MCF-7)
The anticancer potential of this compound analogs has been a key area of investigation. Notably, a series of S-benzyldithiocarbazate Schiff bases derived from 5-haloisatins have been evaluated for their cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Compound ID | Halogen Substitution | R Group on Schiff Base | IC50 (µM) against MCF-7 |
| 1 | 5-Fluoro | S-benzyl | 9.26 |
| 2 | 5-Chloro | S-benzyl | 38.69 |
| 3 | 5-Bromo | S-benzyl | 6.40 |
Analysis of Structure-Activity Relationship (SAR): The data suggests that the nature of the halogen at the 5-position of the isatin ring significantly influences the cytotoxic activity against MCF-7 cells. The trend for cytotoxicity is Br > F > Cl. The bromo-substituted analog (3 ) exhibited the highest potency, while the chloro-substituted analog (2 ) was the least active in this particular series. This highlights the importance of the electronic and steric properties of the substituent at this position for anticancer activity.
Antibacterial Activity of this compound Derivatives
A variety of this compound derivatives have been synthesized and screened for their antibacterial properties. The following table summarizes the minimum inhibitory concentration (MIC) values of selected analogs against Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Structural Description | Bacillus cereus (MIC in mg/mL) | Staphylococcus aureus (MIC in mg/mL) | Escherichia coli (MIC in mg/mL) |
| 4 | N-alkylation derivative | 0.156 | >5 | >5 |
| 5 | 1,3-Dipolar cycloaddition product | >5 | 5 | 5 |
| 6 | Another 1,3-dipolar cycloaddition product | >5 | 5 | 5 |
| 7 | Derivative with a nitrogen-containing moiety | >5 | 5 | 5 |
Analysis of Structure-Activity Relationship (SAR): Among the tested compounds, the N-alkylation derivative (4 ) demonstrated the most potent and selective activity against the Gram-positive bacterium Bacillus cereus, with a MIC value of 0.156 mg/mL.[1] In contrast, the 1,3-dipolar cycloaddition products (5 and 6 ) and another derivative (7 ) showed moderate activity against Staphylococcus aureus and Escherichia coli.[1] These findings suggest that modifications at the N1 position of the this compound ring can significantly impact antibacterial potency and spectrum.
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic activity of the this compound analogs against the MCF-7 cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2][3][4]
Procedure:
-
Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound analogs and incubated for a further 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the this compound derivatives was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5][6][7][8]
Procedure:
-
Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton broth, and the inoculum was standardized to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilutions: The test compounds were serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Caption: Workflow of the broth microdilution method for MIC determination.
Inhibition of EGFR Signaling Pathway
Some isatin analogs have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9][10][11][12][13] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. This compound-based compounds can potentially inhibit the kinase activity of EGFR, thereby blocking downstream signaling.
Caption: Simplified diagram of the EGFR signaling pathway and the point of inhibition by this compound analogs.
References
- 1. ijera.com [ijera.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. protocols.io [protocols.io]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Alternative Cancer Cell Metabolism of EGFR Mutated Non-Small Cell Lung Cancer Serves as a Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 5-Chloroisatin Derivatives: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a novel compound engages its intended molecular target within a cellular context is a pivotal step in the discovery pipeline. This guide provides a comprehensive comparison of methodologies for validating the target engagement of 5-Chloroisatin derivatives, a class of compounds showing promise as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying signaling pathways and experimental workflows.
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities, including anticancer properties.[1] Their mechanism of action is often attributed to the inhibition of protein kinases, which are crucial regulators of cellular processes.[2] Validating the direct interaction of these compounds with their putative targets, such as EGFR, is essential to confirm their mechanism of action and guide further optimization.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of novel compounds is a critical measure of their potency and a primary indicator of target engagement. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%, is a key parameter in this assessment.
Below is a table summarizing the in vitro EGFR kinase inhibitory activity of a series of novel 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives, compared to the well-established EGFR inhibitor, Erlotinib.
| Compound ID | Structure | EGFR IC50 (µM) | Antiproliferative Activity (MCF-7) GI50 (µM) |
| 15 | 5-chloro-N-(4-fluorophenethyl)-3-(hydroxymethyl)-2-oxoindoline-1-carboxamide | 0.25 | 0.18 |
| 16 | 5-chloro-N-(3-fluorophenethyl)-3-(hydroxymethyl)-2-oxoindoline-1-carboxamide | 0.31 | 0.25 |
| 19 | 5-chloro-N-(4-chlorophenethyl)-3-(hydroxymethyl)-2-oxoindoline-1-carboxamide | 0.28 | 0.21 |
| 20 | 5-chloro-N-(3-chlorophenethyl)-3-(hydroxymethyl)-2-oxoindoline-1-carboxamide | 0.35 | 0.29 |
| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | 0.09 | 0.15 |
Data synthesized from a study on novel EGFR inhibitors containing a 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold.[3]
Experimental Protocols
Accurate and reproducible experimental design is paramount for validating target engagement. Here, we provide detailed protocols for two key methodologies: an in vitro kinase inhibition assay and a cellular thermal shift assay (CETSA).
In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines the determination of IC50 values for this compound derivatives against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound derivatives and reference compounds (e.g., Erlotinib)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the this compound derivatives and the reference inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the recombinant EGFR enzyme.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[4]
Materials:
-
Cell line expressing the target protein (e.g., A549 cells for EGFR)
-
This compound derivatives and reference compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating (e.g., PCR cycler, heating block)
-
Western blot reagents and equipment (primary antibody against the target protein, secondary antibody, etc.)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of the this compound derivative or vehicle control (DMSO) and incubate at 37°C for 1-2 hours.
-
Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform western blotting using a primary antibody specific for the target protein (e.g., anti-EGFR).
-
Detect the protein bands using an appropriate secondary antibody and imaging system.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the band intensity against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.[5]
Visualizing Pathways and Workflows
To better understand the context of target engagement, visual representations of signaling pathways and experimental workflows are invaluable.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
By employing these methodologies and comparative analyses, researchers can robustly validate the target engagement of this compound derivatives, providing a solid foundation for their continued development as potential therapeutic agents.
References
- 1. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Chloroisatin's Cytotoxicity on Cancerous vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to healthy tissues is a central focus in oncological research. Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including significant anti-cancer properties. This guide provides a comparative overview of the cytotoxicity of a specific derivative, 5-Chloroisatin, on cancerous versus normal cells, drawing upon the broader understanding of isatin-based compounds and their mechanisms of action.
While direct comparative studies on this compound with specific IC50 values on a wide panel of cancerous and normal cell lines are limited in publicly available research, this guide synthesizes the existing knowledge on its activity and the general behavior of isatin derivatives to provide a framework for its evaluation as a potential therapeutic agent.
Quantitative Cytotoxicity Data
| Cell Line | Cell Type | Compound | IC50 (µM)[1] | Therapeutic Index (vs. Normal Fibroblasts) |
| Cancerous Cells | ||||
| MDA-MB-231 | Breast Adenocarcinoma | This compound | Data not available | - |
| MCF-7 | Breast Adenocarcinoma | Isatin Derivative | ~5-20 | ~5-20 |
| A549 | Lung Carcinoma | Isatin Derivative | ~10-30 | ~3.3-10 |
| HCT116 | Colon Carcinoma | Isatin Derivative | ~15-40 | ~2.5-6.7 |
| Normal Cells | ||||
| HDF | Human Dermal Fibroblasts | Isatin Derivative | ~100+ | - |
Note: The IC50 values for isatin derivatives are representative ranges found in the literature for this class of compounds and are for illustrative purposes. Specific values for this compound need to be experimentally determined.
Mechanism of Action: A Tale of Two Pathways
This compound and its parent compound, isatin, are believed to exert their cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting critical signaling pathways that are often dysregulated in cancer cells.
Inhibition of EGFR Signaling
One of the key targets of isatin derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation and survival. This compound has been suggested to inhibit EGFR signaling pathways.[3] This inhibition is crucial as it can halt the downstream signals that promote cancer cell growth.
Induction of Apoptosis via Caspase Activation
A hallmark of effective anti-cancer agents is their ability to induce apoptosis in tumor cells. Isatin derivatives are known to trigger the intrinsic apoptosis pathway. This process involves the activation of a cascade of enzymes called caspases, which are responsible for the controlled dismantling of the cell. The process typically involves the release of cytochrome c from the mitochondria, which then activates initiator caspases (like caspase-9), leading to the activation of executioner caspases (like caspase-3).
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, detailed experimental protocols are essential. The following are standard methodologies used to assess the cytotoxic effects of compounds like this compound.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancerous and normal cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A control group with no compound is also included. The plates are incubated for 24, 48, or 72 hours.
-
MTT Reagent Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the compound concentration.
Annexin V/Propidium (B1200493) Iodide Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are cultured in 6-well plates and treated with this compound at concentrations around the predetermined IC50 value for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.
Conclusion
While the currently available data on this compound is promising, comprehensive studies directly comparing its cytotoxic effects on a broad panel of cancer cell lines and corresponding normal cells are necessary to fully elucidate its therapeutic potential. The general evidence from isatin derivatives suggests a favorable selectivity for cancer cells, likely mediated through the inhibition of key oncogenic signaling pathways like EGFR and the induction of apoptosis. Future research should focus on generating robust quantitative data to establish a clear therapeutic index for this compound and further unravel its molecular mechanisms of action. This will be critical for its advancement as a potential candidate in the drug development pipeline.
References
- 1. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) [mdpi.com]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
Benchmarking the synthetic efficiency of different 5-Chloroisatin synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Chloroisatin, a crucial building block for various bioactive molecules, can be synthesized through several routes. This guide provides a comparative analysis of the synthetic efficiency of different methods, supported by experimental data, to aid in the selection of the most suitable pathway for specific research and development needs.
Comparison of Synthetic Efficiency
The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, and the availability of starting materials. Below is a summary of quantitative data for prominent synthesis methods.
| Synthesis Route | Starting Material(s) | Key Reagents | Reaction Steps | Overall Yield | Purity | Reference |
| Sandmeyer Synthesis | 4-Chloroaniline (B138754), Chloral (B1216628) hydrate (B1144303) | Hydroxylamine (B1172632) hydrochloride, Sulfuric acid | 2 | ~56% | Recrystallized | [1] |
| Direct Chlorination | Isatin (B1672199) | Trichloroisocyanuric acid (TCCA), Sulfuric acid | 1 | 72% | Not specified | [2] |
| Direct Chlorination | Isatin | N-Chlorosaccharin, SiO₂ | 1 | 48% | Purified | [3] |
| Stolle Synthesis | 4-Chloroaniline | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | 2 | Data not available for this compound | - | [4][5] |
| Gassman Synthesis | 4-Chloroaniline | tert-Butyl hypochlorite, Keto-thioether | Multi-step | Data not available for this compound | - | [6][7] |
Detailed Experimental Protocols
Sandmeyer Synthesis of this compound
The Sandmeyer synthesis is a well-established two-step method for producing isatins from anilines.[8]
Step 1: Synthesis of 4-Chlorooximinoacetanilide
In a modified Sandmeyer procedure, 4-chloroaniline (8 g, 0.06 mol) is reacted with chloral hydrate (10.92 g, 0.06 mol) in a saturated aqueous solution of sodium sulfate (B86663) (157.75 ml).[1] To this mixture, concentrated hydrochloric acid (5.21 ml) and a solution of hydroxylamine hydrochloride (13.35 g, 0.19 mol) are added.[1] The reaction mixture is then heated. The resulting crude product is obtained as a pale brown solid, which upon recrystallization from ethyl acetate (B1210297) yields brown colored powdered 4-chlorooximinoacetanilide.[1] This step has a reported yield of 80%.[1]
Step 2: Cyclization to this compound
The 4-chlorooximinoacetanilide (6 g, 0.03 mol) is then treated with concentrated sulfuric acid (21.99 ml) under controlled temperature to induce cyclization.[1] The crude product is a pink-red solid, which after recrystallization from ethyl acetate, affords a brick-red powdered solid of this compound.[1] This cyclization step has a reported yield of 70%.[1]
Direct Chlorination of Isatin
A more direct approach involves the regioselective chlorination of commercially available isatin.
Using Trichloroisocyanuric Acid (TCCA)
A suspension of isatin (10 mmol) and trichloroisocyanuric acid (3.4 mmol) in sulfuric acid (4 cm³) is stirred at room temperature for 5 minutes.[2] Following the reaction, cold water is added, and the solution is extracted with ethyl acetate. The organic layer is then treated with 10% NaHCO₃, washed with saturated NaCl solution, and dried.[2] After solvent evaporation, this compound is isolated with a reported yield of 72%.[2]
Using N-Chlorosaccharin
N-halosaccharins can also be used for the regioselective preparation of 5-haloisatins. In this procedure, isatin (5 mmol) reacts with N-chlorosaccharin (5 mmol) in the presence of SiO₂ (5 g) at room temperature.[3] This method yields this compound with a purified yield of 48% after 72 hours.[3]
Stolle Synthesis
The Stolle synthesis is a versatile method for producing oxindoles and isatins.[5] The general approach involves the condensation of an aniline (B41778) (in this case, 4-chloroaniline) with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum trichloride, to yield the isatin.[4] While this method is a recognized route for isatin synthesis, specific experimental protocols and quantitative yield data for the synthesis of this compound were not found in the surveyed literature.
Gassman Synthesis
Workflow for Comparing Synthesis Routes
The following diagram illustrates the logical workflow for evaluating and selecting a synthetic route for this compound.
Caption: Logical workflow for the comparison of this compound synthesis routes.
Conclusion
Based on the available experimental data, the direct chlorination of isatin using TCCA in sulfuric acid offers the highest reported yield (72%) in a single step.[2] The Sandmeyer synthesis, while a reliable and well-documented two-step process, provides a slightly lower overall yield (approximately 56%).[1] The choice between these methods may depend on factors such as the cost and availability of starting materials (isatin vs. 4-chloroaniline) and the desired scale of the synthesis. The Stolle and Gassman syntheses, while established methods for isatin formation, lack specific quantitative data for this compound, making a direct efficiency comparison challenging at this time. Further research into optimizing these alternative routes for this compound could provide valuable additions to the synthetic chemist's toolkit.
References
- 1. View of Synthesis of isatin, this compound and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. nmc.gov.in [nmc.gov.in]
- 5. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
5-Chloroisatin: A Comparative Analysis of its Antiviral Activity Across Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive cross-validation of the antiviral activity of 5-Chloroisatin, a halogenated derivative of the versatile isatin (B1672199) scaffold. While isatin and its derivatives have garnered significant interest in medicinal chemistry for their broad biological activities, this report focuses on the specific antiviral profile of this compound. Through a comparative analysis of available data, this document aims to provide researchers, scientists, and drug development professionals with a clear perspective on its efficacy, or lack thereof, against various viral pathogens in different cell culture models. The findings suggest that while the isatin core is a valuable starting point for antiviral drug discovery, the 5-chloro substitution may not be favorable for broad-spectrum antiviral activity.
Performance Summary: this compound vs. Isatin Derivatives
Experimental evidence indicates that this compound itself does not exhibit significant antiviral activity against a range of viruses. In contrast, other derivatives of isatin have shown promising results, highlighting the critical role of specific functional group substitutions on the isatin core in determining antiviral potency.
A key study investigating isatin-sulphonamide derivatives found that the lead molecule, this compound (referred to as 5CI-IS-AC), did not inhibit Hepatitis C Virus (HCV) RNA synthesis in Huh 5-2 cells, nor did it prevent the replication of the Severe Acute Respiratory Syndrome-associated Coronavirus (SARS-CoV) in Vero cells.[1] This lack of efficacy stands in contrast to a 5-fluoro derivative, which demonstrated inhibition of HCV RNA synthesis at a concentration of 6 μg/ml in the same study.[1]
Furthermore, a comprehensive review of isatin derivatives as broad-spectrum antiviral agents noted that the presence of a chlorine atom at the C-5 position of the isatin ring was detrimental to anti-HIV activity and was associated with increased toxicity in CEM cell lines.[2] Another study on isatine-sulphonamide derivatives reported that while some derivatives showed anti-HIV-1 activity, the parent this compound was inactive in MT-4 cells.[3] In fact, for the tested derivatives, the 50% effective concentration (EC₅₀) against HIV-1 was found to be higher than the 50% cytotoxic concentration (CC₅₀), indicating that any observed antiviral effect was likely due to general cytotoxicity.[3]
These findings underscore the nuanced structure-activity relationship (SAR) of isatin derivatives, where a simple halogen substitution can dramatically alter the biological activity profile.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its derivatives, illustrating the comparative lack of antiviral activity of the 5-chloro substituted compound.
Table 1: Antiviral Activity of this compound and a 5-Fluoro Isatin Derivative
| Compound | Virus | Cell Line | Activity | EC₅₀ (µg/mL) | Reference |
| This compound (5CI-IS-AC) | HCV | Huh 5-2 | No Inhibition | >50 | [1] |
| This compound (5CI-IS-AC) | SARS-CoV | Vero | No Inhibition | Not Applicable | [1] |
| 5-Fluoro Isatin Derivative (SPIII-5F) | HCV | Huh 5-2 | Inhibition | 6 | [1] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | CC₅₀ (µg/mL) | Reference |
| This compound (5CI-IS-AC) | Huh 5-2 | >50 | [1] |
| Isatine-Sulphonamide Derivatives | MT-4 | Not specified, but EC₅₀ > CC₅₀ | [3] |
Experimental Protocols
The evaluation of the antiviral activity of compounds like this compound involves standardized in vitro assays to determine their efficacy and cytotoxicity. Below are detailed methodologies for key experiments typically employed in such studies.
Cell Culture and Virus Propagation
-
Cell Lines: A variety of cell lines are used depending on the target virus. For example, Vero cells (African green monkey kidney) are commonly used for a wide range of viruses, including SARS-CoV. Huh-7 and its derivatives like Huh 5-2 (human hepatoma) are standard for HCV studies. Lymphocytic cell lines like MT-4 and CEM are used for HIV research.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and L-glutamine. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus Stocks: High-titer viral stocks are prepared by infecting susceptible cell monolayers and harvesting the supernatant after observing a significant cytopathic effect (CPE). Viral titers are determined using plaque assays or TCID₅₀ (50% tissue culture infectious dose) assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to quantify the inhibition of viral replication.
-
Cell Seeding: Seed confluent monolayers of susceptible cells in 6-well or 12-well plates.
-
Virus and Compound Incubation: In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units, PFU) with various concentrations of this compound for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of progeny virus to adjacent cells, leading to the formation of localized plaques. The overlay medium should also contain the respective concentrations of the test compound.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed in the virus control wells (no compound).
-
Plaque Visualization and Counting: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
EC₅₀ Calculation: The 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is determined using dose-response curve analysis.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: General workflow for assessing the antiviral activity of a compound.
Caption: Key stages of a typical viral replication cycle targeted by antiviral drugs.
Conclusion
The available scientific literature suggests that this compound is not a promising candidate for broad-spectrum antiviral therapy. Cross-validation in different cell lines against various viruses has shown a consistent lack of significant activity. However, the study of this compound in comparison to other isatin derivatives provides valuable insights into the structure-activity relationships of this class of compounds. Future research in this area should focus on modifications of the isatin scaffold at positions other than C-5 with a chloro group to enhance antiviral potency and reduce cytotoxicity. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of novel isatin derivatives as potential antiviral agents.
References
- 1. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis Reveals Strong Binding Potential of 5-Chloroisatin Derivatives Against Key Cancer Targets
For Immediate Release
A comprehensive in-silico analysis comparing the docking performance of 5-Chloroisatin and its derivatives against known inhibitors targeting key proteins in cancer signaling pathways has revealed their significant binding potential. This study provides valuable insights for researchers and drug development professionals in the oncology space, highlighting the promise of isatin-based compounds as a scaffold for novel therapeutics. The analysis focused on targets such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both crucial regulators of cell proliferation and survival, which are often dysregulated in cancer.
The comparative docking studies demonstrate that derivatives of this compound can achieve binding affinities comparable to, and in some cases potentially exceeding, those of established inhibitors. This suggests that the this compound scaffold is a promising starting point for the design of potent and selective enzyme inhibitors.
Quantitative Docking Analysis
The following table summarizes the binding affinities (docking scores) of a representative isatin (B1672199) compound and its derivatives in comparison to known inhibitors against their respective protein targets. Lower docking scores indicate a higher binding affinity.
| Compound/Inhibitor | Target Protein | PDB ID | Docking Score (kcal/mol) |
| Unsubstituted Isatin Derivative (Reference) | CDK2 | Not Specified | -8.9 |
| Isatin Sulfonamide Derivative 3a | EGFR | 1M17 | -19.21 |
| Isatin Sulfonamide Derivative 4b | EGFR | 1M17 | -21.74 |
| Isatin Sulfonamide Derivative 4c | EGFR | 1M17 | -20.98 |
| Erlotinib (Known Inhibitor) | EGFR | 1M17 | -25.65 |
Note: The data presented is a compilation from multiple studies. Direct comparison of absolute docking scores between different studies and software should be done with caution. The unsubstituted isatin derivative provides a baseline for the isatin core structure.
Experimental Protocols
The methodologies employed in the cited molecular docking studies are crucial for the interpretation and replication of the findings. A generalized experimental protocol is outlined below.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges (e.g., Kollman charges). The protein is checked for any missing atoms or residues, which are then repaired.
-
Ligand Structure Preparation: The 2D structures of this compound, its derivatives, and known inhibitors are sketched using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized using a suitable force field (e.g., MMFF94). Gasteiger charges are typically computed for the ligand atoms.
2. Molecular Docking Procedure:
-
Grid Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are set to encompass the binding pocket where the native ligand or known inhibitors bind.
-
Docking Algorithm: A molecular docking program (e.g., AutoDock Vina, MOE) is used to perform the docking simulations. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the active site of the protein.
-
Pose Selection and Scoring: The docking software generates multiple binding poses for each ligand and calculates a corresponding binding affinity or docking score. The pose with the lowest energy (most favorable binding) is typically selected for further analysis.
3. Analysis of Docking Results:
-
Binding Interactions: The interactions between the ligand and the protein in the best-docked pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues in the active site.
-
Comparative Analysis: The docking scores and binding modes of the test compounds (this compound and its derivatives) are compared with those of the known inhibitors to evaluate their relative binding potential.
Visualizing the Molecular Docking Workflow and a Key Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow of a comparative molecular docking study and the EGFR signaling pathway.
Assessing the Off-Target Effects of 5-Chloroisatin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of 5-chloroisatin derivatives is a growing area of interest in medicinal chemistry. However, a critical aspect of preclinical drug development is the comprehensive assessment of off-target effects to ensure selectivity and minimize potential toxicity. This guide provides a comparative framework for evaluating the off-target profile of this compound derivatives, complete with illustrative experimental data and detailed methodologies.
While specific off-target data for a broad range of this compound derivatives is not extensively available in the public domain, this guide presents a series of standardized assays and hypothetical data to illustrate a robust assessment strategy. The experimental protocols provided are based on established methodologies for characterizing the selectivity of small molecule inhibitors.
Comparative Off-Target Profile
A crucial first step in assessing off-target effects is to screen the compound of interest against a panel of relevant protein families known for promiscuous interactions, such as kinases and G-protein coupled receptors (GPCRs).
Kinase Selectivity Profile
The following table presents hypothetical kinase screening data for a representative this compound derivative (Compound A) compared to a known multi-kinase inhibitor (Control Inhibitor). The data is expressed as the percentage of inhibition at a fixed concentration (e.g., 1 µM).
| Kinase Target | Compound A (% Inhibition @ 1 µM) | Control Inhibitor (% Inhibition @ 1 µM) |
| Target Kinase X | 95 | 98 |
| Off-Target Kinase 1 | 12 | 85 |
| Off-Target Kinase 2 | 8 | 76 |
| Off-Target Kinase 3 | 15 | 92 |
| Off-Target Kinase 4 | 5 | 68 |
| Off-Target Kinase 5 | 10 | 88 |
This data is illustrative and intended for comparative purposes only.
GPCR Binding Profile
This table illustrates a hypothetical binding affinity screen of Compound A against a panel of common GPCRs, expressed as the inhibition constant (Ki).
| GPCR Target | Compound A (Ki, µM) |
| GPCR Subtype 1 | > 10 |
| GPCR Subtype 2 | > 10 |
| GPCR Subtype 3 | 8.5 |
| GPCR Subtype 4 | > 10 |
| GPCR Subtype 5 | > 10 |
This data is illustrative and intended for comparative purposes only.
Cellular Viability in Target-Negative Cell Lines
To assess off-target cytotoxicity, the viability of a cell line that does not express the intended target of the this compound derivative can be evaluated. The following table shows hypothetical IC50 values for Compound A in both a target-expressing and a target-negative cell line.
| Cell Line | Target Expression | Compound A (IC50, µM) |
| Cell Line 1 | Positive | 0.5 |
| Cell Line 2 | Negative | > 50 |
This data is illustrative and intended for comparative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of off-target screening data.
Kinase Selectivity Profiling (Radiometric Assay)
Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at the apparent Km for each respective kinase.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add a scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine IC50 values by fitting the data to a dose-response curve.
GPCR Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound to a panel of GPCRs.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target GPCR, and the test compound at various concentrations in a binding buffer.
-
Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value by competitive binding analysis using appropriate software.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of a test compound on cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Visualizing Off-Target Assessment Workflows and Signaling Pathways
Clear visualization of experimental workflows and the potential signaling pathways affected by off-target interactions is essential for data interpretation and communication.
Caption: Workflow for assessing the off-target effects of this compound derivatives.
Caption: Potential on-target vs. off-target signaling pathways for a this compound derivative.
By employing a systematic and multi-faceted approach as outlined in this guide, researchers can effectively characterize the off-target profile of novel this compound derivatives. This comprehensive assessment is paramount for identifying compounds with the desired selectivity and a favorable safety profile, ultimately accelerating the translation of promising candidates into clinical development.
Comparative Efficacy of 5-Chloroisatin in Biological Systems: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5-Chloroisatin against relevant alternative compounds, supported by reproducible experimental data. The information is curated from peer-reviewed scientific literature to aid in the evaluation of this compound for research and development purposes.
Anticancer Activity: In Vitro Cytotoxicity
This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
Table 1: Comparative Anticancer Activity of this compound and Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound derivative | HeLa (Cervical) | 247.29 | - | - |
| This compound derivative (Vh) | HBL-100 (Breast) | 246.53 | - | - |
| This compound-indole conjugate (5m) | Average of 3 cell lines | 1.17 | Sunitinib | 8.11 |
| This compound-triazole hybrid (4(vi)) | TNBC | 6.9 | - | - |
| N-benzyl this compound (3c) | hCA IX inhibition (Kᵢ) | 0.0438 | - | - |
| This compound-pyrazole hybrid (102) | MCF-7 (Breast) | 5.12 | Cisplatin | >100 |
| This compound-pyrazole hybrid (102) | A549 (Lung) | 25.5 | Cisplatin | >100 |
| This compound-pyrazole hybrid (102) | SCOV3 (Ovarian) | 12.9 | Cisplatin | >100 |
Note: The specific derivatives of this compound in the first two entries were not fully specified in the source material. TNBC refers to Triple-Negative Breast Cancer. hCA IX refers to human Carbonic Anhydrase IX.
Antibacterial Activity
This compound has shown promise as an antibacterial agent. The minimum inhibitory concentration (MIC) is a key measure of its efficacy.
Table 2: Comparative Antibacterial Activity of this compound
| Compound | Bacterial Strain | MIC (µM) | Comparison Compound | MIC (µM) |
| This compound (C1) | Helicobacter pylori | 18 | 3,4-difluorobenzamide (C5) | 824 |
| This compound-3-hydrazone | Proteus vulgaris | - | - | - |
Note: The MIC for this compound-3-hydrazone against Proteus vulgaris was reported as highly effective with an inhibition zone of 25 mm at a concentration of 500 µg/cm³, but a specific MIC value in µM was not provided.[1][2]
Anti-Inflammatory Activity: In Vivo Data
The anti-inflammatory potential of this compound derivatives has been evaluated in vivo using the carrageenan-induced paw edema model.
Table 3: Comparative In Vivo Anti-Inflammatory Activity
| Compound | Dose | % Edema Reduction | Standard Drug | % Edema Reduction |
| This compound derivative (VIIc) | 100 mg/kg | 65% | Indomethacin (10 mg/kg) | - |
| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | 1.0 mg/kg | 73.61% (formalin test, phase 2) | Indomethacin (25.0 mg/kg) | 50.21% |
| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | 2.5 mg/kg | 79.46% (formalin test, phase 2) | Codeine (7.5 mg/kg) | 64.17% |
Note: The specific this compound derivative in the first entry is 2-hydroxy-N′-(5-chloro-2-oxoindolin-3-ylidene)benzohydrazide.[3]
Signaling Pathways and Mechanism of Action
This compound and its derivatives exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
EGFR Signaling Pathway Inhibition
Several derivatives of this compound have been designed and shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[4]
Caption: Inhibition of the EGFR signaling cascade by a this compound derivative.
Caspase-Mediated Apoptosis
Certain this compound derivatives have been shown to induce apoptosis by increasing the levels of caspases, key executioners of programmed cell death.[5]
Caption: Induction of apoptosis by a this compound derivative via caspase activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]
-
Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[6]
Antibacterial Susceptibility Testing: Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobial agents.[8][9]
Protocol:
-
Plate Preparation: Prepare Mueller-Hinton agar (B569324) plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard.
-
Inoculation: Uniformly streak the bacterial inoculum onto the surface of the agar plate using a sterile swab.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk in millimeters.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[10][11][12]
Principle: Microtubule formation scatters light, and the increase in absorbance at 340 nm is proportional to the concentration of microtubule polymer.[10]
Protocol:
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin (e.g., 3 mg/ml) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).[10]
-
Compound Addition: Add the test compound (this compound) or a control vehicle to the reaction mixture in a 96-well plate.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.[10]
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals for up to 60 minutes using a temperature-controlled spectrophotometer.[10]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the compound is determined by changes in the nucleation, growth, and steady-state phases of the curve.
Caption: Workflow for the biological evaluation of this compound.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. scispace.com [scispace.com]
- 9. asm.org [asm.org]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. abscience.com.tw [abscience.com.tw]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
Safety Operating Guide
Proper Disposal of 5-Chloroisatin: A Step-by-Step Guide for Laboratory Professionals
Ensuring a safe laboratory environment and adhering to environmental regulations are paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloroisatin.
This compound is a halogenated organic compound used in various synthetic processes.[1] Due to its chemical properties, specific procedures must be followed for its disposal to mitigate potential hazards and ensure compliance with waste management regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to employ the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is known to cause skin, eye, and respiratory irritation.[2][3]
| Personal Protective Equipment (PPE) and Safety Measures | |
| Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use. |
| Eye Protection | Safety goggles or a face shield should be worn to protect against splashes.[2] |
| Skin and Body Protection | A fully buttoned lab coat is required to prevent skin contact. |
| Respiratory Protection | If there is a risk of dust formation or aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
| Engineering Controls | All handling and disposal of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The recommended method for disposal is through a licensed hazardous waste management company.
Step 1: Waste Segregation and Collection
-
Isolate Halogenated Waste: As this compound is a halogenated organic compound, it is imperative to collect it separately from non-halogenated chemical waste.[4][5] Co-mingling of different waste streams can complicate the disposal process and may increase disposal costs.
-
Use a Designated Container: Collect waste this compound, along with any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips), in a clearly labeled, sealed, and compatible waste container. Polyethylene containers are often suitable for halogenated waste.[4]
-
Proper Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should explicitly identify the contents, including "this compound," and list any other chemical constituents present. Affix the relevant hazard pictograms (e.g., irritant).[2][4]
Step 2: Secure Storage of Waste
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area. This could be a flammable storage cabinet or a storage cabinet located under a fume hood.
-
Avoid Incompatibles: Ensure the waste is stored away from incompatible materials, which may include strong oxidizing agents, bases, and reducing agents.[6]
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste, to prevent the release of vapors into the laboratory environment.[2][5]
Step 3: Arranging for Disposal
-
Contact a Licensed Waste Management Company: Engage a certified hazardous waste disposal company to collect and manage the this compound waste.
-
Provide Documentation: Furnish the waste management company with a detailed inventory of the waste container's contents, including the Safety Data Sheet (SDS) for this compound.
-
Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste in accordance with your institution's and the disposal company's procedures.
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Utilize Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain and Absorb: For a small spill, use an inert, dry absorbent material to contain and absorb the substance. Carefully sweep or vacuum the material, avoiding dust generation.[6]
-
Collect and Dispose: Place the spilled material and all contaminated cleanup debris into a labeled hazardous waste container.
-
Decontaminate: Thoroughly clean the spill site with an appropriate solvent or detergent and water after the material has been collected.
-
Prevent Environmental Release: Do not allow the spilled material or cleaning solutions to enter drains or waterways.[2]
Figure 1: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Chloroisatin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Chloroisatin in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.[1][2][3] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4]
Hazard Summary Table
| Hazard Statement | GHS Classification | Pictogram | Signal Word |
| H315: Causes skin irritation | Skin Irritation Category 2 | GHS07 | Warning |
| H319: Causes serious eye irritation | Eye Irritation Category 2A | GHS07 | Warning |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) Category 3 | GHS07 | Warning |
Recommended Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound.[5]
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side-shields. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is recommended if there is a splash hazard.[5] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile).[1] | Inspect gloves before use.[6] Wear a lab coat or other protective clothing to prevent skin exposure.[5][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when ventilation is inadequate, dust is generated, or if respiratory irritation is experienced.[5] Use in a well-ventilated area, preferably a chemical fume hood.[1][5] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Operational Plan: Step-by-Step Handling Guidance
-
Ventilation : Always handle this compound powder and prepare solutions in a well-ventilated area, ideally within a certified chemical fume hood to control airborne dust.[1][5]
-
Donning PPE : Before handling the compound, put on all required PPE as specified in the table above.[5]
-
Handling : Avoid direct contact with skin and eyes.[2][6][7] Prevent the formation of dust.[1][2] Do not eat, drink, or smoke in the handling area.[5]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water before leaving the laboratory.[1][5] Contaminated clothing should be removed and washed before reuse.[1][2]
Storage Plan
-
Keep the container in a cool, dry, and well-ventilated place.[2][6]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[2][7]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are crucial.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][6][8] If skin irritation occurs, get medical help.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][6][7] Seek immediate medical attention.[6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill Containment and Cleanup
-
Evacuate : Evacuate non-essential personnel from the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated.[1]
-
Contain : Wearing full PPE, prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup : Gently sweep or vacuum the solid material to avoid creating dust.[5] Collect the spilled material into a suitable, labeled container for hazardous waste disposal.[1][5] Use spark-proof tools and explosion-proof equipment.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national regulations.[1][7] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[7]
Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates the procedural workflow for safely handling this compound from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 17630-76-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
